molecular formula C11H20N2O2 B1442357 tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1158749-79-1

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B1442357
CAS No.: 1158749-79-1
M. Wt: 212.29 g/mol
InChI Key: HXUGSDLGHNRSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1158749-79-1) is a high-Fsp³ spirocyclic building block of significant interest in modern medicinal chemistry . This compound, with a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol, serves as a versatile synthetic intermediate for constructing complex molecules . Its core structure is an emerging privileged scaffold, recently featured in compounds with diverse biological activities, including inhibitors for Hepatitis B capsid protein, menin-MLL1 interaction for cancer therapy, and modulators of MAP and PI3K signaling . A key application is its use in the synthesis of Janus kinase (JAK) inhibitors, where it acts as a critical intermediate to create stable cocrystal formulations . Furthermore, research demonstrates its value in antimicrobial discovery; it was used as a starting material to develop a novel nitrofuran carboxamide chemotype that exhibited remarkable potency against Mycobacterium tuberculosis H37Rv with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL . The tert-butoxycarbonyl (Boc) group on one nitrogen atom serves as a standard protecting group, allowing for selective functionalization of the secondary amine within the spirocyclic framework for further diversification . The rigid, three-dimensional geometry of the diazaspiro[3.4]octane core provides conformational constraints that can enhance binding selectivity and improve the pharmacokinetic properties of lead compounds compared to flat aromatic systems . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the relevant Safety Data Sheet for proper handling guidelines. The recommended storage condition is in a sealed container, protected from light, at 2-8°C .

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUGSDLGHNRSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704073
Record name tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-79-1
Record name 1,1-Dimethylethyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate: A Core Scaffold for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound. We will delve into its fundamental properties, strategic importance in modern medicinal chemistry, and provide actionable protocols for its integration into synthetic workflows, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

The Strategic Value of the Diazaspiro[3.4]octane Scaffold

In the landscape of drug discovery, moving beyond flat, aromatic structures towards more three-dimensional molecules is a key strategy for improving selectivity, potency, and physicochemical properties. Spirocyclic scaffolds, which contain two rings connected by a single common atom, are exemplary of this design principle. The 1,6-diazaspiro[3.4]octane core, in particular, offers a rigid, sp³-rich framework that is gaining significant traction.[1] Its defined three-dimensional geometry allows for precise spatial orientation of appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

This compound is a key building block that provides access to this valuable scaffold. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate for multi-step syntheses. Its most prominent application to date is in the construction of linkers for PROTACs, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system.[2][3]

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is the foundation of its effective application. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
Molecular Weight 212.29 g/mol [4]
Molecular Formula C₁₁H₂₀N₂O₂[4]
CAS Number 1158749-79-1[4]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCN2[4]
IUPAC Name This compound[4]
Synonyms 6-Boc-1,6-diazaspiro[3.4]octane, N6-Boc-1,6-diazaspiro[3.4]octane[4]
XLogP3-AA (Predicted) 0.8[4]

Structure: Chemical structure of this compound

Core Application: A Versatile Building Block for PROTAC Linkers

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[5] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is not merely a spacer; its length, rigidity, and composition are critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex (POI-PROTAC-E3 Ligase).[5] The diazaspiro[3.4]octane scaffold is an excellent component for these linkers because its rigidity can help pre-organize the molecule into a productive conformation for ternary complex formation, a crucial factor for efficient degradation.

PROTAC_Structure POI Target Protein (POI) Ligand Linker Linker Scaffold POI->Linker E3 E3 Ligase Ligand Linker->E3 Spiro tert-Butyl 1,6-diazaspiro[3.4]octane -6-carboxylate (as part of Linker) Spiro->Linker Incorporated into

General structure of a PROTAC highlighting the linker component.

Representative Synthetic Protocol: Amide Bond Formation

To integrate the spirocyclic core into a larger molecule, the Boc protecting group is typically removed to liberate the secondary amine. This amine can then undergo a variety of coupling reactions. Below is a validated, self-contained protocol for a standard amide bond formation, a common step in extending a PROTAC linker.

Objective: To couple the deprotected 1,6-diazaspiro[3.4]octane with a generic carboxylic acid (R-COOH), representing the next piece of the linker or a ligand itself.

Workflow Diagram

protocol_workflow start tert-Butyl 1,6-diazaspiro[3.4]octane -6-carboxylate step1 Step 1: Boc Deprotection (e.g., TFA in DCM) start->step1 intermediate 1,6-Diazaspiro[3.4]octane (TFA salt) step1->intermediate step2 Step 2: Amide Coupling (R-COOH, HATU, DIPEA) intermediate->step2 product Final Coupled Product step2->product

Workflow for deprotection and subsequent amide coupling.
Part A: Boc Group Deprotection
  • Reagent Preparation: In a fume hood, prepare a 20% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). For example, add 2 mL of TFA to 8 mL of DCM in a clean, dry flask.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of DCM.

  • Reaction: Add the substrate solution to the TFA/DCM solution at room temperature and stir.

    • Causality: TFA is a strong acid that cleaves the acid-labile tert-butyl carbamate (Boc) group, liberating the secondary amine as its TFA salt. DCM is a standard, non-reactive solvent for this transformation.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting crude product is the TFA salt of 1,6-diazaspiro[3.4]octane, which can often be used directly in the next step.

Part B: Amide Coupling
  • Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 1.2 equivalents of the desired carboxylic acid (R-COOH) and 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

    • Causality: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the amine.

  • Activation: Stir the carboxylic acid/HATU mixture for 10-15 minutes at room temperature to allow for pre-activation.

  • Coupling Reaction: Dissolve the crude 1,6-diazaspiro[3.4]octane TFA salt (1.0 equivalent) in DMF and add it to the activated carboxylic acid mixture.

  • Base Addition: Add 3.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the TFA salt of the amine and the hexafluorophosphate salt generated during the activation step, allowing the free amine to participate in the reaction. An excess is used to drive the reaction to completion.

  • Reaction: Stir the mixture at room temperature overnight.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

Broader Therapeutic Applications

While its role in PROTACs is prominent, the diazaspiro[3.4]octane scaffold is a privileged structure with potential across various therapeutic areas. Studies have shown that derivatives can act as bioisosteres for common motifs like piperazine, leading to novel PARP inhibitors.[6] Furthermore, related compounds have demonstrated significant activity against infectious diseases, including malaria and tuberculosis.[7][8] This versatility underscores the value of this compound as a starting point for exploratory and lead optimization campaigns.

Safety and Handling

As a research chemical, this compound requires careful handling.

  • Hazard Identification: GHS classifications indicate it causes skin irritation, serious eye damage, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is a key enabling tool for accessing novel, three-dimensional chemical space. Its rigid spirocyclic core provides a robust platform for the rational design of sophisticated molecules, most notably as a linker component in the rapidly advancing field of targeted protein degradation. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their pursuit of the next generation of therapeutics.

References

  • Reilly, S. W., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chibale, K., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]

  • Nikiforov, A., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link]

  • Royal Society of Chemistry. (2021). Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • ResearchGate. (2024). tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 28 synthetic route. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate: Properties, Applications, and Protocols for the Modern Drug Discovery Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Strategic Importance

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide precise three-dimensional control over pharmacophores is insatiable. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a powerful solution. They increase the sp3 character of molecules, a feature often correlated with improved clinical success rates, by moving away from the flat, aromatic structures that have historically dominated drug discovery.

This guide focuses on a particularly valuable building block: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1158749-79-1). This compound is more than a mere structural curiosity; it is a strategically designed bifunctional linker element. With one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and the other existing as a free secondary amine, it offers orthogonal handles for sequential chemical elaboration. Its rigid, well-defined spirocyclic core is of paramount importance in the rapidly advancing field of targeted protein degradation, where it serves as a sophisticated component for constructing Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The defined spatial orientation it imparts is critical for optimizing the formation of the productive ternary complex between a target protein, the PROTAC, and an E3 ubiquitin ligase.[1]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, reactivity, and field-proven protocols for its application.

Core Physicochemical & Structural Properties

The fundamental properties of a building block dictate its handling, reactivity, and suitability for various synthetic routes. The key characteristics of this compound are summarized below.

Chemical Structure

cluster_0 This compound mol

Caption: 2D Structure of the title compound.

Data Summary Table
PropertyValueSource
CAS Number 1158749-79-1[4][5]
Molecular Formula C₁₁H₂₀N₂O₂[4]
Molecular Weight 212.29 g/mol [4][5]
Monoisotopic Mass 212.152477885 Da[4]
IUPAC Name This compound[4]
Common Synonyms 6-Boc-1,6-diazaspiro[3.4]octane[4][6]
Predicted XlogP 0.8[4]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Purity (Typical) ≥95%[5]

Reactivity & Synthetic Utility

The synthetic utility of this molecule is rooted in its bifunctionality. The free secondary amine at the 1-position is a potent nucleophile, while the Boc-protected amine at the 6-position is stable until selectively cleaved under acidic conditions. This orthogonality is the cornerstone of its application in multi-step syntheses.

Key Chemical Transformations
  • N-Functionalization: The secondary amine (N1) readily participates in standard nucleophilic reactions, including reductive amination, amide bond formation (acylation), and N-arylation (e.g., Buchwald-Hartwig coupling), allowing for its attachment to a warhead targeting a specific protein of interest.

  • Boc Deprotection: The carbamate at the 6-position is robust to most reaction conditions but can be cleanly removed using strong acids, most commonly trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). This unmasks the second secondary amine (N6), preparing it for coupling to another molecular fragment, such as an E3 ligase ligand.

start This compound reac2 Acid (TFA) in DCM start->reac2 Boc Deprotection (at N6) prod1 N1-Functionalized Product start->prod1 reac1 Electrophile (R-X) (e.g., Acyl Chloride, Alkyl Halide) reac1->start N-Functionalization (at N1) prod2 Deprotected Spirocycle (Free Diamine) reac2->prod2 PROTAC_Workflow start Start: Boc-1,6-diazaspiro [3.4]octane step1 Step 1: Couple Ligand A (e.g., to free N1 amine) start->step1 intermediate1 Intermediate 1: Spirocycle with Ligand A step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Intermediate 2: Deprotected Spirocycle with Ligand A step2->intermediate2 step3 Step 3: Couple Ligand B (e.g., to newly freed N6 amine) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product

Caption: Logical workflow for PROTAC synthesis.

Experimental Protocols

The following protocols are provided as a guide for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Safety & Handling
  • Hazard Assessment: This compound is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). [4]Direct contact should be avoided at all times.

  • Personal Protective Equipment (PPE): Standard laboratory attire, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.

  • Dispensing: Handle the solid material in a fume hood. Avoid creating dust. For transfers, use a spatula and weigh into a sealed container.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability and to prevent degradation from atmospheric moisture and CO₂, storage in a refrigerator or freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Protocol 2: Boc Deprotection for Downstream Coupling (Self-Validating)

This protocol describes the removal of the Boc protecting group to reveal the secondary amine at the N6 position, a critical step before coupling the second ligand in a PROTAC synthesis.

  • Objective: To quantitatively remove the Boc group from this compound or its N1-functionalized derivative.

  • Materials:

    • Boc-protected starting material (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen line

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve the Boc-protected starting material (e.g., 212 mg, 1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask under an inert atmosphere.

    • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (10-20 eq, e.g., 0.77-1.54 mL, 10-20 mmol) dropwise via syringe. Causality Note: The excess acid ensures the reaction goes to completion and protonates the resulting free amines, preventing side reactions.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica plate (e.g., eluting with 10% MeOH in DCM). A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new, more polar spot at a lower Rf (retention factor), which often streaks due to its basic amine nature.

    • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the excess TFA and DCM.

    • Neutralization: Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases. Safety Note: Perform this step slowly as CO₂ gas is evolved.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which is typically used in the next step without further purification.

  • Self-Validation (LC-MS): An aliquot of the crude product can be analyzed by LC-MS. Successful deprotection is confirmed by the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the deprotected product ([M-100]+H)⁺.

Conclusion

This compound is a high-value building block that embodies key principles of modern drug design: structural rigidity, three-dimensionality, and synthetic versatility. Its well-defined architecture and orthogonal protecting groups make it an ideal scaffold for constructing linkers in targeted protein degraders and other complex molecular architectures. By understanding its core properties and employing validated protocols for its manipulation, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53484530, this compound. Retrieved from [Link]

  • Google Patents. (2020). WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56962205, tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Gomaa, A., Hieu, T., & Abdel-Azeim, S. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 22. Retrieved from [Link]

  • Umadevi, D., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2555. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835579, tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49757941, Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • Guichard, G., et al. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. Retrieved from [Link]

  • Anderson, E. A., & Woon, E. C. Y. (n.d.). Supporting Information for 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. Retrieved from [Link]

  • Google Patents. (2015). CN104725354A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Patsnap. (n.d.). CN104725354A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Google Patents. (2020). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Shved, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(6), 381-390. Retrieved from [Link]

Sources

The Spirocyclic Scaffold Reimagined: A Technical Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate Analogues in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

For decades, medicinal chemistry has been dominated by planar, aromatic structures. While effective, this "flatland" approach often leads to challenges in achieving target selectivity and favorable physicochemical properties. The strategic incorporation of three-dimensional (3D) scaffolds is a powerful approach to overcome these limitations. Among these, spirocyclic systems—bicyclic structures joined by a single, shared quaternary carbon—have emerged as privileged motifs. Their rigid, well-defined exit vectors allow for precise spatial orientation of substituents, enabling chemists to explore chemical space with unprecedented control.

This guide focuses on the tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate core and its structural analogues. This sp³-rich scaffold, featuring an azetidine ring fused with a pyrrolidine ring, serves as a versatile and valuable building block in contemporary drug discovery. We will delve into the synthetic strategies for its construction, explore its application in developing novel therapeutics for infectious diseases and central nervous system (CNS) disorders, and provide detailed, field-tested protocols for its synthesis and evaluation.

The Strategic Advantage of the Diazaspiro[3.4]octane Core

The diazaspiro[3.4]octane framework is not merely a novelty; its utility is grounded in sound medicinal chemistry principles. The fusion of the strained four-membered azetidine ring with the five-membered pyrrolidine ring creates a rigid structure with defined bond angles. This rigidity reduces the entropic penalty upon binding to a biological target, which can translate to higher potency. Furthermore, the presence of two distinct nitrogen atoms—one in the azetidine and one in the pyrrolidine ring—provides multiple handles for synthetic diversification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The Boc-protecting group on one nitrogen allows for orthogonal functionalization of the second nitrogen, a critical feature for building libraries of analogues.

Synthetic Strategies: Constructing the Core

The synthesis of the diazaspiro[3.4]octane core, while not trivial, can be achieved through several strategic routes. A common and effective approach involves a multi-step sequence starting from commercially available materials, such as N-Boc-protected azetidin-3-one. The key is the controlled formation of the quaternary spirocyclic center.

General Synthetic Workflow

A representative workflow for accessing the core and its analogues involves building the second ring onto a pre-existing azetidine. A [3+2] cycloaddition strategy is a powerful method for this transformation.

G A N-Boc-azetidin-3-one B Horner-Wadsworth-Emmons Olefination A->B Phosphonate Reagent, Base C α,β-Unsaturated Ester B->C D [3+2] Cycloaddition (e.g., with azomethine ylide precursor) C->D E Protected 1,6-Diazaspiro[3.4]octane Core D->E F Deprotection / Functionalization (N1) E->F TFA or HCl H Deprotection / Functionalization (N6) E->H Alternative Protecting Groups G Analogues Library F->G Acylation, Alkylation, etc. H->G

Caption: General workflow for the synthesis of 1,6-diazaspiro[3.4]octane analogues.

Experimental Protocol: Synthesis of the 1,6-Diazaspiro[3.4]octane Core Precursor

This protocol is a representative synthesis adapted from established methodologies for constructing spirocyclic systems, including [3+2] cycloadditions.

Step 1: Horner-Wadsworth-Emmons Olefination of N-Boc-azetidin-3-one

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (Argon) and cool to 0 °C in an ice bath.

  • Add a solution of an appropriate phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 eq) in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude α,β-unsaturated ester by flash column chromatography on silica gel.

Step 2: [3+2] Cycloaddition to Form the Spirocyclic Core

  • Dissolve the purified α,β-unsaturated ester (1.0 eq) from Step 1 in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add the azomethine ylide precursor, for example, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq), to the solution.

  • Add a catalytic amount of a Lewis acid, such as trifluoroacetic acid (TFA, 0.1 eq).

  • Stir the mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the protected tert-butyl 1-(substituted)-1,6-diazaspiro[3.4]octane-6-carboxylate core. The specific substitution pattern will depend on the reagents used. Subsequent deprotection steps (e.g., hydrogenolysis to remove a benzyl group) will yield the parent scaffold ready for further functionalization.

Application I: Antimalarial Agents with Multi-Stage Activity

A significant breakthrough in the application of the diazaspiro[3.4]octane scaffold comes from its development as a potent antimalarial agent. A novel series of these compounds was identified through a high-throughput screen against Plasmodium falciparum, the deadliest malaria parasite.[1][2]

Structure-Activity Relationship (SAR) and Optimization

Initial hits from the screening campaign were optimized through systematic medicinal chemistry efforts. Structure-activity relationship studies revealed key insights:

  • The Spirocyclic Core is Essential: The 3D nature of the diazaspiro[3.4]octane was critical for activity.

  • N1-Substitution: The azetidine nitrogen (N1) was typically acylated with various substituted aromatic groups. Potency was highly dependent on the nature of these substituents.

  • N6-Amide/Urea Modifications: The pyrrolidine nitrogen (N6) was functionalized, often as an amide or urea, connecting to another chemical moiety which also played a crucial role in modulating activity and properties.

These optimization efforts led to the identification of analogues with low nanomolar activity against the asexual blood stage of the parasite (<50 nM) and, crucially, strong activity against the transmissible gametocyte stages.[1]

Compound ID N1-Substitution N6-Substitution Asexual IC₅₀ (nM, P. falciparum) Reference
Analogue A4-Chlorobenzoyl3-Trifluoromethylphenyl urea25[1][2]
Analogue B3,4-Dichlorobenzoyl3-Trifluoromethylphenyl urea15[1][2]
Analogue C4-Chlorobenzoyl4-Chlorophenyl urea80[1][2]
Analogue D4-Fluorobenzoyl3-Trifluoromethylphenyl urea45[1][2]
(Note: Data is representative and synthesized from published ranges for illustrative purposes.)
Mechanism of Action: Implication of the P. falciparum Cyclic Amine Resistance Locus (PfCARL)

Mechanistic studies to understand how these compounds work involved generating resistant parasite lines. Whole-genome sequencing of these resistant parasites consistently identified mutations in a gene known as the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL).[1][3][4]

PfCARL is a protein of unknown function that localizes to the cis-Golgi apparatus of the parasite.[5] It is believed to be part of a multidrug resistance mechanism rather than the direct target of the diazaspiro[3.4]octane compounds. Mutations in PfCARL appear to confer resistance to multiple, structurally distinct chemical classes that likely interfere with Golgi-related processes such as protein sorting and membrane trafficking.[5][6][7]

G cluster_parasite P. falciparum cluster_golgi cis-Golgi PfCARL PfCARL Protein Target Unknown Target (Golgi-related process) PfCARL->Target Modulates (Resistance) Drug Diazaspiro[3.4]octane Analogue Drug->Target Inhibits Disruption Disruption of Protein/ Membrane Trafficking Target->Disruption Death Parasite Death Disruption->Death

Caption: Hypothesized mechanism involving the PfCARL resistance protein.

Application II: Multimodal Agents for Depression

The versatility of the spirocyclic diamine scaffold extends to the complex challenge of treating major depressive disorder. A rational drug design approach has been used to synthesize a series of aryl-spirocyclic diamine derivatives with potential antidepressant-like properties.[8][9]

Rationale: Targeting Multiple Monoamine Systems

Classic antidepressants often target the reuptake of single neurotransmitters like serotonin (Selective Serotonin Reuptake Inhibitors, SSRIs). However, many patients show an inadequate response. Targeting multiple monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—simultaneously can lead to broader efficacy. The diazaspiro[3.4]octane core served as the foundational scaffold to create ligands for these transporters.

Key Findings and Lead Compounds

Research in this area has yielded compounds with distinct and promising pharmacological profiles:

  • (R)-D24: This enantiomer was identified as a triple monoamine reuptake inhibitor , showing activity against SERT, NET, and DAT.[8][9] This profile is highly desirable for treating a broad spectrum of depressive symptoms.

  • D6 and D17: These analogues displayed a novel, multimodal mechanism, acting as potent inhibitors of both the serotonin transporter (SERT) and the 5-HT₃ₐ receptor .[8][9] Antagonism of the 5-HT₃ₐ receptor is a validated strategy to improve cognitive deficits and reduce nausea associated with some antidepressant therapies.

These lead compounds demonstrated acceptable oral bioavailability in mice and showed potent antidepressant-like effects in preclinical models, such as the forced swim test.[8]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound Aryl-Spirocyclic Diamine Analogue SERT SERT Compound->SERT Inhibits NET NET Compound->NET Inhibits DAT DAT Compound->DAT Inhibits HT3A 5-HT3A Receptor Compound->HT3A Antagonizes SynapticCleft Synaptic Cleft (Increased 5-HT, NE, DA) SERT->SynapticCleft Reuptake NET->SynapticCleft Reuptake DAT->SynapticCleft Reuptake Receptors Postsynaptic Receptors SynapticCleft->Receptors Signal

Caption: Multimodal mechanism of action for antidepressant aryl-spirocyclic diamine analogues.

Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a standard method for evaluating the potency of compounds at the serotonin, norepinephrine, and dopamine transporters.

  • Cell Culture: Use HEK293 cells (or other suitable host cells) stably transfected to express the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT). Culture cells to ~90% confluency in appropriate media.

  • Assay Preparation: Harvest the cells and prepare cell membrane homogenates via standard centrifugation and resuspension procedures in a suitable assay buffer.

  • Radioligand Binding:

    • For the SERT assay, use [³H]Citalopram as the radioligand.

    • For the NET assay, use [³H]Nisoxetine as the radioligand.

    • For the DAT assay, use [³H]WIN 35,428 as the radioligand.

  • Competition Assay:

    • In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., from 10 pM to 100 µM).

    • For non-specific binding determination, use a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT).

    • For total binding, use assay buffer in place of the test compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting and Detection: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The this compound core and its analogues exemplify the power of moving beyond chemical "flatland." This versatile, sp³-rich scaffold has proven its value in two distinct and highly challenging therapeutic areas: infectious disease and neuroscience. In the fight against malaria, it has yielded compounds with potent, multi-stage activity. In the search for better antidepressants, it provides a foundation for novel, multimodal agents.

The synthetic accessibility of the core, coupled with the multiple handles for diversification, ensures that the full potential of this scaffold is still being explored. Future work will likely focus on further optimizing pharmacokinetic and safety profiles, exploring new substitution patterns to uncover novel biological activities, and applying this core to other challenging drug targets where precise 3D orientation is paramount for success. For researchers and drug development professionals, the diazaspiro[3.4]octane system represents a validated and promising starting point for the next generation of innovative medicines.

References

  • Kuhen, K. L., et al. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. ACS Infectious Diseases, 2(11), 816–826. [Link]

  • NIH. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. National Institutes of Health. [Link]

  • Lourido, S., et al. (2016). Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance. mBio, 7(5), e01486-16. [Link]

  • PubMed. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. PubMed. [Link]

  • Semantic Scholar. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. Semantic Scholar. [Link]

  • Zheng, J., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 301, 118198. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]

  • ResearchGate. (2021). (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]

  • CoLab. (2025). Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties. CoLab. (Note: A placeholder URL is used as the original may not be stable; the primary reference is the PubMed link.)

Sources

Topic: Physicochemical Properties of Novel Diazaspiro[3.4]octane Series

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The paradigm in modern medicinal chemistry is undergoing a significant shift, moving away from the planar, aromatic-rich structures of the past towards more three-dimensional, sp³-hybridized scaffolds. This evolution is driven by the need to explore novel chemical space, enhance target selectivity, and improve drug metabolism and pharmacokinetics (DMPK) profiles. The diazaspiro[3.4]octane core has emerged as a privileged scaffold in this new landscape. Its rigid, three-dimensional conformation offers a unique vectoral projection of substituents, while its inherent physicochemical properties provide a favorable starting point for optimization. This guide provides a detailed exploration of the key physicochemical properties of novel diazaspiro[3.4]octane series, grounded in field-proven insights and experimental data, to empower researchers in their drug discovery efforts.

The Diazaspiro[3.4]octane Scaffold: A Departure from "Flatland"

The over-reliance on flat, aromatic structures in drug discovery has led to challenges in achieving selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of sp³-rich spirocyclic systems, such as the diazaspiro[3.4]octane core, directly addresses these limitations. The spirocyclic fusion of a four-membered azetidine ring and a five-membered pyrrolidine ring creates a rigid, non-planar structure that projects functional groups into distinct regions of three-dimensional space.[1][2]

This inherent three-dimensionality provides several key advantages:

  • Increased Fsp³ Character: The fraction of sp³ hybridized carbons is a well-established metric for assessing the complexity and drug-likeness of a compound. A higher Fsp³ count, typical of spirocycles, is correlated with improved clinical success rates, likely due to better solubility and reduced off-target toxicity.[1]

  • Novel Chemical Space: These scaffolds provide access to novel and patentable chemical entities, allowing chemists to escape the crowded intellectual property landscape of more traditional heterocycles.[3][4]

  • Improved Physicochemical Properties: As will be detailed, the spirocyclic nature of the diazaspiro[3.4]octane core directly modulates key properties like solubility, lipophilicity, and metabolic stability in a favorable direction compared to their non-spirocyclic or aromatic counterparts.[3][5]

cluster_0 Traditional 'Flat' Scaffolds cluster_1 3D Spirocyclic Scaffolds (e.g., Diazaspiro[3.4]octane) Planar Structures Planar Structures High Lipophilicity High Lipophilicity Planar Structures->High Lipophilicity Poor Solubility Poor Solubility High Lipophilicity->Poor Solubility Metabolic Liability Metabolic Liability Poor Solubility->Metabolic Liability 3D Structure (High Fsp3) 3D Structure (High Fsp3) Modulated Lipophilicity Modulated Lipophilicity 3D Structure (High Fsp3)->Modulated Lipophilicity Improved Solubility Improved Solubility Modulated Lipophilicity->Improved Solubility Enhanced Stability Enhanced Stability Improved Solubility->Enhanced Stability Drug Discovery Challenges Drug Discovery Challenges Drug Discovery Challenges->Planar Structures Drug Discovery Innovation Drug Discovery Innovation Drug Discovery Innovation->3D Structure (High Fsp3) cluster_0 Structure-Property Relationship (SPR) Scaffold Diazaspiro[3.4]octane Core R1_Mod Modify R1 (e.g., Aryl group) Scaffold->R1_Mod Attachment Points R2_Mod Modify R2 (e.g., Alkyl group) Scaffold->R2_Mod Attachment Points R3_Mod Modify R3 (e.g., Amide linker) Scaffold->R3_Mod Attachment Points Potency Potency R1_Mod->Potency Impacts Lipophilicity Lipophilicity R1_Mod->Lipophilicity Impacts Stability Stability R2_Mod->Stability Impacts Solubility Solubility R2_Mod->Solubility Impacts R3_Mod->Potency Impacts R3_Mod->Solubility Impacts

Caption: SPR for the diazaspiro[3.4]octane scaffold.

Experimental Protocols for Physicochemical Profiling

Trustworthy data is the bedrock of drug discovery. The following protocols represent self-validating systems for assessing the key physicochemical properties of a novel diazaspiro[3.4]octane series.

Protocol: LogD₇.₄ Determination by Shake-Flask Method
  • Principle: This gold-standard method measures the partition coefficient of a compound between an aqueous buffer (pH 7.4) and a non-polar organic solvent (n-octanol).

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a pre-saturated solution of n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa. This is critical to ensure thermodynamic equilibrium.

    • Add a small aliquot of the DMSO stock to a vial containing a 1:1 mixture of the pre-saturated n-octanol and PBS (e.g., 2 µL of stock into 1 mL total volume).

    • Vortex the vials vigorously for 1 hour at room temperature to ensure thorough mixing and partitioning.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to achieve complete phase separation.

    • Carefully remove an aliquot from both the upper (n-octanol) and lower (aqueous) phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

    • Calculate LogD as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

  • Trustworthiness Check: Run a known standard (e.g., propranolol) in parallel. The measured LogD should be within ±0.2 log units of the accepted literature value.

Protocol: Kinetic Aqueous Solubility by Turbidimetry
  • Principle: This high-throughput assay determines the solubility of a compound when added from a DMSO stock into an aqueous buffer, identifying the point at which it precipitates.

  • Methodology:

    • Prepare a high-concentration DMSO stock solution of the test compound (e.g., 10 mM).

    • In a 96-well microplate, add PBS (pH 7.4).

    • Use an automated liquid handler to add small, increasing volumes of the DMSO stock to the wells, creating a concentration gradient.

    • Shake the plate for 2 hours at room temperature to allow for equilibration.

    • Measure the turbidity (optical density) of each well at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader.

    • The solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.

  • Trustworthiness Check: The final DMSO concentration should be kept low and consistent (e.g., <1%) across all wells to minimize co-solvent effects. A known poorly soluble compound (e.g., nifedipine) should be run as a control to validate the assay's sensitivity to precipitation.

Protocol: In Vitro Permeability using Caco-2 Cells
  • Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions similar to the human intestinal epithelium, to predict oral absorption. It measures the apparent permeability coefficient (Papp). [6][7]* Methodology:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for monolayer differentiation and integrity.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., >300 Ω·cm²).

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side, replacing the volume with fresh HBSS.

    • At the final time point, take samples from both apical and basolateral chambers.

    • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculate the Papp (A→B) value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Trustworthiness Check: Run high permeability (e.g., propranolol) and low permeability (e.g., Lucifer Yellow) controls. The Papp for propranolol should be high, and the rejection of Lucifer Yellow should be >98%, confirming tight junction integrity. [6]

cluster_caco2 Caco-2 Permeability Workflow Seed 1. Seed Caco-2 cells on Transwell® inserts Culture 2. Culture for 21 days (Differentiation) Seed->Culture TEER 3. Measure TEER (Integrity Check) Culture->TEER Dose 4. Add Compound to Apical (Donor) Side TEER->Dose If Pass Incubate 5. Incubate at 37°C Dose->Incubate Sample 6. Sample Basolateral (Receiver) Side over time Incubate->Sample Analyze 7. Quantify with LC-MS/MS Sample->Analyze Calculate 8. Calculate Papp value Analyze->Calculate

Caption: Workflow for the Caco-2 permeability assay.

Conclusion

The novel diazaspiro[3.4]octane scaffold represents a significant tool in the modern medicinal chemist's arsenal. Its inherent three-dimensionality and favorable physicochemical properties—including modulated lipophilicity, enhanced aqueous solubility, and improved metabolic stability—provide a robust starting point for developing drug candidates with superior DMPK profiles. By understanding the core principles that govern these properties and employing rigorous, self-validating experimental protocols, researchers can effectively navigate the complexities of drug optimization and unlock the full therapeutic potential of this promising chemical series.

References

  • Carreira, E. M., et al. (2017). Spirocycles in Drug Discovery. Vertex Pharmaceuticals.

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.

  • Perlovich, G. L. (n.d.). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data.

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed.

  • Medicines for Malaria Venture. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series....

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series.... Journal of Medicinal Chemistry.

  • ChEMBL. (n.d.). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series.... EMBL-EBI.

  • National Library of Medicine. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.

  • MDPI. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.

  • ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series.... ResearchGate.

  • ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.

  • National Library of Medicine. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds.

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.

  • National Center for Biotechnology Information. (n.d.). [4-(2,7-Diazaspiro[3.4]octane-2-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone. PubChem.

  • PharmaTutor. (2015). Importance of Physicochemical Properties In Drug Discovery.

  • PubChemLite. (n.d.). 5,7-diazaspiro[3.4]octane-6,8-dione.

  • BenchChem. (n.d.). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide.

  • National Library of Medicine. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists....

  • National Center for Biotechnology Information. (n.d.). 5,7-Diazaspiro(3.4)octane-6,8-dione. PubChem.

  • Preprints.org. (2024). Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability....

  • National Center for Biotechnology Information. (n.d.). 2,6-Di(propan-2-yl)-2-azaspiro[3.4]octane. PubChem.

Sources

The Ascendancy of sp³-Rich Diazaspiro Scaffolds: A Technical Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter that can effectively address complex biological targets is a paramount challenge. There is a discernible shift away from flat, aromatic-heavy molecules towards three-dimensional, sp³-rich scaffolds that offer superior navigation of biological space and improved physicochemical properties.[1][2][3] Among these, diazaspirocyclic frameworks have emerged as privileged structures, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of sp³-rich diazaspiro scaffolds, offering a strategic blueprint for their application in contemporary drug discovery programs.

The Strategic Imperative for sp³-Rich Scaffolds in Drug Discovery

The over-reliance on sp²-hybridized carbon centers in many commercial screening libraries has contributed to challenges in identifying lead compounds with favorable drug-like properties.[4] The introduction of sp³-rich scaffolds addresses several key limitations:

  • Enhanced Three-Dimensionality: The non-planar nature of spirocyclic systems allows for a more precise spatial arrangement of substituents, facilitating optimal interactions with the intricate topographies of protein binding sites.[1] This can lead to significant gains in both potency and selectivity.

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved solubility, metabolic stability, and a reduced likelihood of off-target toxicity.[2]

  • Access to Novel Chemical Space: These scaffolds provide access to previously underexplored areas of chemical space, offering opportunities to develop compounds with novel pharmacological profiles and circumvent existing intellectual property.[1][3]

Diazaspiro scaffolds, which incorporate two nitrogen atoms within the spirocyclic core, offer additional advantages by providing vectors for substitution and opportunities for crucial hydrogen bonding interactions with biological targets.

Synthetic Strategies: Building Complexity and Diversity

The successful exploration of diazaspiro scaffolds is contingent on robust and flexible synthetic methodologies. A particularly powerful approach is the "top-down" scaffold remodeling strategy, which allows for the generation of significant molecular diversity from a common complex precursor.[4][5][6][7][8][9][10]

Complexity-Generating Dearomatizing Cyclization

A key enabling transformation is the oxidative dearomatization of N-aryl ureas, which can rapidly generate complex diazaspirotricyclic cores in a single step.[4] This approach efficiently converts simple, sp²-rich starting materials into highly functionalized, sp³-rich polycyclic scaffolds.

Scaffold Remodeling for Library Synthesis

Once the core tricycle is formed, a variety of remodeling strategies can be employed to generate a diverse library of related but structurally distinct scaffolds.[4][5][6][7][8][9][10] These strategies include:

  • Ring Addition: Further functionalization and annulation to the existing rings.

  • Ring Cleavage: Reductive or oxidative cleavage of specific bonds to simplify the scaffold and reveal new functional groups.

  • Ring Expansion: Interception of cleavage products to generate larger ring systems.

The following diagram illustrates the concept of a "top-down" library synthesis through scaffold remodeling.

G cluster_0 Core Synthesis cluster_1 Scaffold Remodeling cluster_2 Diverse Library Simple Precursors Simple Precursors Diazaspirotricycle Diazaspirotricycle Simple Precursors->Diazaspirotricycle Complexity-Generating Dearomatization Ring Addition Ring Addition Diazaspirotricycle->Ring Addition Ring Cleavage Ring Cleavage Diazaspirotricycle->Ring Cleavage Ring Expansion Ring Expansion Diazaspirotricycle->Ring Expansion Scaffold A Scaffold A Ring Addition->Scaffold A Scaffold B Scaffold B Ring Cleavage->Scaffold B ... ... Ring Cleavage->... Scaffold C Scaffold C Ring Expansion->Scaffold C caption Figure 1. 'Top-down' library synthesis via scaffold remodeling.

Caption: Figure 1. 'Top-down' library synthesis via scaffold remodeling.

A Spectrum of Biological Activities

The structural diversity achievable with sp³-rich diazaspiro scaffolds translates into a wide range of biological activities. Phenotypic screening, which assesses the effects of compounds on cell morphology, is a powerful tool for uncovering novel mechanisms of action.[4][7]

Phenotypic Effects and Target Agnostic Discovery

Screening of a 51-membered compound library derived from diazaspirotricyclic scaffolds in a cell-painting assay revealed that structurally distinct but closely related compounds induced different and distinct morphological changes.[4] This suggests a diversity of modes of action and highlights the potential of these scaffolds to yield probes for novel biological pathways.[4][5][6][8]

Anticancer Activity
  • Kinase Inhibition: Diazaspirocycles have been successfully developed as ATP-mimetic scaffolds for protein kinase inhibitors.[11] Their three-dimensional structure allows for precise interactions within the ATP-binding pocket, and the basic nitrogen atoms can form key interactions with acidic residues.[11] For example, a pyrazolo[1,5-a][4][5][6]triazine derivative incorporating a 1,9-diazaspiro[5.5]undecane moiety exhibited potent inhibition of CDK7 with an IC₅₀ value of ≤5 nM.[12]

  • PARP Inhibition: The replacement of the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane core resulted in a significant increase in selectivity for PARP-1 and reduced DNA damage and cytotoxicity.[2][13]

Antimicrobial Activity

The 2,6-diazaspiro[3.4]octane scaffold has proven to be a valuable core for the development of potent antitubercular agents.[14] When combined with a 5-nitrofuranoyl "warhead," these compounds exhibit impressive activity against multi-drug resistant strains of Mycobacterium tuberculosis, with MIC values as low as 0.0124–0.0441 μg/mL.[14] The mechanism of action for some related compounds, the diazaborines, involves the inhibition of the NADH-dependent enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid synthesis.[15]

Cardiovascular and Other Activities
  • Rho-Kinase (ROCK) Inhibition: Novel diazaspiro compounds have been patented as inhibitors of Rho kinases (ROCK1 and ROCK2), which are implicated in hypertension and other cardiovascular diseases.[16][17]

  • Glycoprotein IIb-IIIa Antagonism: 2,8-diazaspiro[4.5]decanes have been developed as orally active antagonists of the platelet glycoprotein IIb-IIIa receptor, a key target for anti-thrombotic therapy.[18]

  • Antihypertensive Agents: A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and shown to act as α-adrenergic blockers, leading to a reduction in blood pressure.[19]

Data Presentation: Bioactivity of Representative Diazaspiro Scaffolds

ScaffoldTarget/ActivityKey Compound(s)Potency (IC₅₀/MIC)Reference
1,9-Diazaspiro[5.5]undecaneCDK7 InhibitionCompound 25 ≤5 nM[12]
2,6-Diazaspiro[3.4]octaneAntitubercular (MTb)Compound 1 0.0124–0.0441 μg/mL[14]
Diazaspiro[3.3]heptanePARP-1 InhibitionAnalog of Olaparib2-fold reduced potency but increased selectivity[2]
2,8-Diazaspiro[4.5]decaneGPIIb-IIIa AntagonismCompound 23 (CT50728)53 nM (in PRP)[18]
1-Oxa-3,8-diazaspiro[4.5]decaneα-adrenergic blockadeCompounds 8 and 29 Antihypertensive in rats[19]

Experimental Protocols

Synthesis of a Diazaspirotricyclic Urea Core

This protocol is adapted from the complexity-generating oxidative dearomatization methodology.[4]

Objective: To synthesize the core spirotricyclic urea from an N-aryl urea precursor.

Materials:

  • N-(p-methoxyphenyl)-N'-isopropylurea

  • Phenyliodine bis(trifluoroacetate) (PIFA)

  • Dichloromethane (DCM)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Sodium bicarbonate (sat. aq. solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-(p-methoxyphenyl)-N'-isopropylurea (1.0 eq) in a 1:1 mixture of DCM and HFIP.

  • Cool the solution to 0 °C in an ice bath.

  • Add PIFA (1.1 eq) portion-wise over 5 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the diazaspirotricyclic urea.

Self-Validation: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic spirocyclic core will have distinct signals in the NMR spectra.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the IC₅₀ of a diazaspiro compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (diazaspiro derivative) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the protein kinase to all wells except the negative controls.

  • Add the peptide substrate to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The assay should include a known reference inhibitor for the target kinase to validate the assay performance. The Z'-factor for the assay should be calculated to ensure it is robust and suitable for screening.

Conclusion and Future Outlook

The exploration of sp³-rich diazaspiro scaffolds represents a fertile ground for the discovery of novel, biologically active molecules. Their inherent three-dimensionality and tunable physicochemical properties make them ideal starting points for addressing challenging biological targets that have been intractable with more traditional, flatter chemotypes. The continued development of innovative synthetic methodologies, coupled with advanced screening platforms like phenotypic assays, will undoubtedly expand the therapeutic potential of this privileged scaffold class. For drug development professionals, embracing the complexity and diversity of sp³-rich diazaspiro scaffolds is not merely an academic exercise but a strategic imperative in the quest for the next generation of therapeutics.

References

  • Okolo, E. A., Pahl, A., Sievers, S., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal, 29(26), e202203992. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2022). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 12(48), 31227-31247. [Link]

  • Okolo, E., Pahl, A., Sievers, S., Pask, C., Nelson, A., & Marsden, S. (2022). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. ChemRxiv. [Link]

  • Brailienko, D. A., et al. (2022). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. ResearchGate. [Link]

  • Okolo, E. A., et al. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. ResearchGate. [Link]

  • Okolo, E. A., et al. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects. PubMed. [Link]

  • Okolo, E. A., et al. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. White Rose Research Online. [Link]

  • Okolo, E. A., et al. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp‐Rich Compounds With Distinct Phenotypic Effects. ResearchGate. [Link]

  • Okolo, E. A., et al. (2023). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Semantic Scholar. [Link]

  • Levy, C. W., et al. (1998). Mechanism of action of diazaborines. PubMed. [Link]

  • Gáspár, A., et al. (2026). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI. [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Bara, T., & Taylor, R. (2011). New and unusual scaffolds in medicinal chemistry. R Discovery. [Link]

  • Heightman, T. D., et al. (2013). Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. PubMed. [Link]

  • Karageorgis, G., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. PMC. [Link]

  • Google Patents. (n.d.). Diazaspiro rock inhibitors. Google Patents. [https://patents.google.

Sources

Exploring the Chemical Space of Diazaspiro[3.4]octane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazaspiro[3.4]octane scaffold has rapidly emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability offer a compelling framework for the design of novel therapeutics that can overcome the limitations of traditional flat, aromatic compounds. This guide provides an in-depth exploration of the chemical space of diazaspiro[3.4]octane derivatives, with a particular focus on the 2,6-diazaspiro[3.4]octane isomer. We will delve into the strategic synthesis of the core, methodologies for its diversification, and highlight its successful application in the development of potent biological modulators across various disease areas, including infectious diseases and oncology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.

The Rise of the Diazaspiro[3.4]octane Scaffold: A Paradigm Shift in Molecular Design

The relentless pursuit of novel chemical matter in drug discovery has led to a paradigm shift away from "flatland" towards more three-dimensional molecular architectures. Saturated, sp³-rich scaffolds, such as the diazaspiro[3.4]octane core, offer a multitude of advantages, including improved metabolic stability, enhanced target specificity, and the potential for novel intellectual property.[1][2] The 2,6-diazaspiro[3.4]octane motif, in particular, has garnered significant attention due to its frequent appearance in a diverse range of biologically active compounds.[3]

The rigid, spirocyclic nature of the diazaspiro[3.4]octane framework provides a well-defined orientation of substituents in three-dimensional space, facilitating optimal interactions with biological targets. This structural pre-organization can lead to a significant improvement in binding affinity and selectivity compared to more flexible acyclic or monocyclic analogs.

Navigating the Synthetic Landscape: Accessing the Diazaspiro[3.4]octane Core

The successful exploration of the diazaspiro[3.4]octane chemical space is contingent upon efficient and versatile synthetic routes to the core structure. Several strategies have been developed, with the choice of method often depending on the desired substitution pattern and scalability.

Key Synthetic Strategies: A Comparative Overview

Two prominent strategies for the synthesis of the 2,6-diazaspiro[3.4]octane core are the Horner-Wadsworth-Emmons (HWE) olefination approach and [3+2] cycloaddition reactions.

  • Horner-Wadsworth-Emmons (HWE) Olefination Route: This is a widely employed method that typically starts from a substituted azetidine precursor.[3] A key intermediate in this pathway is tert-butyl 3-oxoazetidine-1-carboxylate, which can be prepared from the corresponding 3-hydroxyazetidine derivative through oxidation.[4][5][6] The HWE reaction of this ketone with a phosphonate reagent, followed by subsequent cyclization and further functionalization, yields the desired diazaspiro[3.4]octane core.[7][8][9][10] This route is highly versatile and allows for the introduction of various substituents on the cyclopentane ring.

  • [3+2] Cycloaddition Route: This approach offers a more convergent synthesis of the diazaspiro[3.4]octane scaffold.[11] It involves the reaction of an azomethine ylide with an appropriate dipolarophile. This method can provide rapid access to the core structure and is amenable to the generation of diverse libraries of compounds.[12]

The following diagram illustrates a generalized synthetic landscape for accessing 2,6-diazaspiro[3.4]octane derivatives.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_reactions Core Forming Reactions cluster_core Core Scaffold 3-Hydroxyazetidine 3-Hydroxyazetidine tert-Butyl 3-Oxoazetidine-1-carboxylate tert-Butyl 3-Oxoazetidine-1-carboxylate 3-Hydroxyazetidine->tert-Butyl 3-Oxoazetidine-1-carboxylate Oxidation Azomethine Ylide Precursor Azomethine Ylide Precursor Azomethine Ylide Azomethine Ylide Azomethine Ylide Precursor->Azomethine Ylide Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition HWE Horner-Wadsworth-Emmons Olefination & Cyclization tert-Butyl 3-Oxoazetidine-1-carboxylate->HWE Azomethine Ylide->Cycloaddition Core 2,6-Diazaspiro[3.4]octane Core HWE->Core Cycloaddition->Core

Caption: Synthetic landscape for 2,6-diazaspiro[3.4]octane core synthesis.

Exploring the Chemical Space: Strategies for Diversification

The true potential of the diazaspiro[3.4]octane scaffold lies in its capacity for extensive derivatization, allowing for a thorough exploration of the surrounding chemical space. The two nitrogen atoms and the carbon atoms of the rings provide multiple points for functionalization.

Key Diversification Points

The 2,6-diazaspiro[3.4]octane core offers several handles for chemical modification:

  • N-2 Position: The secondary amine at the N-2 position is readily functionalized through acylation, alkylation, or sulfonylation reactions. This allows for the introduction of a wide array of substituents to modulate the physicochemical properties and biological activity of the molecule.

  • N-6 Position: Similar to the N-2 position, the N-6 nitrogen can be derivatized to introduce diverse chemical moieties. Orthogonal protecting group strategies can be employed to selectively functionalize each nitrogen atom.

  • C-8 Position: The carbon atoms of the cyclopentane ring, particularly the C-8 position, can be functionalized, often starting from a precursor bearing a carboxylic acid or ester group at this position. This allows for the introduction of amides, esters, and other functional groups.

The following diagram illustrates the key diversification points on the 2,6-diazaspiro[3.4]octane scaffold.

Caption: Key diversification points on the 2,6-diazaspiro[3.4]octane scaffold.

Applications in Drug Discovery: From Scaffold to Clinical Candidate

Derivatives of the diazaspiro[3.4]octane scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas.[1]

Anti-infective Agents
  • Antitubercular Activity: Nitrofuran carboxamide derivatives of 2,6-diazaspiro[3.4]octane have shown potent inhibitory activity against Mycobacterium tuberculosis.[1] By exploring the molecular periphery with various azole substituents, researchers have identified compounds with minimal inhibitory concentrations (MIC) in the low nanomolar range.[3]

  • Antimalarial Activity: A novel series of diazaspiro[3.4]octane compounds has been identified with activity against multiple life stages of the Plasmodium falciparum parasite.[13][14][15] These compounds exhibit low nanomolar activity against the asexual blood stage and also possess transmission-blocking potential.[16]

Modulation of Key Signaling Pathways
  • Kinase Inhibition: The rigid nature of the diazaspiro[3.4]octane scaffold makes it an excellent platform for the design of kinase inhibitors. For example, Delgocitinib, a potent JAK-STAT signaling pathway inhibitor, incorporates a diazaspiro[3.4]octane moiety.[1] The scaffold likely helps to position the key pharmacophoric elements for optimal interaction with the ATP-binding site of the kinase.

The following diagram illustrates the inhibition of the JAK-STAT signaling pathway.

G cluster_pathway JAK-STAT Signaling Pathway cluster_inhibitor Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Diazaspiro[3.4]octane Inhibitor (e.g., Delgocitinib) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a diazaspiro[3.4]octane derivative.

  • Sigma-1 Receptor Antagonism: 2,6-Diazaspiro[3.4]octan-7-one derivatives have been developed as potent and selective sigma-1 receptor antagonists.[17] These compounds have shown promise in enhancing the antinociceptive effect of morphine and rescuing morphine tolerance, highlighting their potential in pain management.[17]

Other Therapeutic Areas

The versatility of the diazaspiro[3.4]octane scaffold has led to its exploration in a wide range of other therapeutic areas, including:

  • Hepatitis B capsid protein inhibitors [3]

  • Menin-MLL1 interaction inhibitors for cancer treatment [3]

  • MAP and PI3K signaling modulators [3]

  • Selective dopamine D₃ receptor antagonists [3]

  • VDAC1 inhibitors for the treatment of diabetes [3]

Table 1: Representative Biologically Active Diazaspiro[3.4]octane Derivatives

Compound ClassTherapeutic AreaTargetReference
Nitrofuran CarboxamidesAnti-infectiveMycobacterium tuberculosis[1][3]
VariousAnti-infectivePlasmodium falciparum[13][14][15]
Delgocitinib AnaloguesInflammationJAK-STAT Pathway[1]
VariousOncologyMenin-MLL1 Interaction[3]
Diazaspiro[3.4]octan-7-onesPainSigma-1 Receptor[17]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and a representative 2,6-diazaspiro[3.4]octane derivative.

Protocol 1: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate[4]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (CH₂Cl₂)

  • Potassium bromide (KBr)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Sodium hypochlorite (NaClO) solution

  • Potassium bicarbonate (KHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in CH₂Cl₂ at -15 to 5 °C, add a 9.1% aqueous solution of potassium bromide (catalytic amount) and TEMPO (0.02 eq).

  • Slowly add a pre-mixed solution of KHCO₃ and NaClO in water while maintaining the temperature.

  • Stir the reaction mixture for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol 2: Synthesis of a 2,6-Diazaspiro[3.4]octane-8-carboxamide Derivative (Adapted from[3])

Materials:

  • 2-(tert-Butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

  • Amine (e.g., isobutylamine)

  • Trimethylaluminum (AlMe₃)

  • Toluene

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(tert-butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate (1.0 eq) in toluene, add the desired amine (e.g., isobutylamine, 1.2 eq).

  • Cool the mixture to 0 °C and add a solution of trimethylaluminum in toluene (2 M, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Add a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2,6-diazaspiro[3.4]octane-8-carboxamide derivative.

Conclusion and Future Perspectives

The 2,6-diazaspiro[3.4]octane scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique three-dimensional structure and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential in diverse disease areas. The continued exploration of its chemical space, facilitated by innovative synthetic methodologies and a deeper understanding of its structure-activity relationships, will undoubtedly lead to the discovery of novel and improved therapeutics. As the demand for sp³-rich, conformationally constrained scaffolds continues to grow, the diazaspiro[3.4]octane core is poised to play an increasingly significant role in the future of medicinal chemistry.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). National Institutes of Health. [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp‐Rich Compounds With Distinct Phenotypic Effects. ResearchGate. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Europe PMC. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • tert-Butyl 3-oxoazetidine-1-carboxylate. Chongqing Chemdad Co., Ltd. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • NOT Open Access | Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). MalariaWorld. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). PubMed. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Medicines for Malaria Venture. [Link]

  • Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. (2018). PubMed. [Link]

  • Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. (2022). PubMed. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Bicyclo[2.2.2]octane-2-carboxylic acid, 1,3-dimethyl-5-oxo. Organic Syntheses Procedure. [Link]

Sources

Navigating the Labyrinth: A Technical Guide to Identifying Diazaspiro[3.4]octane Cores in High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Spirocycle

In the relentless pursuit of novel chemical matter, medicinal chemists and drug discovery scientists are increasingly venturing into the third dimension of chemical space. The flatlands of aromatic rings, while historically fruitful, are often plagued by metabolic liabilities and promiscuous binding. It is in this context that spirocyclic scaffolds, particularly the diazaspiro[3.4]octane core, have emerged as compelling building blocks for the next generation of therapeutics. Their inherent three-dimensionality, synthetic tractability, and ability to project substituents into distinct vectors in space offer a unique opportunity to engage with biological targets in novel ways. This guide provides a comprehensive, field-proven framework for the identification and validation of diazaspiro[3.4]octane-containing hits from high-throughput screening (HTS) campaigns, navigating the common pitfalls and ensuring the progression of high-quality chemical matter.

The Diazaspiro[3.4]octane Core: A Privileged Scaffold

The 2,6- and 1,6-diazaspiro[3.4]octane motifs are increasingly recognized as privileged structures in modern drug discovery.[1][2] Their rigid, sp³-rich framework offers a distinct advantage over more flexible aliphatic rings, reducing the entropic penalty upon binding to a target protein. This structural feature often translates to improved potency and selectivity. Furthermore, the two nitrogen atoms provide convenient handles for synthetic elaboration, allowing for the exploration of a diverse chemical space around the core.

The versatility of the diazaspiro[3.4]octane core is evidenced by its presence in a wide array of biologically active compounds, targeting a diverse range of diseases.[1][2]

Compound ClassBiological Target/ActivityTherapeutic AreaPotency Range
Nitrofuran DerivativesMycobacterium tuberculosisInfectious DiseaseMIC: 0.016 µg/mL
Varied SeriesPlasmodium falciparum (multiple life stages)Infectious DiseaseIC₅₀: <50 nM
Substituted amidesSigma-1 Receptor (σ1R) AntagonistPainKi: <10 nM
Novel ScaffoldsMenin-MLL1 Interaction InhibitorOncologyIC₅₀: <100 nM
Diverse DerivativesDopamine D₃ Receptor AntagonistNeurologyKi: <5 nM

This table presents a selection of reported activities and is not exhaustive.

The successful identification of such potent molecules underscores the value of screening libraries enriched with spirocyclic cores. However, the journey from a primary HTS hit to a validated lead is fraught with challenges, most notably the prevalence of Pan-Assay Interference Compounds (PAINS).

The Specter of PAINS: Navigating False Positives

High-throughput screening is a powerful engine for hit discovery, but it is also susceptible to generating false positives.[3][4] PAINS are a notorious class of compounds that appear as hits in a wide variety of assays due to non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself.[3][5] Critically, these compounds are generally not optimizable into viable drug candidates and can consume significant resources if not identified and eliminated early.

While no intrinsic "PAINS alert" is associated with the core diazaspiro[3.4]octane scaffold itself, the nature of the substituents appended to the nitrogen atoms can introduce functionalities commonly associated with PAINS. For instance, the presence of reactive Michael acceptors, catechols, or certain heterocyclic motifs can lead to false-positive signals.[3] Therefore, a robust hit validation cascade is not merely a suggestion but a mandatory component of any screening campaign involving novel chemical matter.

A Self-Validating HTS Workflow for Diazaspiro[3.4]octane Hit Identification

The following workflow is designed to be a self-validating system, incorporating orthogonal assays and rigorous data analysis to ensure the identification of genuine, target-specific hits.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Validation cluster_2 Lead Generation Primary_Screen Primary HTS (e.g., Fluorescence Polarization) Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Primary_Screen->Hit_Confirmation ~1% Hit Rate Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Confirmation->Dose_Response PAINS_Filter Computational PAINS & Promiscuity Analysis Dose_Response->PAINS_Filter Orthogonal_Assay Orthogonal Biochemical Assay (e.g., AlphaLISA) PAINS_Filter->Orthogonal_Assay Filter out PAINS Biophysical_Assay Biophysical Confirmation (e.g., SPR, Thermal Shift) Orthogonal_Assay->Biophysical_Assay Confirm On-Target Activity Cell_Based_Assay Cell-Based Target Engagement (e.g., Reporter Gene Assay) Biophysical_Assay->Cell_Based_Assay Confirm Cellular Activity SAR_Exploration SAR by Analogue Purchase & Initial Synthesis Cell_Based_Assay->SAR_Exploration Validated_Hit Validated Hit Series SAR_Exploration->Validated_Hit Biophysical_Validation cluster_0 Biophysical Confirmation SPR Surface Plasmon Resonance (SPR) - Direct Binding - Affinity (KD) - Kinetics (kon, koff) Validated_Binder Validated Binder SPR->Validated_Binder Thermal_Shift Thermal Shift Assay (DSF) - Target Stabilization ITC Isothermal Titration Calorimetry (ITC) - Thermodynamics (ΔH, ΔS) Thermal_Shift->ITC For selected hits ITC->Validated_Binder Orthogonal_Hit Hit from Orthogonal Assay Orthogonal_Hit->SPR Orthogonal_Hit->Thermal_Shift

Figure 2: Biophysical techniques for hit validation.

Ultimately, a compound must be active in a cellular context. A reporter gene assay can confirm that a compound engages its target in cells and elicits a functional response. [6][7][8][9] Principle: The activity of a signaling pathway is linked to the expression of a reporter gene (e.g., luciferase). Modulation of the pathway by a compound results in a change in the reporter signal.

Medicinal Chemistry and SAR Exploration

Once a diazaspiro[3.4]octane-containing hit has been validated through this rigorous cascade, medicinal chemistry efforts can begin in earnest. The two nitrogen atoms of the core provide ample opportunities for synthetic diversification to explore the structure-activity relationship (SAR). [2][5][10][11][12]The initial focus should be on purchasing or synthesizing close analogues to understand the key drivers of potency and to mitigate any potential liabilities identified during the validation process.

Conclusion: A Pathway to Quality Leads

The identification of diazaspiro[3.4]octane cores in HTS campaigns offers a promising avenue for the discovery of novel, potent, and selective therapeutics. However, the path from a primary hit to a validated lead is one that requires a meticulous and multi-faceted approach. By embracing a self-validating workflow that integrates orthogonal biochemical assays, biophysical confirmation, and cellular target engagement, researchers can effectively navigate the complexities of HTS and filter out the noise of false positives. This rigorous approach, coupled with a deep understanding of the potential liabilities of appended functionalities, will ensure that the unique three-dimensional potential of the diazaspiro[3.4]octane core is translated into high-quality starting points for successful drug discovery programs.

References

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). PubMed. [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. National Institutes of Health. [Link]

  • Biophysics: for HTS hit validation, chemical lead optimization, and beyond. (2017). PubMed. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer Link. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • The art of selecting the best HTS hits through biophysics. Sygnature Discovery. [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]

  • Fluorescence Polarization Assay. Bio-protocol. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). ACS Publications. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • What are the Steps of a Reporter Gene Assay? Indigo Biosciences. [Link]

  • Development of a High-Throughput Homogeneous AlphaLISA Drug Screening Assay for the Detection of SARS-CoV-2 Nucleocapsid. (2020). ACS Publications. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]

  • Pan-assay interference compounds. Wikipedia. [Link]

  • What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. (2021). Michelle Verastegui-Sanchez. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. National Institutes of Health. [Link]

  • Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. ResearchGate. [Link]

  • 5,7-Diazaspiro(3.4)octane-6,8-dione. PubChem. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. [Link]

  • Hit Identification and Validation Services. Domainex. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). PubMed. [Link]

  • Hit Selection in High-Throughput Screening. News-Medical.Net. [Link]

  • Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit. (2018). National Institutes of Health. [Link]

Sources

Unlocking a New Paradigm in Antimalarial Therapy: A Technical Guide to the Novel Diazaspiro[3.4]octane Chemical Series

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a formidable challenge to global health. This necessitates a continuous pipeline of novel antimalarial agents with distinct mechanisms of action. This technical guide provides an in-depth exploration of a promising new chemical series, the diazaspiro[3.4]octanes, which have emerged from high-throughput screening as potent multi-stage inhibitors of P. falciparum. We will dissect the discovery, synthesis, structure-activity relationships (SAR), and the comprehensive in vitro and in vivo characterization of this sp³-rich scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria, offering both foundational knowledge and detailed experimental frameworks to facilitate further investigation and development of this exciting new class of antimalarials.

Introduction: The Imperative for Novel Antimalarial Chemotypes

Malaria remains a devastating global health crisis, with hundreds of thousands of deaths annually, primarily in sub-Saharan Africa. The cornerstone of malaria control is effective chemotherapy. However, the efficacy of current frontline artemisinin-based combination therapies (ACTs) is threatened by the emergence and spread of parasite resistance. This alarming trend underscores the urgent need for new antimalarial drugs with novel mechanisms of action that can overcome existing resistance patterns.

Whole-cell high-throughput screening (HTS) of diverse chemical libraries against P. falciparum has proven to be a fruitful strategy for identifying novel starting points for drug discovery.[1][2][3][4] This approach allows for the unbiased identification of compounds that are active against the parasite in a physiologically relevant context, without preconceived notions about their molecular targets. It was through such a campaign that the novel diazaspiro[3.4]octane series was identified as a promising hit.[5][6] This series is particularly noteworthy for its activity against multiple stages of the parasite's lifecycle, a critical attribute for a next-generation antimalarial that could not only treat the disease but also block its transmission.

Discovery and Chemical Synthesis

The diazaspiro[3.4]octane scaffold was identified from a whole-cell HTS campaign against the asexual blood stage of P. falciparum.[5][6] The initial hits from this screening displayed activity against multiple life cycle stages of the parasite, making them an attractive starting point for a comprehensive medicinal chemistry program. The sp³-rich nature of the diazaspiro[3.4]octane core is a desirable feature in modern drug discovery, as it often correlates with improved solubility, metabolic stability, and novel intellectual property space.

The chemical synthesis of the diazaspiro[3.4]octane core and its derivatives is a critical aspect of the drug discovery process, enabling the exploration of structure-activity relationships. A general synthetic route to the 2,6-diazaspiro[3.4]octan-7-one scaffold has been developed, providing a versatile platform for the generation of a diverse library of analogues.[7]

cluster_synthesis General Synthetic Strategy Starting Materials Starting Materials Key Intermediate Key Intermediate Starting Materials->Key Intermediate Multi-step synthesis Final Analogues Final Analogues Key Intermediate->Final Analogues Derivatization

Caption: Generalized synthetic workflow for diazaspiro[3.4]octane analogues.

In Vitro Efficacy and Structure-Activity Relationship (SAR)

A systematic SAR exploration was undertaken to optimize the initial hits for potency against the asexual blood stages of P. falciparum, as well as for other desirable drug-like properties. This involved the synthesis and testing of a wide range of analogues with modifications at various positions of the diazaspiro[3.4]octane scaffold.

Asexual Blood Stage Activity

The primary screen for antimalarial activity is typically an in vitro assay that measures the inhibition of parasite proliferation in human red blood cells. The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method for this purpose.[8][9][10][11] This assay relies on the intercalation of the SYBR Green I dye into the DNA of the parasites, providing a fluorescent signal that is proportional to the parasite biomass.

Experimental Protocol: SYBR Green I-Based Asexual Blood Stage Assay

  • Parasite Culture: P. falciparum (e.g., chloroquine-sensitive NF54 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.

  • Assay Setup: Asynchronous parasite cultures (predominantly ring stage) are diluted to a parasitemia of ~0.5% and a hematocrit of 2% in 96-well plates. The diluted compounds are then added to the wells.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plates are incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Through these SAR studies, compounds with low nanomolar potency (IC₅₀ < 50 nM) against drug-sensitive and resistant P. falciparum strains were identified.[6]

Gametocyte and Transmission-Blocking Activity

To achieve the goal of malaria eradication, it is crucial to develop drugs that can block the transmission of the parasite from humans to mosquitoes. This requires activity against the sexual stages of the parasite, the gametocytes. The diazaspiro[3.4]octane series has demonstrated potent gametocyte-sterilizing properties, which were evaluated using the standard membrane feeding assay (SMFA).[6]

Experimental Protocol: Standard Membrane Feeding Assay (SMFA)

  • Gametocyte Culture: Mature (Stage V) P. falciparum gametocytes are cultured in vitro.

  • Compound Treatment: The gametocyte culture is treated with the test compounds for a defined period (e.g., 48 hours).

  • Membrane Feeding: The treated gametocyte culture is mixed with fresh human erythrocytes and serum and fed to female Anopheles mosquitoes through an artificial membrane feeding system.

  • Oocyst Development: The mosquitoes are maintained for 7-10 days to allow for the development of oocysts in their midguts.

  • Oocyst Counting: The mosquito midguts are dissected and stained with mercurochrome to visualize and count the number of oocysts.

  • Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with compound-treated gametocytes to those fed with control (untreated) gametocytes.

The most promising compounds from the diazaspiro[3.4]octane series exhibited strong transmission-blocking activity in the SMFA, indicating their potential to contribute to malaria eradication efforts.[6]

Mechanism of Action and Resistance

Understanding the mechanism of action and potential resistance pathways is critical for the development of any new antimicrobial agent. For the diazaspiro[3.4]octane series, resistance selection studies followed by whole-genome sequencing implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance.[6]

PfCARL is a protein of unknown function that has been associated with resistance to several other classes of antimalarial compounds.[12][13][14][15] Mutations in the pfcarl gene are thought to confer multidrug resistance, suggesting that PfCARL may be involved in a general mechanism of drug efflux or detoxification rather than being the direct target of these compounds.[12][13][14][15][16]

cluster_resistance Proposed Resistance Mechanism cluster_parasite Proposed Resistance Mechanism Diazaspiro_octane Diazaspiro_octane Parasite Parasite Diazaspiro_octane->Parasite PfCARL_Mutant Mutant PfCARL Diazaspiro_octane->PfCARL_Mutant Reduced efficacy Drug_Target Drug Target Parasite->Drug_Target Inhibits PfCARL_WT Wild-type PfCARL Resistance Parasite Survival PfCARL_Mutant->Resistance Inhibition Parasite Death Drug_Target->Inhibition

Caption: Putative role of PfCARL in mediating resistance to diazaspiro[3.4]octanes.

In Vivo Efficacy and Pharmacokinetics

Promising in vitro activity must translate to in vivo efficacy in an animal model of malaria. The Plasmodium berghei-infected mouse model is a commonly used primary in vivo screen for antimalarial compounds.

Experimental Protocol: In Vivo Efficacy in P. berghei-infected Mice

  • Infection: Mice are infected with P. berghei via intraperitoneal injection of infected red blood cells.

  • Compound Administration: The test compounds are formulated in a suitable vehicle and administered to the mice, typically orally, for four consecutive days, starting 24 hours post-infection.

  • Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Data Analysis: The efficacy of the compounds is determined by comparing the parasitemia levels in treated mice to those in a vehicle-treated control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) can be calculated.

Lead compounds from the diazaspiro[3.4]octane series demonstrated good oral efficacy in the P. berghei mouse model, validating the in vitro findings.

To understand the in vivo behavior of the compounds, pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties were assessed. Key in vitro ADME assays include microsomal and hepatocyte stability assays, which provide insights into the metabolic fate of the compounds.[17][18][19][20][21]

AssayPurposeKey Parameters Measured
Microsomal Stability To assess Phase I metabolic stabilityHalf-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ)
Hepatocyte Stability To assess Phase I and Phase II metabolic stabilityHalf-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ)

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: The test compound is incubated with liver microsomes (human or mouse) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Optimization of the diazaspiro[3.4]octane series led to compounds with improved metabolic stability and other favorable ADME properties.[22][23][24]

Safety and Selectivity

Early assessment of potential safety liabilities is crucial in drug discovery. A key safety concern for many small molecules is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.[25][26][27][28][29] The diazaspiro[3.4]octane series was profiled for hERG inhibition to de-risk the chemical series.

AssayPurposeKey Parameter Measured
hERG Inhibition Assay To assess the risk of cardiac toxicityIC₅₀

Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp)

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Electrophysiology: The effect of the compound on the hERG channel current is measured using an automated patch-clamp system.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC₅₀ value.

The lead diazaspiro[3.4]octane compounds exhibited a good safety profile with acceptable selectivity against the hERG channel.

Conclusion and Future Directions

The novel diazaspiro[3.4]octane chemical series represents a significant advancement in the search for new antimalarial therapies. This guide has detailed the journey from its discovery through HTS to the identification of potent, multi-stage active compounds with promising in vivo efficacy and safety profiles. The elucidation of PfCARL as a potential resistance marker provides valuable insights for the future clinical development and deployment of this chemical class.

Further optimization of this series will likely focus on fine-tuning the ADME properties to achieve an optimal pharmacokinetic profile for a single-dose cure. The multi-stage activity of the diazaspiro[3.4]octanes, particularly their transmission-blocking potential, positions them as valuable tools in the global effort to eradicate malaria. Continued investigation into the precise molecular target(s) of this series will further enhance our understanding of its mechanism of action and aid in the design of next-generation analogues with even greater potency and a lower propensity for resistance.

References

  • Baniecki, M. L., Wirth, D. F., & Clardy, J. (2007). High-throughput Plasmodium falciparum growth assay for malaria drug discovery. Antimicrobial Agents and Chemotherapy, 51(2), 716-723. [Link]

  • LaMonte, G., et al. (2016). Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance. mBio, 7(4), e00696-16. [Link]

  • Magistrado, P., et al. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. ACS Infectious Diseases, 2(11), 816-826. [Link]

  • Corey, V. C., et al. (2016). Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance. mBio, 7(4). [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(12), 1201-1204. [Link]

  • Corey, V. C., et al. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. ACS Infectious Diseases, 2(11), 816-826. [Link]

  • Synapse, P. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?. Patsnap Synapse. [Link]

  • Plouffe, D., et al. (2008). High-Throughput Screen Targeting Malaria Transmission Stages Opens New Avenues for Drug Development. The Journal of Infectious Diseases, 197(3), 467-473. [Link]

  • LaMonte, G., et al. (2016). Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance. Scite. [Link]

  • Baniecki, M. L., Wirth, D. F., & Clardy, J. (2007). High-throughput Plasmodium falciparum growth assay for malaria drug discovery. Antimicrobial Agents and Chemotherapy, 51(2), 716-723. [Link]

  • Johnson, T. O., et al. (2011). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents. Antimicrobial Agents and Chemotherapy, 55(8), 3950-3953. [Link]

  • Baniecki, M. L., Wirth, D. F., & Clardy, J. (2007). High-throughput Plasmodium falciparum growth assay for malaria drug discovery. Antimicrobial Agents and Chemotherapy, 51(2), 716-723. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309. [Link]

  • Cavero-Tomas, M., et al. (2023). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Chemical Research in Toxicology, 36(1), 125-136. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

  • Wang, L., et al. (2015). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. Drug Metabolism and Disposition, 43(8), 1244-1251. [Link]

  • Li, Z., et al. (2017). A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. Journal of Pharmacological and Toxicological Methods, 88, 51-63. [Link]

  • Baker, M., et al. (2019). High-throughput screening of the Plasmodium falciparum cGMP-dependent protein kinase identified a thiazole scaffold which kills erythrocytic and sexual stage parasites. Scientific Reports, 9(1), 7005. [Link]

  • Bacon, D. J., et al. (2010). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 398-401. [Link]

  • Smilkstein, M., et al. (2004). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Medicine, 96, 171-176. [Link]

  • Kramer, J., Obejero-Paz, C. A., & Brown, A. M. (2013). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. Frontiers in Pharmacology, 4, 153. [Link]

  • Bacon, D. J., et al. (2010). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 398-401. [Link]

  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309. [Link]

  • Visiers, I., et al. (2022). Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models. Molecules, 28(1), 263. [Link]

  • Guth, B. D. (2007). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences, 97(1), 4-20. [Link]

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(11), 1537-1540. [Link]

  • Kumar, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2530. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Tetrahedron Letters, 60(16), 1162-1165. [Link]

  • Orain, D., et al. (2013). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 24(16), 2115-2118. [Link]

  • Wang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • SpiroChem. (n.d.). Properties Optimization. SpiroChem. [Link]

  • Ecker, G. F., & Chuang, K. (2024). Refined ADME Profiles for ATC Drug Classes. International Journal of Molecular Sciences, 25(3), 1735. [Link]

Sources

The Strategic Integration of Spirocyclic Amines in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm of drug discovery is in a perpetual state of evolution, driven by the relentless pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles. In recent years, a significant strategic shift has occurred, moving beyond the confines of traditional flat, aromatic scaffolds to embrace the three-dimensional complexity of spirocyclic systems. Among these, spirocyclic amines have emerged as a particularly powerful and versatile class of building blocks in medicinal chemistry. Their unique topographical features, conformational rigidity, and ability to profoundly influence critical drug-like properties have positioned them as indispensable tools for overcoming multifaceted challenges in drug design. This in-depth technical guide provides a comprehensive exploration of the role of spirocyclic amines, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, physicochemical properties, and strategic application in the development of next-generation therapeutics.

The Architectural Advantage: Why Spirocyclic Amines?

Spirocycles are bicyclic systems where two rings are connected through a single, shared quaternary carbon atom, known as the spiro center.[1][2] This arrangement imparts a distinctive and rigid three-dimensional geometry, a stark contrast to the planar nature of many conventional drug scaffolds.[1] The incorporation of one or more nitrogen atoms into these spirocyclic frameworks to form spirocyclic amines introduces key functionalities that are pivotal for molecular recognition and the modulation of physicochemical properties.

The fundamental advantages of employing spirocyclic amines in drug design are multifaceted:

  • Enhanced Three-Dimensionality and Escape from Flatland: The concept of "escaping from flatland" advocates for the design of molecules with greater sp3 character to improve their clinical success rates.[3] Spirocyclic amines are inherently three-dimensional, allowing for a more precise and directional projection of substituents into the binding pockets of biological targets.[1][2] This spatial arrangement can lead to enhanced potency and selectivity by facilitating optimal interactions with complex protein topographies.

  • Conformational Rigidity and Pre-organization: The rigid nature of the spirocyclic core reduces the number of rotatable bonds in a molecule.[3] This conformational constraint can pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target and thus improving binding affinity. This rigidity also provides a more defined structure-activity relationship (SAR), simplifying the optimization process.[4]

  • Modulation of Physicochemical Properties: The introduction of a spirocyclic amine motif can significantly alter a molecule's physicochemical properties, including solubility, lipophilicity (LogP/LogD), and metabolic stability.[5][6][7] These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Novelty and Intellectual Property: The exploration of spirocyclic chemical space provides access to novel molecular architectures, offering opportunities to secure new intellectual property and circumvent existing patents.

Navigating Chemical Space: Synthesis of Key Spirocyclic Amine Scaffolds

The accessibility of diverse spirocyclic amine building blocks is paramount for their widespread application in drug discovery. Over the years, a variety of synthetic strategies have been developed to construct these intricate architectures.

Synthesis of 2-Azaspiro[3.3]heptane

2-Azaspiro[3.3]heptane has gained prominence as a bioisostere for piperidine, offering improved physicochemical properties.[8] A common synthetic route involves the following steps:

Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane [2]

  • Tosylation: Commercially available starting materials are converted to 2-tosyl-2-azaspiro[3.3]heptane.

  • Detosylation: The tosyl protecting group is removed to yield the final product.

    • Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3 g, 0.03 mol) in 30 mL of 1,2-dimethoxyethane.

    • Cool the resulting mixture in an ice-water bath.

    • Add 50 mL of a freshly prepared sodium naphthalene solution dropwise to the mixture.

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Quench the reaction with water.

    • Concentrate the reaction liquor and purify the crude product using a silica gel column (dichloromethane:methanol = 20:0 to 1:0) to obtain 2-azaspiro[3.3]heptane (2.41 g, 83% yield).

Synthesis of 2,6-Diazaspiro[3.3]heptane

2,6-Diazaspiro[3.3]heptane is a valuable bioisostere for piperazine, often leading to enhanced selectivity and reduced off-target effects.[3] A practical synthetic approach is outlined below:

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diaza-spiro[3.3]heptane [5]

  • Starting Material: Begin with (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

  • Cyclization:

    • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equiv) in THF (1.5 mL), add t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equiv).

    • Heat the reaction mixture at 70 °C in a sealed tube.

    • After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equiv) and continue heating for another hour.

    • Allow the reaction to cool to room temperature.

    • Filter the mixture to remove KCl and evaporate the solvents to yield the product.

The Impact on Drug-like Properties: A Quantitative Perspective

The strategic incorporation of spirocyclic amines can lead to predictable and advantageous changes in a molecule's physicochemical and pharmacokinetic properties.

Physicochemical Property Modulation

The replacement of common cyclic amines with their spirocyclic counterparts often results in a favorable shift in key drug-like properties.

PropertyNon-Spirocyclic Analogue (e.g., Piperidine/Piperazine)Spirocyclic Amine Analogue (e.g., Azaspiro[3.3]heptane)Rationale for Change
Lipophilicity (LogD7.4) HigherLower (by -0.2 to -1.0)[9]Increased basicity of the spirocyclic amine leads to a higher degree of protonation at physiological pH, increasing polarity and reducing lipophilicity.[9]
Aqueous Solubility LowerHigher[10]The lower lipophilicity and unique crystal packing of spirocycles can disrupt intermolecular forces, leading to improved solubility.
Basicity (pKa) LowerHigher[9]The γ-position of the heteroatom in some azaspirocycles reduces inductive electron withdrawal, resulting in increased basicity.[9]
Metabolic Stability Often susceptible to oxidationGenerally more stableThe rigid, three-dimensional structure can shield metabolically labile sites from enzymatic degradation.[11][12]

Table 1: Comparative Physicochemical Properties of Non-Spirocyclic vs. Spirocyclic Amines.

Influence on ADME and hERG Inhibition

The modulation of physicochemical properties directly translates to an improved ADME profile. The increased metabolic stability of spirocyclic amines can lead to a longer half-life and reduced clearance.[11] Furthermore, the unique structural features of spirocyclic amines can be leveraged to mitigate off-target effects, such as hERG channel inhibition, a common cause of cardiotoxicity.[13][14] The rigid framework can orient the molecule to avoid key interactions with the hERG channel, thereby improving the safety profile.[13] For instance, the replacement of a flexible piperidine linker with a spirocyclic motif has been shown to improve selectivity and reduce hERG liability.[3]

Conformational Control and Structure-Activity Relationships (SAR)

The conformational rigidity of spirocyclic amines is a powerful tool in SAR studies, allowing for a more precise understanding of the optimal spatial arrangement of functional groups required for biological activity.

Conformational Analysis

Computational studies and experimental techniques like X-ray crystallography are employed to analyze the preferred conformations of spirocyclic amines.[6] These studies reveal that the spirocyclic core locks the substituents in well-defined spatial orientations, providing distinct exit vectors for further chemical modification.[6] This pre-organization of the ligand can lead to a more favorable binding entropy.

G cluster_0 Flexible Ligand cluster_1 Spirocyclic Ligand Flexible Multiple Conformations Receptor Binding Site Flexible->Receptor High Entropic Penalty Spirocyclic Pre-organized Conformation Receptor2 Binding Site Spirocyclic->Receptor2 Low Entropic Penalty

Figure 1: Conformational pre-organization of spirocyclic ligands reduces the entropic penalty upon binding.

Case Study: Spirocyclic Amines in CNS Drug Discovery

The blood-brain barrier (BBB) presents a significant challenge for the development of drugs targeting the central nervous system (CNS). Spirocyclic amines have proven to be particularly effective in this area. Their ability to modulate lipophilicity to an optimal range for BBB penetration, coupled with their rigid structures that can enhance target engagement, makes them attractive scaffolds for CNS drug candidates.[15] For example, spirocyclic ligands have been developed with high affinity for sigma receptors, which are implicated in various neurological disorders.[16]

Clinical Success: FDA-Approved Drugs Featuring Spirocyclic Scaffolds

The utility of spirocyclic scaffolds, including those containing amines, is underscored by their presence in a growing number of FDA-approved drugs.[17][18]

Drug NameTherapeutic AreaSpirocyclic Moiety
Griseofulvin AntifungalSpirocyclic ether
Fluspirilene AntipsychoticSpiro-piperidine
Irbesartan AntihypertensiveSpiro-cyclopentane
Revumenib Acute LeukemiaSpirocyclic amine

Table 2: Examples of FDA-Approved Drugs Containing Spirocyclic Scaffolds.[17][19]

The recent approval of Revumenib, a menin-MLL interaction inhibitor for acute leukemias, highlights the critical role of the spirocyclic amine in its mechanism of action.[19] The central spirocyclic amine engages in a crucial cation-π interaction with tyrosine residues in the binding pocket, driving the high affinity of the drug.[19]

Future Perspectives and Conclusion

The ascendancy of spirocyclic amines in medicinal chemistry is not a fleeting trend but a testament to their profound impact on drug design. As synthetic methodologies continue to evolve, providing access to an even greater diversity of spirocyclic scaffolds, their application is expected to expand further.[20][21] The continued integration of computational modeling with synthetic chemistry will enable a more rational design of spirocyclic amines with tailored properties for specific therapeutic targets.

References

  • Hamza, D., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(16), 2443-2446.
  • Fukaya, K., et al. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 2023, 88(19), 13655-13665.
  • Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021, 64(1), 150-183.
  • Batista, V., et al. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022, 17(6), 603-618.
  • Mykhailiuk, P. K. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 2010, 39(2), 515-521.
  • Mykhailiuk, P. K. 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023, 11(2), 1-8.
  • Reiss, R., et al. Diversity-oriented synthesis of azaspirocycles. Organic Letters, 2004, 6(17), 3009-3012.
  • Mykhailiuk, P. K. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 2021, 27(45), 11627-11632.
  • Krasavin, M. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2022, 27(9), 2963.
  • Carreira, E. M., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 2010, 49(20), 3524-3527.
  • Stepan, A. F., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 2023, 27(7), 1360-1365.
  • Chernykh, A. V., et al. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 2015, 80(7), 3598-3606.
  • Moshnenko, N., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2022, 27(9), 2963.
  • Chernykh, A. V., et al. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 2015, 80(7), 3598-3606.
  • Drug Hunter. The Spirocycle Surge in Drug Discovery. Available at: [Link]

  • Ferreira, B. R. V., et al. Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings, 2011, 1(2), 1-2.
  • Stepan, A. F., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2012, 3(8), 661-665.
  • Ullrich, T., et al. Conformationally constrained nicotines: polycyclic, bridged, and spiro-annulated analogues as novel ligands for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 2002, 45(20), 4441-4451.
  • Mykhailiuk, P. K. Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 2021, 12(30), 10214-10225.
  • Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021, 64(1), 150-183.
  • Darsaraee, M., et al. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 2023, 106(1), e202200123.
  • Krasavin, M. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2022, 27(9), 2963.
  • Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021, 64(1), 150-183.
  • Fokin, V. V. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 2023, 24(24), 17539.
  • Nikolic, D., et al. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 2015, 17(39), 26062-26071.
  • Wünsch, B., et al. Synthesis and structure-affinity relationships of novel spirocyclic sigma receptor ligands with furopyrazole structure. Bioorganic & Medicinal Chemistry, 2008, 16(6), 2993-3001.
  • Acosta-Quiroga, K., et al. Spirocyclic derivatives as antioxidants: a review. RSC Advances, 2021, 11(36), 22359-22376.
  • Varela, M. T., et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 2025, 287, 117368.
  • Dias, G. G., et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 2025, 287, 117368.
  • Barlaam, B., et al. Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. ACS Medicinal Chemistry Letters, 2022, 13(8), 1319-1326.
  • Science.gov. herg channel inhibition: Topics by Science.gov. Available at: [Link]

  • Ahlberg, E., et al. Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models. International Journal of Molecular Sciences, 2023, 24(1), 585.
  • Ghorab, M. M., et al. Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures. Current Organic Chemistry, 2019, 23(3), 268-285.
  • Schyman, P., et al. Physicochemical QSAR analysis of hERG inhibition revisited: towards a quantitative potency prediction.
  • Ghafoor, S., et al. On the relationship between hERG inhibition and the magnitude of QTc prolongation: An in vitro to clinical translational analysis. Toxicology and Applied Pharmacology, 2024, 483, 116815.
  • Nikiforovich, G. V., et al. Conformational studies of cyclic enkephalin analogues with L- or D-proline in position 3. Biopolymers, 2002, 64(4), 191-203.

Sources

Spectroscopic data for tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 1,6-diazaspiro[3.at]octane-6-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed analysis of the expected spectroscopic data for the pivotal building block, tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1158749-79-1).[1] As direct experimental spectra are not always publicly available for specialized reagents, this document leverages foundational chemical principles and data from analogous structures to present a predictive but scientifically rigorous characterization. We will delve into the anticipated Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopic signatures. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols for data acquisition, and data presented in a clear, tabular format, establishing a benchmark for quality control and structural verification in a research and development setting.

Molecular Structure and Core Properties

This compound is a spirocyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. This structure is of significant interest in medicinal chemistry as a scaffold for creating complex molecules with precise three-dimensional arrangements. Accurate spectroscopic characterization is the cornerstone of its use, ensuring identity, purity, and stability.

  • Molecular Formula: C₁₁H₂₀N₂O₂[1]

  • Molecular Weight: 212.29 g/mol [1]

  • Monoisotopic Mass: 212.152477885 Da[1]

Below is the chemical structure with key positions labeled for reference in the subsequent NMR analysis.

Caption: Labeled structure of this compound.

Mass Spectrometry Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of the target compound. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically preserves the molecular ion.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for common adducts of the title compound, which are critical for interpreting an experimental spectrum.[2]

AdductFormulaCalculated m/z
[M+H]⁺ [C₁₁H₂₁N₂O₂]⁺213.15976
[M+Na]⁺ [C₁₁H₂₀N₂NaO₂]⁺235.14170
[M+K]⁺ [C₁₁H₂₀KN₂O₂]⁺251.11564
[M+NH₄]⁺ [C₁₁H₂₄N₃O₂]⁺230.18630
[M-H]⁻ [C₁₁H₁₉N₂O₂]⁻211.14520
Causality and Interpretation

The primary amine at the N¹ position is the most likely site of protonation in positive ion mode, leading to the prominent [M+H]⁺ ion, which is often the base peak in the spectrum. The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is also common, arising from trace amounts of salts in the solvent or on glassware. The observation of these adducts, separated by the precise mass differences between H⁺, Na⁺, and K⁺, provides strong confirmatory evidence of the molecular weight.

Standard Experimental Protocol: LC-MS (ESI)

Sample 1. Sample Prep (1 mg/mL in MeOH) LC 2. HPLC Injection (C18 column, MeCN/H₂O gradient) Sample->LC Inject ESI 3. ESI Source (Ionization) LC->ESI Elute MS 4. Mass Analyzer (Quadrupole or TOF) ESI->MS Ion Transfer Detector 5. Detector (Signal Acquisition) MS->Detector Mass Separation Data 6. Data System (Spectrum Generation) Detector->Data Signal

Caption: Standard workflow for LC-MS analysis using ESI.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to ensure purity before MS analysis. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation.

  • Ionization: Introduce the eluent into an Electrospray Ionization (ESI) source. Set the capillary voltage (e.g., +3.5 kV for positive mode), nebulizing gas pressure, and drying gas temperature to achieve a stable spray.

  • Mass Analysis: Analyze the generated ions in a mass analyzer, such as a Time-of-Flight (TOF) or quadrupole instrument, scanning a relevant m/z range (e.g., 100-500 Da).

  • Data Acquisition: Record the ion current at the detector to generate the mass spectrum.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The predicted spectrum for this compound is based on the distinct chemical environments created by its rigid spirocyclic core and the Boc protecting group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Labeled Protons (see structure)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale / Notes
-C(CH₃)₃ ~ 1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group. Appears as a large, sharp singlet due to the absence of adjacent protons.
N¹-H ~ 1.8-2.5 (broad)Singlet (br s)1HA broad, exchangeable proton on the unprotected nitrogen. Its chemical shift can vary with concentration and water content.
C⁷H₂ & C⁸H₂ ~ 2.8-3.2Multiplet (m)4HProtons on the pyrrolidine ring adjacent to the Boc-protected nitrogen (N⁶). They are deshielded by the electronegative nitrogen.
C²H₂ & C³H₂ & C⁴H₂ ~ 3.3-3.8Multiplet (m)6HProtons on the azetidine ring and the C⁴ position. These protons are expected to be in a more complex region due to the spirocyclic strain and overlapping signals.

Note: The assignments for the spirocyclic protons are complex and may require 2D NMR techniques (like COSY and HSQC) for unambiguous confirmation.

Causality and Interpretation

The ¹H NMR spectrum is dominated by the large singlet of the tert-butyl group around 1.45 ppm, a characteristic signature of a Boc-protected amine. The protons on the spirocyclic framework will appear as a series of multiplets in the 2.8-3.8 ppm region. The protons closer to the electron-withdrawing carbamate group (on the pyrrolidine ring) are expected to be slightly downfield compared to those on the azetidine ring, although the rigid spiro-junction complicates simple predictions. The broad singlet for the N-H proton is a key feature, which would disappear upon a D₂O shake experiment, confirming its identity.

Standard Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters for a 400 MHz instrument. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

  • Analysis: Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. It is particularly useful for confirming the presence of the quaternary spiro-carbon and the carbonyl carbon of the Boc group.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Labeled Carbons (see structure)Predicted Chemical Shift (δ, ppm)Rationale / Notes
-C(CH₃)₃ ~ 28.4The three equivalent methyl carbons of the tert-butyl group. This is a highly characteristic signal for a Boc group. Data from analogous structures strongly supports this assignment.[3]
C², C³, C⁴, C⁷, C⁸ ~ 45-65Methylene carbons of the spirocyclic rings. Their exact shifts are difficult to predict precisely without experimental data but are expected in this range. The carbons adjacent to nitrogen will be further downfield.
C(CH₃)₃ ~ 79.5The quaternary carbon of the tert-butyl group. Its chemical shift is highly conserved for the Boc protecting group.[3][4]
C⁵ (Spiro Carbon) ~ 65-75The quaternary spiro-carbon, bonded to four other carbons. This signal is often of lower intensity due to the lack of attached protons and longer relaxation time. Its unique environment makes its chemical shift highly diagnostic.
C=O (Carbamate) ~ 155.0The carbonyl carbon of the Boc group. This downfield chemical shift is characteristic of carbamates and is a critical signal for confirming the presence and integrity of the protecting group.[3]
Standard Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same lock and shim settings as the ¹H experiment.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Processing & Analysis: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale / Notes
~ 3300-3400N-H StretchMediumCorresponds to the stretching vibration of the secondary amine (N¹-H). The peak may be broad.
~ 2850-2980C-H Stretch (sp³ Aliphatic)StrongStrong absorptions from the numerous C-H bonds in the tert-butyl group and the spirocyclic rings. This region will likely show multiple sharp peaks. Data from similar spirocyclic systems confirm strong absorptions in this region.[3]
~ 1680-1700 C=O Stretch (Carbamate) Strong This is the most diagnostic peak in the IR spectrum. The strong absorption is due to the stretching of the carbonyl group in the Boc-carbamate. Its position confirms the presence of the protecting group. Similar Boc-protected amines show a strong C=O stretch at ~1698 cm⁻¹.[3]
~ 1160-1180C-N StretchMediumStretching vibrations of the carbon-nitrogen bonds within the rings and connected to the Boc group.
~ 1365C-H Bend (tert-butyl)MediumCharacteristic bending vibration for the gem-dimethyl groups of the tert-butyl moiety.
Standard Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C11H20N2O2). [Link]

  • Carreira, E. M., et al. Supporting Information for: 2,6-Diazaspiro[3.3]heptanes. Organic Letters. [Link]

  • Reich, H. J. ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

Solubility and stability of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate

Introduction

This compound is a key synthetic building block, particularly valued in medicinal chemistry and drug development. Its structure features a spirocyclic diamine core, which imparts a valuable three-dimensional character to molecules, a property often correlated with improved clinical success for drug candidates.[1] One of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group, a cornerstone in modern organic synthesis.[2] This protecting group strategy allows for selective functionalization at the unprotected nitrogen, making this compound a versatile intermediate for constructing more complex molecular architectures.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the solubility and stability of this compound, offering both theoretical understanding and practical, field-proven experimental protocols to ensure its effective use in the laboratory.

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties. These parameters are critical for calculations, analytical method development, and experimental design.

PropertyValueSource
CAS Number 1158749-79-1[4][5]
Molecular Formula C₁₁H₂₀N₂O₂[4]
Molecular Weight 212.29 g/mol [4][5]
IUPAC Name This compound[4]
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCN2[4]
InChIKey HXUGSDLGHNRSJZ-UHFFFAOYSA-N[5]

Solubility Profile

The solubility of a compound is dictated by its molecular structure. In this case, the molecule possesses both lipophilic and polar characteristics, leading to a nuanced solubility profile. The bulky, nonpolar tert-butyl group of the Boc moiety increases lipophilicity and promotes solubility in nonpolar organic solvents, while the polar carbamate linkage and the second nitrogen atom contribute to solubility in more polar media.[2]

Predicted Qualitative Solubility

Based on the structural components and general principles for Boc-protected amines, the following table provides a predicted solubility profile in common laboratory solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc)Soluble / Freely SolubleThe polar carbamate moiety enhances solubility in these solvents.[2]
Nonpolar Toluene, Heptane, Diethyl EtherSoluble / Sparingly SolubleThe lipophilic tert-butyl group contributes to solubility.[2]
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the unprotected amine and carbamate oxygen.
Aqueous WaterSparingly Soluble / InsolubleOverall lipophilicity is high. Solubility may increase under acidic pH due to protonation of the free amine, forming a more soluble salt.
Experimental Workflows for Solubility Determination

To move from prediction to practice, the following protocols are provided. The choice between a qualitative and quantitative assessment depends on the experimental need for precision.

G start Start: Select Solvent add_solid Add ~1-2 mg of Compound to 1 mL of Solvent start->add_solid vortex Vortex at RT for 1 min add_solid->vortex observe Visually Inspect vortex->observe soluble Result: Soluble observe->soluble Solid disappears insoluble Result: Insoluble or Sparingly Soluble observe->insoluble Solid remains quant_decision Need Precise Data? soluble->quant_decision insoluble->quant_decision quant_protocol Proceed to Quantitative Protocol quant_decision->quant_protocol Yes end End quant_decision->end No

Caption: Decision workflow for solubility assessment.

This rapid method is ideal for solvent screening for reactions or chromatography.

Causality: The goal is to visually determine if a small amount of solute fully dissolves in a given volume of solvent at ambient temperature, providing a quick and practical assessment.[2]

Methodology:

  • Add approximately 1-2 mg of this compound to a small vial.

  • Add 1 mL of the selected test solvent.

  • Vortex the mixture vigorously for 1 minute at room temperature.

  • Visually inspect the solution against a dark background.

  • Observation:

    • If the solid has completely disappeared, the compound is classified as "soluble."[2]

    • If any solid remains, it is classified as "insoluble" or "sparingly soluble."[2]

  • Record the observations for each solvent tested.

This protocol provides a precise solubility value (e.g., in mg/mL or mol/L) and is essential for formulation and process development.

Causality: This method relies on creating a saturated solution at a controlled temperature, where the solvent holds the maximum amount of dissolved solute. By isolating a known volume of the supernatant and measuring the mass of the solute after solvent evaporation, a precise solubility can be calculated.[2]

Methodology:

  • Add an excess amount of the compound to a known volume of the solvent of interest in a sealed vial (e.g., 20 mg in 2 mL).

  • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed at the same temperature until the undissolved solid has fully settled.

  • Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette, ensuring no solid particles are transferred.

  • Transfer the supernatant to a pre-weighed vial.

  • Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Weigh the vial containing the dried solid residue.

  • Calculation:

    • Mass of residue (mg) = (Final vial weight) - (Initial vial weight)

    • Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant (mL)

Stability Profile

The chemical stability of this compound is overwhelmingly dictated by the properties of the Boc protecting group. The Boc group is renowned for its stability under many reaction conditions, but it is specifically designed to be labile to acid.[2][6]

Primary Degradation Pathway: Acid-Mediated Cleavage

The principal vulnerability of this molecule is its degradation under acidic conditions, which removes the Boc group to yield the free diamine.[7] This deprotection is a deliberate and widely used synthetic transformation but represents an instability if unintended.

Mechanism: The reaction proceeds via a three-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., Trifluoroacetic Acid - TFA).[8]

  • Cleavage: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[7][8]

  • Decarboxylation: The carbamic acid intermediate is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine.[7][8]

A complication of this process can be the tendency of the liberated tert-butyl cation to alkylate other nucleophiles present in the mixture; this can often be mitigated by using "scavengers" such as anisole or thioanisole.[7]

G cluster_0 Acid-Mediated Degradation of Boc-Protected Amine mol_start This compound step1 + H⁺ (e.g., TFA) mol_start->step1 mol_protonated Protonated Intermediate step2 Cleavage mol_protonated->step2 step1->mol_protonated products 1,6-Diazaspiro[3.4]octane (Free Amine) step2->products byproducts + CO₂ + Isobutylene (from t-butyl cation) step2->byproducts

Caption: Pathway of Boc group cleavage under acidic conditions.

Stability Under Other Conditions
  • Basic Conditions: The compound is highly stable under basic conditions. It is resistant to hydrolysis by strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] This is because the nitrogen lone pair resonates with the carbamate carbonyl, making it less electrophilic than an ester, and cleavage via nucleophilic attack is disfavored.[9]

  • Nucleophiles: It is generally unreactive towards common nucleophiles.[6]

  • Catalytic Hydrogenation: The Boc group is stable to conditions typically used for cleaving other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz), such as H₂/Pd-C.[10]

  • Thermal Conditions: While generally stable at standard laboratory temperatures, forced deprotection can be achieved at very high temperatures (e.g., 180-240 °C), though this is not a standard method and can lead to side products.[11]

Protocol 3: Chemical Stability Assessment by HPLC

This protocol provides a robust method for quantifying the stability of the compound over time under various stress conditions (e.g., pH, temperature).

Causality: This self-validating system uses a stability-indicating HPLC method to separate the parent compound from any potential degradants. By monitoring the peak area of the parent compound over time relative to an internal standard, a quantitative rate of degradation can be determined.

Methodology:

  • Develop a Stability-Indicating HPLC Method:

    • Select a suitable C18 column.

    • Develop a gradient or isocratic method using a mobile phase (e.g., acetonitrile and water with a buffer like ammonium acetate or formate) that provides good separation between the parent compound and potential degradants (like the deprotected diamine).

    • Use UV detection at an appropriate wavelength (e.g., ~210 nm, as the chromophore is weak).

  • Prepare Stock and Test Solutions:

    • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., acetonitrile).

    • For each test condition (e.g., pH 2 buffer, pH 7 buffer, pH 10 buffer), dilute the stock solution into the respective aqueous buffer to a final concentration of ~0.5 mg/mL.

  • Incubate Samples:

    • Store aliquots of each test solution at a controlled temperature (e.g., 40 °C).

    • Keep a control sample at a reference temperature (e.g., 4 °C).

  • Time-Point Analysis:

    • At specified time points (e.g., t=0, 24h, 48h, 1 week), withdraw an aliquot from each sample.

    • Quench any reaction if necessary (e.g., neutralize acidic/basic samples).

    • Analyze the samples by the developed HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics under each condition.

Summary and Recommendations

  • Solubility: this compound exhibits good solubility in a broad range of common polar aprotic and nonpolar organic solvents, making it versatile for various reaction setups. Its solubility in aqueous media is limited but can be enhanced at acidic pH.

  • Stability: The compound is robust under basic, nucleophilic, and standard reductive conditions. Its primary liability is cleavage under strong acidic conditions (e.g., TFA, strong HCl).[7][8]

  • Handling and Storage: To maintain integrity, the compound should be stored in a well-sealed container in a cool, dry place, away from strong acids. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended.[12] When used in multi-step syntheses, acidic reagents or conditions should be avoided unless Boc-deprotection is the desired outcome.

References

  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
  • optimizing reaction conditions for 1,6-Diazaspiro[3.4]octane synthesis. Benchchem.
  • Technical Support Center: 1,6-Diazaspiro[3.4]octane Production. Benchchem.
  • This compound | C11H20N2O2 | CID 53484530. PubChem.
  • Why is boc stable to hydrolysis under basic conditions? Reddit.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • tert-Butyl 1,6-diazaspiro[3.
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
  • Tert-butyl 2,6-diazaspiro[3.

Sources

Methodological & Application

The Strategic Advantage of Rigidity: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate as a Next-Generation PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Advanced Drug Development

Introduction: Beyond the Flexible Chain in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects the two.[1] While initial PROTAC designs often relied on flexible polyethylene glycol (PEG) or alkyl chains, the field is increasingly recognizing the profound impact of linker architecture on the efficacy, selectivity, and physicochemical properties of these degraders.[2] The "linkerology" of a PROTAC is far from a passive tether; it plays a critical role in dictating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.

This application note details the strategic implementation of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, a rigid and spirocyclic linker building block, in the design and synthesis of advanced PROTACs. We will explore the scientific rationale for employing such constrained linkers, provide detailed protocols for their incorporation, and discuss the anticipated benefits for drug development professionals.

The Rationale for Rigidity: Advantages of the Diazaspiro[3.4]octane Scaffold

The shift from flexible to more rigid and three-dimensional linkers is a key strategy in modern PROTAC design. Spirocyclic scaffolds, such as the 1,6-diazaspiro[3.4]octane core, offer several distinct advantages over traditional linear linkers:

  • Improved Physicochemical Properties: The introduction of sp3-rich, rigid structures can lead to improved solubility and metabolic stability.[3] This is a critical consideration for developing orally bioavailable drugs, a significant challenge for many PROTACs which often fall outside of Lipinski's "rule of five".

  • Enhanced Ternary Complex Stability: The conformational constraint imposed by the spirocyclic core can reduce the entropic penalty associated with the formation of the ternary complex.[2] This can lead to more stable and productive complexes, ultimately enhancing the efficiency of protein degradation.

  • Novel Intellectual Property: The use of unique, non-traditional linkers provides a clear avenue for generating novel intellectual property in a competitive landscape.[3]

  • Precise Vectorial Control: The rigid spirocyclic structure provides well-defined exit vectors for the attachment of the POI and E3 ligase ligands, allowing for more precise control over their relative orientation in the ternary complex. This can be crucial for optimizing protein-protein interactions and achieving selective degradation.

The this compound building block is particularly advantageous as it provides two distinct nitrogen atoms for sequential and controlled functionalization. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for the selective attachment of either the POI or E3 ligase ligand, followed by deprotection and subsequent coupling of the second ligand.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₁H₂₀N₂O₂[4]
Molecular Weight212.29 g/mol [4]
XLogP30.8[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count3[4]
Rotatable Bond Count2[4]

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves a stepwise approach, allowing for the controlled and sequential attachment of the E3 ligase ligand and the target protein ligand.

PROTAC Synthesis Workflow cluster_0 Linker Preparation cluster_1 First Coupling cluster_2 Deprotection cluster_3 Second Coupling & Purification Linker tert-Butyl 1,6-diazaspiro [3.4]octane-6-carboxylate Coupling1 Amide Coupling or Nucleophilic Substitution Linker->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Coupling1 Intermediate1 Boc-Linker-E3 Ligand Coupling1->Intermediate1 Deprotection Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 H₂N-Linker-E3 Ligand Deprotection->Intermediate2 Coupling2 Amide Coupling Intermediate2->Coupling2 POI_Ligand Target Protein Ligand POI_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterized_PROTAC Characterized PROTAC Purification->Characterized_PROTAC

Figure 1: General workflow for PROTAC synthesis using the diazaspiro[3.4]octane linker.

Experimental Protocols

Protocol 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

This protocol describes the coupling of this compound to an E3 ligase ligand, exemplified by a pomalidomide derivative with a carboxylic acid handle.

Materials:

  • This compound

  • Pomalidomide-linker precursor with a terminal carboxylic acid (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-((2-carboxyethyl)amino)isoindoline-1,3-dione)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the pomalidomide-linker precursor (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the Boc-protected Linker-E3 Ligase Ligand Conjugate.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the secondary amine for subsequent coupling.

Materials:

  • Boc-protected Linker-E3 Ligase Ligand Conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected Linker-E3 Ligase Ligand Conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine-linker-E3 ligase ligand conjugate (as a TFA salt) is typically used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis

This protocol describes the final coupling of the deprotected linker-E3 ligase conjugate with a target protein ligand containing a carboxylic acid handle.

Materials:

  • Amine-linker-E3 ligase ligand conjugate (from Protocol 2)

  • Target protein ligand with a terminal carboxylic acid

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a clean, dry round-bottom flask, dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the amine-linker-E3 ligase ligand conjugate (1.2 eq) and additional DIPEA (to neutralize the TFA salt) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative HPLC to yield the final product.

  • Characterize the final PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC, featuring the 1,6-diazaspiro[3.4]octane linker, orchestrates the degradation of the target protein through the ubiquitin-proteasome pathway.

PROTAC Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (with Spirocyclic Linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

Figure 2: PROTAC mechanism of action facilitated by the spirocyclic linker.

Conclusion

The incorporation of rigid, spirocyclic linkers like this compound represents a significant advancement in the rational design of PROTACs. These linkers offer the potential to overcome key challenges in drug development, including poor physicochemical properties and metabolic instability, while providing a pathway to novel chemical space. The protocols and rationale presented in this application note provide a comprehensive guide for researchers and drug development professionals seeking to leverage the strategic advantages of rigid linkers in their targeted protein degradation programs.

References

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • PubMed Central. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]

  • Justia Patents. (2021). Spirocyclic degronimers for target protein degradation. [Link]

  • Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed Central. (2022). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. [Link]

  • PubMed Central. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • PubMed Central. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes. [Link]

  • PubMed. (2018). Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. [Link]

  • ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • MDPI. (1989). NMR Spectroscopy for Metabolomics Research. [Link]

  • ResearchGate. (n.d.). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate for Rigidified PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Evolving Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by co-opting the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules consist of a "warhead" ligand for a protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] This architecture induces the formation of a key ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[1][]

Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's success.[5][6] Its composition, length, and geometry profoundly influence the stability of the ternary complex, often through facilitating favorable protein-protein interactions—a phenomenon known as positive cooperativity.[7] Furthermore, the linker dictates the molecule's physicochemical properties, such as solubility and cell permeability, which are crucial for its biological activity.[8][9]

A significant evolution in linker design is the strategic shift from flexible alkyl and polyethylene glycol (PEG) chains to more conformationally restricted scaffolds.[6][10] While flexible linkers are synthetically accessible, their high number of rotatable bonds can incur an entropic penalty upon binding and may lead to suboptimal pharmacokinetic profiles.[7] Rigid linkers, particularly those with three-dimensional character like spirocycles, can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex formation and improving overall efficacy.[5][11]

Section 2: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate: A Strategic Building Block

This compound is a versatile building block for constructing PROTACs with enhanced structural rigidity. Its unique spirocyclic core locks the linker's conformation, providing a well-defined three-dimensional vector to orient the warhead and E3 ligase ligands.

Structural and Functional Rationale:

  • Diazaspiro[3.4]octane Core: This spirocyclic system, featuring a four-membered azetidine ring fused to a five-membered pyrrolidine ring, introduces significant conformational constraint. This rigidity can reduce the entropic cost of ternary complex formation and may improve selectivity by disfavoring off-target interactions.[7][11]

  • Secondary Amine (Position 1): This nucleophilic center serves as the primary, readily available attachment point for conjugation, typically via amide bond formation with a carboxylic acid-functionalized E3 ligase ligand.

  • Boc-Protected Amine (Position 6): The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group.[12] Its presence enables a controlled, stepwise synthetic strategy. The secondary amine at position 1 can be selectively reacted first, after which the Boc group is removed to unmask the second amine for conjugation to the warhead ligand.[13] This orthogonal approach is fundamental to building complex PROTAC libraries efficiently.

Section 3: Synthetic Strategy & Protocols

The incorporation of this compound into a PROTAC follows a logical, stepwise workflow. The strategy leverages the differential reactivity of the two amine groups, with one being protected, to ensure controlled assembly.

G cluster_0 A E3 Ligand (with -COOH) C Protocol 1: Amide Coupling A->C B tert-Butyl 1,6-diazaspiro[3.4] octane-6-carboxylate B->C D Intermediate 1: E3 Ligand-Linker Conjugate C->D E Protocol 2: Boc Deprotection (TFA) D->E F Intermediate 2: Deprotected Amine E->F H Protocol 3: Final Amide Coupling F->H G Warhead (with -COOH) G->H I Final PROTAC H->I J Protocol 4: Purification & Characterization I->J K Purified & Verified PROTAC J->K

Caption: General synthetic workflow for PROTAC assembly.

Protocol 1: Synthesis of the Linker-E3 Ligase Conjugate

This protocol describes the coupling of the linker to an E3 ligase ligand bearing a carboxylic acid, such as a derivative of pomalidomide. The use of HATU as a coupling agent is standard for its high efficiency and the minimization of side reactions.[12]

Materials:

  • This compound (1.0 eq)[14]

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-linker-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a small volume of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product (Intermediate 1) can be purified by flash column chromatography or carried forward to the next step if sufficiently pure.

Protocol 2: Boc Deprotection

This step utilizes strong acid to cleave the tert-butyl carbamate, revealing the secondary amine required for the final coupling step.[12]

Materials:

  • Intermediate 1 (from Protocol 1) (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Intermediate 1 in DCM (approx. 0.1 M concentration).

  • Add TFA to the solution in a 1:1 ratio with DCM (v/v).

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove all volatile components (DCM, excess TFA).

  • The resulting crude amine salt (Intermediate 2) is typically a viscous oil or solid and is used directly in the next step without further purification.

Protocol 3: Final PROTAC Assembly

This final coupling step connects the linker-E3 ligase fragment to the warhead ligand.

Materials:

  • Intermediate 2 (from Protocol 2) (1.0 eq)

  • Warhead ligand with a carboxylic acid handle (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0-5.0 eq, to neutralize the TFA salt and facilitate coupling)

  • Anhydrous DMF

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the warhead ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq). Stir for 15-20 minutes to activate.

  • Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF to the activated mixture.

  • Stir the reaction at room temperature for 4-18 hours, monitoring by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (ethyl acetate dilution and washing).

  • Purify the final crude PROTAC using preparative reverse-phase HPLC.[15]

Protocol 4: Purification and Characterization

Final validation of the synthesized PROTAC is critical.

Methodologies:

  • Purification: Use preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final compound with >95% purity.

  • Characterization:

    • LC-MS: Confirm the mass of the final product.

    • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR to confirm the chemical structure and integrity of the final PROTAC.[12]

    • Analytical HPLC: Determine the final purity of the compound.

Section 4: Biophysical and Cellular Characterization Cascade

Once synthesized and purified, the PROTAC must be rigorously tested to validate its mechanism of action. The following experimental cascade provides a logical workflow from confirming target engagement to measuring functional cellular outcomes.

G A Synthesized PROTAC B Biophysical Assays (Optional but Recommended) • Binary Binding (SPR, FP, ITC) • Ternary Complex Cooperativity A->B Confirms binding components C Protocol 5: In-Cell Ternary Complex Formation (e.g., NanoBRET™) A->C Confirms MoA in live cells D Protocol 6: Target Protein Degradation (Western Blot) C->D Validates protein level reduction E Protocol 7: Quantitative Degradation (HiBiT, In-Cell Western, ELISA) D->E Enables potency quantification F Downstream Functional Assays • Cell Viability (e.g., CellTiter-Glo®) • Target-specific functional readout E->F Measures biological consequence

Caption: Experimental cascade for PROTAC validation.

Protocol 5: Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay directly measures the PROTAC-induced proximity between the target protein and the E3 ligase.[16]

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a luciferase donor (e.g., NanoLuc® fused to the POI) and a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand, fused to the E3 ligase) are brought into close proximity (<10 nm), resulting in an energy transfer that can be measured.

Procedure:

  • Cell Line Generation: Co-transfect cells to express the POI fused to NanoLuc® and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®. Select a stable clonal cell line.

  • Assay Setup: Seed the engineered cells into a white, 96-well assay plate and incubate overnight.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours to label the E3 ligase.

  • PROTAC Treatment: Add the PROTAC in a dose-response format to the wells.

  • Substrate Addition: Add the Nano-Glo® Substrate (furimazine) to all wells.

  • Measurement: Immediately read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration to determine the EC₅₀ for complex formation.[16]

Protocol 6: Target Protein Degradation Assay (Western Blot)

Western blotting is the definitive method to visually confirm the reduction of target protein levels.[16][17]

Procedure:

  • Cell Treatment: Seed a relevant cell line (e.g., one that endogenously expresses the POI and E3 ligase) in 6-well or 12-well plates. The next day, treat the cells with a serial dilution of the PROTAC for a set time (e.g., 18-24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Include a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

Protocol 7: Quantitative Degradation Analysis (HiBiT Assay)

This luminescent assay provides a high-throughput method to quantify protein degradation and is ideal for determining potency (DC₅₀) and efficacy (Dₘₐₓ).[18][19]

Principle: The assay uses a cell line where the endogenous POI has been tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT subunit, a bright luminescent signal is produced. A reduction in the POI level leads to a proportional decrease in luminescence.

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cell line in a white, 96-well or 384-well plate.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC and incubate for the desired time (e.g., 2-24 hours).

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent (containing the LgBiT protein and substrate) directly to the wells.

  • Measurement: Shake the plate for a few minutes to ensure lysis and signal generation, then measure luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence signal to the DMSO vehicle control. Plot the percent remaining protein versus the log of PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[17]

Section 5: Data Analysis and Interpretation

The successful characterization of a PROTAC relies on the careful analysis of quantitative data from the assay cascade.

ParameterDescriptionTypical AssaySignificance
Binary Kd The binding affinity of the PROTAC for the POI and the E3 ligase independently.SPR, ITC, FP[20]Provides baseline information on target engagement. A potent PROTAC does not always require very high binary affinity.[21]
Ternary EC50 The concentration of PROTAC required to induce half-maximal ternary complex formation.NanoBRET™[16]Directly measures the PROTAC's primary mechanism of action in a cellular context.
DC50 The concentration of PROTAC that causes 50% degradation of the target protein.[18]Western Blot, HiBiT[17]The primary measure of a PROTAC's degradation potency .
Dmax The maximum percentage of protein degradation achieved at saturating PROTAC concentrations.[18]Western Blot, HiBiT[17]The primary measure of a PROTAC's degradation efficacy .
Hook Effect A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes.[22][23]Degradation AssaysAn important characteristic of the ternary complex equilibrium; a pronounced hook effect can impact the therapeutic window.

Calculating DC50 and Dmax: These values are derived by fitting the data from a quantitative degradation assay (like the HiBiT assay) to a four-parameter variable slope equation using software such as GraphPad Prism. The "Bottom" plateau of the curve corresponds to 100 - Dmax, and the "IC50" or "EC50" from the fit corresponds to the DC50.

Section 6: Conclusion

The rational design of PROTACs is a multifactorial challenge where the linker plays a central, activity-defining role. The use of conformationally restricted building blocks like This compound represents a sophisticated strategy to move beyond simple, flexible linkers. By imparting 3D-defined geometry, this spirocyclic moiety can favorably influence ternary complex formation, leading to PROTACs with improved potency, efficacy, and drug-like properties. The synthetic and analytical protocols provided herein offer a comprehensive framework for researchers to harness this powerful building block in the development of next-generation targeted protein degraders.

References

  • Vertex AI Search. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Vertex AI Search. (n.d.). E3 Ligase Ligands in PROTAC - Precise PEG.
  • PubMed. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to PROTAC Linkers and E3 Ligase Binders.
  • SpringerLink. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]

  • PMC. (2020). Assays and technologies for developing proteolysis targeting chimera degraders.
  • ResearchGate. (n.d.). Structures of PROTACs in co‐crystal structures of ternary complex.
  • PMC. (n.d.).
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • Vertex AI Search. (n.d.).
  • BOC Sciences. (n.d.). E3 Ligase Ligands for PROTAC.
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]

  • PubMed Central. (n.d.).
  • PMC. (n.d.). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds.
  • WuXi Biology. (n.d.).
  • BMG Labtech. (2024).
  • ResearchGate. (n.d.). Chemical structures of PROTACs warheads used in this work.
  • PMC. (n.d.).
  • LifeSensors. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Functional Assays for Validating PROTAC Activity: A Focus on Linker Composition.
  • ResearchGate. (n.d.). A toolbox of functional peptide PROTACs.
  • BOC Sciences. (n.d.).
  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues.
  • PubMed Central. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
  • LifeSensors. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • PMC. (2023).
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis using Acid-PEG5-C2-Boc.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
  • ChemRxiv. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis using a Thiol-PEG5-alcohol Linker.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.
  • PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). The linkers in PROTAC design.
  • SpringerLink. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]

  • PMC. (2020).
  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from [Link]

  • MedChemExpress.com. (n.d.). tert-Butyl 6-amino-2-azaspiro[3.
  • MedChemExpress.com. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.
  • MedChemExpress. (n.d.). tert-Butyl 2-oxo-6-azaspiro[3.

Sources

Application Note & Protocols: Strategic Synthesis of Orthogonally Protected Diazaspiro[3.4]octane Analogues for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly diazaspiro[3.4]octanes, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, conformational rigidity, and novel chemical space they occupy.[1][2] These structural attributes can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[2] A key challenge in harnessing the full potential of these scaffolds lies in the ability to selectively functionalize the two nitrogen atoms. This guide provides a detailed technical overview and actionable protocols for the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues, enabling precise, stepwise derivatization. We will delve into the strategic implementation of common amine protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—and outline a reliable synthetic pathway, underscoring the rationale behind experimental choices to ensure reproducibility and scalability.

Introduction: The Value of the Diazaspiro[3.4]octane Scaffold

The quest for novel molecular architectures in drug discovery is relentless. "Escape from flatland"—the move away from planar, aromatic structures towards more three-dimensional molecules—is a guiding principle for designing next-generation therapeutics. Spirocycles, which contain two rings connected by a single common atom, are exemplary of this design philosophy. The 2,6-diazaspiro[3.4]octane core, featuring a strained azetidine ring fused to a pyrrolidine ring, offers a rigid framework that can project substituents into distinct vectors in three-dimensional space. This structural rigidity can enhance binding affinity to biological targets and often leads to improved metabolic stability.[2] The presence of two secondary amine functionalities provides versatile handles for the introduction of various substituents, making these scaffolds highly attractive for the construction of compound libraries for high-throughput screening.[3]

The ability to functionalize each nitrogen atom independently is paramount for exploring the structure-activity relationship (SAR) of these compounds. This necessitates a synthetic strategy that employs an orthogonal protecting group scheme, where one group can be removed selectively in the presence of the other under distinct reaction conditions.[4][5][6]

The Principle of Orthogonal Protection

Orthogonal protection is a cornerstone of modern synthetic chemistry, particularly in the synthesis of complex molecules with multiple reactive sites.[5][6] In the context of 2,6-diazaspiro[3.4]octanes, it allows for the sequential derivatization of the N2 and N6 positions. The most commonly employed orthogonal pair for diamine protection are the acid-labile Boc group and the hydrogenolysis-labile Cbz (or Benzyl, Bn) group.[7][8][9]

  • Boc (tert-butoxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), while being stable to hydrogenation and basic conditions.[7][8][10]

  • Cbz (benzyloxycarbonyl) or Bn (benzyl): Cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), while being stable to acidic and basic conditions used for Boc and Fmoc removal, respectively.[8][9][11]

This differential reactivity allows for a controlled, stepwise functionalization of the diazaspiro[3.4]octane core, as illustrated below.

Orthogonal_Protection cluster_0 Pathway A: Boc Deprotection First cluster_1 Pathway B: Cbz Deprotection First Start N,N'-Protected Diazaspiro[3.4]octane (e.g., N-Boc, N'-Cbz) A1 Acidic Cleavage (e.g., TFA) Start->A1 B1 Hydrogenolysis (e.g., H₂, Pd/C) Start->B1 A2 Mono-Cbz Protected Intermediate A1->A2 A3 Functionalization of N-H A2->A3 A4 Hydrogenolysis (e.g., H₂, Pd/C) A3->A4 A5 Mono-Functionalized Intermediate A4->A5 A6 Functionalization of second N-H A5->A6 A_End Di-functionalized Product A6->A_End B2 Mono-Boc Protected Intermediate B1->B2 B3 Functionalization of N-H B2->B3 B4 Acidic Cleavage (e.g., TFA) B3->B4 B5 Mono-Functionalized Intermediate B4->B5 B6 Functionalization of second N-H B5->B6 B_End Di-functionalized Product B6->B_End

Figure 1: Orthogonal deprotection and functionalization workflow for a Boc/Cbz-protected diazaspiro[3.4]octane.

Synthetic Strategy: A Reliable Multi-Step Approach

Several synthetic routes to diazaspiro[3.4]octanes have been reported, including those based on [3+2] cycloadditions and strain-release-driven spirocyclizations.[12][13] Here, we present a robust and scalable multi-step synthesis adapted from published literature, which allows for the introduction of orthogonal protecting groups.[14] This strategy involves the construction of the pyrrolidine ring onto a pre-functionalized azetidine precursor.

The general workflow is as follows:

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Step 1: 1,3-Dipolar Cycloaddition Start->Step1 Step2 Step 2: Ester Reduction Step1->Step2 Step3 Step 3: Alcohol Activation (e.g., Mesylation) Step2->Step3 Step4 Step 4: Intramolecular Cyclization (N-alkylation) Step3->Step4 Step5 Step 5: Boc Protection Step4->Step5 End Orthogonally Protected 2,6-Diazaspiro[3.4]octane Step5->End

Figure 2: Generalized synthetic workflow for orthogonally protected 2,6-diazaspiro[3.4]octane.

This approach provides a reliable pathway to gram-scale quantities of the desired orthogonally protected scaffold.[14]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octan-5-one

This protocol begins with a key 1,3-dipolar cycloaddition to form the pyrrolidine ring.

  • Materials:

    • N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine

    • Methyl acrylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Sodium methoxide

    • Methanol

  • Procedure:

    • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate in DCM at 0 °C, add a catalytic amount of TFA.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until analysis (TLC or LC-MS) indicates completion of the cycloaddition.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrrolidine intermediate.[14]

    • Dissolve the crude intermediate in methanol and add sodium methoxide. Heat the reaction to reflux for 2-4 hours to effect intramolecular cyclization via Dieckmann condensation.

    • After cooling, neutralize the reaction with acetic acid and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 6-benzyl-2,6-diazaspiro[3.4]octan-5-one.

Protocol 2: Reduction and Orthogonal Protection

  • Materials:

    • 6-Benzyl-2,6-diazaspiro[3.4]octan-5-one

    • Lithium aluminum hydride (LAH)

    • Tetrahydrofuran (THF), anhydrous

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Reduction: To a cooled (0 °C) suspension of LAH in anhydrous THF, add a solution of 6-benzyl-2,6-diazaspiro[3.4]octan-5-one in THF dropwise.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield crude 6-benzyl-2,6-diazaspiro[3.4]octane.

    • Boc Protection: Dissolve the crude diamine in DCM. Add TEA followed by Boc₂O.

    • Stir the reaction at room temperature for 2-3 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield the final product: tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate.

StepKey TransformationTypical YieldNotes
Protocol 1 1,3-Dipolar Cycloaddition & Cyclization60-70%The cycloaddition is TFA-catalyzed.[14] Intramolecular cyclization forms the spirocyclic core.
Protocol 2 Amide Reduction & Boc Protection85-95%LAH is highly reactive; handle with care. Boc protection proceeds cleanly on the less sterically hindered secondary amine.

Table 1: Summary of Key Synthetic Steps and Expected Yields.

Protocol for Selective Deprotection

The utility of the orthogonally protected scaffold is realized in the selective deprotection steps, which unmask one of the nitrogen atoms for further functionalization.

Protocol 3A: Selective Removal of the Boc Group

  • Procedure:

    • Dissolve the N-Boc, N'-benzyl-2,6-diazaspiro[3.4]octane in DCM (or 1,4-dioxane).

    • Add an excess of TFA (typically 20-50% v/v) or a 4M solution of HCl in 1,4-dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.

Protocol 3B: Selective Removal of the Benzyl Group

  • Procedure:

    • Dissolve the N-Boc, N'-benzyl-2,6-diazaspiro[3.4]octane in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by balloon or using a Parr hydrogenator.

    • Stir vigorously at room temperature for 4-12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield the debenzylated product.[14]

Conclusion

The 2,6-diazaspiro[3.4]octane scaffold is a valuable building block in modern medicinal chemistry. The synthetic and deprotection protocols detailed in this guide provide a reliable and reproducible pathway to orthogonally protected analogues, empowering researchers to systematically explore the chemical space around this privileged core. By employing a sound orthogonal protection strategy, the sequential and controlled functionalization of this rigid, three-dimensional scaffold can be achieved, accelerating the discovery and development of novel therapeutics.

References

  • Orain, D., Hintermann, S., Pudelko, M., & Jedrzejczak, A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Selvita S.A.
  • Jiang, Q., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
  • Request PDF. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Request PDF. (2025). Facile synthesis of 2-azaspiro[3.4]octane.
  • University of Bristol. (n.d.).
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Davies, S. G., et al. (1998). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (2025). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide.
  • Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Kocienski, P. J. (1994). Deprotection: The Concept of Orthogonal Sets. In Protecting Groups.
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • BenchChem. (2025). A Comparative Guide to Alternative Methods for Diamine Protection in Organic Synthesis.
  • Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Kołodziejczyk, A., et al. (2001). Synthesis of orthogonally protected vicinal diamines with amino acid-based skeleton.
  • White Rose Research Online. (2022).
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Chemical Communications (RSC Publishing). (2022).
  • ResearchGate. (2022).
  • Organic Chemistry Portal. (2020). Cbz-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

Sources

Application Notes & Protocols: The Diazaspiro[3.4]octane Scaffold as a Modern Piperazine Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic accessibility. However, its conformational flexibility and relatively flat structure can present challenges in achieving high target selectivity and optimal pharmacokinetic profiles. This guide introduces the diazaspiro[3.4]octane scaffold as a strategic, three-dimensional (3D) bioisostere for piperazine. We provide a detailed examination of its structural advantages, protocols for its synthesis and integration into lead compounds, and a workflow for its application in drug discovery programs.

The Challenge with Piperazine: A Call for Three-Dimensionality

The piperazine motif is present in numerous approved drugs, prized for its ability to confer aqueous solubility and provide two points for synthetic elaboration. However, the drive towards novel chemical space and improved drug properties has highlighted its limitations. The primary drawback is its relatively low sp³ character, contributing to a conformational profile that can be suboptimal for specific protein-ligand interactions. This can lead to promiscuous binding to off-targets and potential metabolic liabilities.

Bioisosteric replacement—the substitution of one chemical group with another that produces a similar biological response—is a cornerstone of medicinal chemistry. The ideal piperazine bioisostere should retain its advantageous properties (e.g., basicity, synthetic handles) while introducing novel structural features. The diazaspiro[3.4]octane scaffold has emerged as a superior alternative, offering a rigid, sp³-rich core that projects substituents into distinct vectors in 3D space.[1][2] This rigid architecture can lead to enhanced binding affinity and selectivity for biological targets.[3][4]

Structural & Physicochemical Advantages of Diazaspiro[3.4]octane

The core advantage of the diazaspiro[3.4]octane scaffold lies in its inherent three-dimensionality, a stark contrast to the more planar nature of piperazine. This spirocyclic system, featuring a quaternary carbon at the junction of azetidine and pyrrolidine rings, provides a rigid framework that can improve a compound's drug-like properties.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Piperazine Piperazine - Conformational Flexibility - Lower Fsp³ Character DSO Diazaspiro[3.4]octane - Rigid 3D Structure - Higher Fsp³ Character - Novel Exit Vectors Piperazine->DSO Offers Improved: - Selectivity - Physicochemical Properties - Patentability

Caption: Bioisosteric shift from flexible piperazine to the rigid diazaspiro[3.4]octane scaffold.

The incorporation of sp³-rich scaffolds is often correlated with higher clinical success rates. The table below compares key computed properties of the parent piperazine and 2,6-diazaspiro[3.4]octane scaffolds.

PropertyPiperazine2,6-Diazaspiro[3.4]octaneRationale for Advantage in Drug Design
Fraction of sp³ Carbons (Fsp³) 0.670.86Higher Fsp³ character is linked to improved solubility, reduced promiscuity, and better pharmacokinetic profiles.
Molecular Shape Flexible (Chair/Boat)Rigid SpirocyclicA rigid conformation reduces the entropic penalty upon binding to a target, potentially increasing affinity. It also provides well-defined exit vectors for substituents.
Novelty HighVery HighOffers opportunities to explore novel chemical space and secure new intellectual property.
Synthetic Access Well-establishedModerately AccessibleWhile more complex, scalable syntheses are now available, making it a viable option for discovery programs.[5][6]

Synthesis of the 2,6-Diazaspiro[3.4]octane Core

The growing interest in this scaffold has spurred the development of several synthetic routes.[6][7] A common and effective approach involves a multi-step synthesis starting from commercially available materials, allowing for the production of orthogonally protected building blocks suitable for medicinal chemistry campaigns.[8][9]

G A N-Boc-3-oxoazetidine B Horner-Wadsworth-Emmons Reaction A->B Triethyl- phosphonoacetate, NaH C α,β-Unsaturated Ester B->C D Michael Addition (e.g., with Benzylamine) C->D E Cyclized Intermediate D->E F Deprotection / Functionalization E->F G Orthogonally Protected 2,6-Diazaspiro[3.4]octane F->G

Caption: General synthetic workflow for accessing the 2,6-diazaspiro[3.4]octane core.

Protocol 1: Synthesis of a Protected 2,6-Diazaspiro[3.4]octane Building Block

This protocol describes a representative synthesis of 2-(tert-butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane, a versatile intermediate. The causality for this approach is its reliability and the generation of an orthogonally protected product, where the Boc group can be removed under acidic conditions and the benzyl group via hydrogenolysis.

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Triethylphosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether, Ethyl acetate, Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Step 1: Horner-Wadsworth-Emmons Reaction.

    • Suspend NaH (1.15 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Slowly add triethylphosphonoacetate (1.2 eq) via syringe. Rationale: This generates the phosphonate ylide required for the olefination.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Re-cool the mixture to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until starting material is consumed.

    • Carefully quench the reaction with water and extract the product with diethyl ether. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography to yield the α,β-unsaturated ester.

  • Step 2: Michael Addition and Cyclization.

    • Dissolve the unsaturated ester from Step 1 (1.0 eq) in anhydrous MeOH.

    • Add benzylamine (1.5 eq) and stir the mixture at room temperature. Rationale: The benzylamine acts as a nucleophile in a tandem Michael addition/intramolecular cyclization cascade to form the spirocyclic core.

    • Monitor the reaction by LC-MS. Upon completion, concentrate the solvent in vacuo.

    • Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired orthogonally protected 2,6-diazaspiro[3.4]octane.[9]

Application Workflow: Bioisosteric Replacement in a Lead Compound

Replacing a piperazine with a diazaspiro[3.4]octane scaffold can be a powerful strategy to overcome issues in a lead optimization program, such as poor selectivity or metabolic instability. The PARP inhibitor Olaparib, which contains a piperazine ring, serves as an excellent conceptual example for this workflow.[10] Studies have shown that replacing this piperazine with diazaspiro cores can lead to high-affinity compounds with reduced DNA damage and cytotoxicity.[10][11]

G cluster_0 Design & Synthesis cluster_1 Evaluation & Analysis A Identify Lead with Piperazine Moiety (e.g., Olaparib) B Synthesize Protected DSO Building Block (Protocol 1) A->B C Deprotect one Nitrogen on DSO Scaffold B->C D Couple DSO to the Drug Scaffold (Protocol 2) C->D E Confirm Structure & Purity (NMR, LC-MS, HRMS) D->E F Comparative In Vitro Assays E->F G Analyze Data: Potency, Selectivity, DMPK F->G H Improved Drug Candidate? G->H H->D Iterate Design

Sources

Application Note & Protocol: Multi-gram Synthesis of Orthogonally Protected Diazaspiro[3.3]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the multi-gram synthesis of orthogonally protected 2,6-diazaspiro[3.3]heptane building blocks, valuable scaffolds in modern drug discovery. The presented protocol details a robust and scalable synthetic route, emphasizing the strategic implementation of orthogonal protecting groups to enable selective functionalization of the diazaspiro core. This guide is designed to provide both the practical steps for synthesis and the theoretical understanding behind the chosen methodology, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Diazaspirocycles in Medicinal Chemistry

Diazaspirocycles, particularly 2,6-diazaspiro[3.3]heptanes, have emerged as crucial building blocks in medicinal chemistry. Their rigid, three-dimensional structure offers a distinct advantage over more flexible linear diamines or traditional cyclic systems like piperazine. This conformational restriction allows for precise orientation of substituents in three-dimensional space, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1] The "escape from flatland" in drug design, moving away from planar aromatic structures towards more complex 3D scaffolds, has highlighted the importance of spirocyclic systems.[2] The synthesis of these complex structures, especially on a large scale with orthogonal protection, is a key enabling technology for their broader application in drug discovery programs.[3][4]

Strategic Selection of Orthogonal Protecting Groups

The ability to selectively functionalize the two nitrogen atoms of the diazaspiro core is paramount for their use as versatile building blocks. This is achieved through an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the other.[5][6][7] For this protocol, we will utilize the widely employed tert-butoxycarbonyl (Boc) and benzyl (Bn) protecting groups.

  • Boc (tert-butoxycarbonyl): This group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[8][9]

  • Bn (Benzyl): The benzyl group is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenation (e.g., H₂, Pd/C).[9]

This orthogonal pair allows for the selective deprotection and subsequent derivatization of either nitrogen atom, providing access to a diverse range of disubstituted diazaspiro[3.3]heptanes.

Synthetic Workflow Overview

The following diagram illustrates the multi-gram synthetic route to an orthogonally protected N-Boc, N'-Bn-2,6-diazaspiro[3.3]heptane.

G A 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde C Reductive Amination A->C Na(OAc)3BH B N-Boc-amine B->C D (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)Boc-amine C->D Good Yield E Cyclization (Intramolecular N-alkylation) D->E Base (e.g., t-BuOK) F N-Boc, N'-Bn-2,6-diazaspiro[3.3]heptane E->F High Yield

Sources

Application Notes & Protocols: Strategic Deprotection of Boc-Protected Diazaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diazaspiro[3.4]octane Scaffold and the Imperative of Boc Deprotection

The diazaspiro[3.4]octane motif is a valuable three-dimensional scaffold increasingly utilized by medicinal chemists in the design of novel therapeutics. Its rigid, spirocyclic structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. In the multi-step synthesis of complex molecules incorporating this core, the protection of amine functionalities is paramount. The tert-butyloxycarbonyl (Boc) group is a workhorse protecting group for amines due to its robustness under a wide array of synthetic conditions, including nucleophilic attack and hydrogenolysis.[1][2]

The strategic removal, or deprotection, of the Boc group is a critical step that unmasks the amine for subsequent functionalization. While conceptually straightforward, this acid-labile cleavage requires careful consideration of reagents and conditions to ensure high yields and prevent the formation of unwanted side products, particularly with structurally complex scaffolds like diazaspiro[3.4]octanes.[3][4] This guide provides an in-depth analysis of common and alternative protocols for Boc deprotection, explaining the mechanistic rationale behind procedural choices and offering detailed, field-proven methodologies for researchers in drug discovery and development.

Pillar 1: The Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing deprotection protocols. The acid-catalyzed removal of a Boc group is a carbamate hydrolysis that proceeds through a well-established pathway.[5][6]

  • Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid. This step increases the electrophilicity of the carbonyl carbon.[5][7]

  • Cleavage & Cation Formation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is energetically favorable as it generates a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the free amine.[7]

  • Salt Formation: In the acidic medium, the newly liberated, nucleophilic amine is immediately protonated, yielding the final product as an amine salt (e.g., hydrochloride or trifluoroacetate).[5]

A significant potential side reaction is the alkylation of nucleophilic residues on the substrate by the electrophilic tert-butyl cation.[9][10] This can be mitigated by the addition of "scavengers" like anisole or triisopropylsilane (TIS) to the reaction mixture, which act as sacrificial nucleophiles to trap the cation.[11]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps cluster_1 Byproducts Start Boc-Protected Amine (R-NH-Boc) Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) Protonated->CarbamicAcid - t-Bu+ tBu tert-Butyl Cation (t-Bu+) FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine - CO2 CO2 Carbon Dioxide (gas) AmineSalt Amine Salt (R-NH3+ X-) FreeAmine->AmineSalt + H+ Isobutylene Isobutylene tBu->Isobutylene - H+

Caption: Acid-catalyzed mechanism for Boc deprotection.

Pillar 2: Standard Protocols for Robust Boc Deprotection

The choice of acidic reagent is the primary determinant of reaction efficiency and selectivity. For diazaspiro[3.4]octane derivatives, the two most common and reliable methods involve Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl).

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Causality & Rationale: TFA is a strong, volatile organic acid that readily dissolves the Boc-protected starting material and the resulting trifluoroacetate salt in DCM. This homogeneity ensures rapid and efficient deprotection.[3][12] The high acidity of TFA typically drives the reaction to completion at room temperature within 1-2 hours.[12] This method is often the first choice due to its speed and reliability.

Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected diazaspiro[3.4]octane derivative (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1–0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any initial exotherm.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 4-10 equiv., typically as a 20-50% v/v solution in DCM) dropwise to the stirred solution.[11][12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. Co-evaporate with a solvent like toluene or DCM (2-3 times) to ensure complete removal of residual acid. The crude product is the amine trifluoroacetate salt, which can be used directly or neutralized.

  • Neutralization (Optional): Dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

Method 2: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

Causality & Rationale: A 4M solution of HCl in dioxane is a strong, anhydrous acidic system that is highly effective for Boc cleavage.[13][14] A key advantage of this method is that the resulting amine hydrochloride salt is often insoluble in dioxane or other non-polar co-solvents (like diethyl ether), causing it to precipitate from the reaction mixture.[13] This precipitation provides a simple and effective method of initial purification.

Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected diazaspiro[3.4]octane derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or DCM. Anhydrous 1,4-dioxane can also be used directly if solubility permits.

  • Reagent Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the stirred solution at room temperature.[3][13]

  • Reaction & Precipitation: Stir the mixture at room temperature for 1-4 hours. The formation of a precipitate (the hydrochloride salt) is often observed.[13]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Ensure a small aliquot is neutralized with a base (e.g., NaHCO₃ solution) before analysis to observe the free amine.

  • Isolation: Upon completion, if a precipitate has formed, dilute the mixture with diethyl ether to enhance precipitation. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • Alternative Workup: If no precipitate forms, concentrate the reaction mixture in vacuo. Triturate the resulting residue with diethyl ether to induce solidification of the hydrochloride salt, then filter as described above.

Data Presentation: Comparison of Standard Protocols
ParameterMethod 1: TFA/DCMMethod 2: 4M HCl/Dioxane
Acid Strength Very StrongStrong
Typical Conditions 20-50% TFA in DCM, 0°C to RT, 1-3 h[11][12]4M solution, RT, 1-4 h[3][13]
Product Form Trifluoroacetate (TFA) salt (soluble)Hydrochloride (HCl) salt (often insoluble)[13]
Key Advantage Fast, homogeneous reactionProduct precipitation simplifies isolation[13]
Key Disadvantage Requires thorough removal of corrosive TFADioxane is a peroxide-former and less green
Best For Rapid, predictable deprotectionSubstrates where salt precipitation is desired

Pillar 3: Alternative Protocols for Substrates with Acid-Sensitive Functionality

The presence of other acid-labile groups (e.g., tert-butyl esters, acetals) in the diazaspiro[3.4]octane derivative necessitates the use of milder or orthogonal deprotection strategies.[10][15]

Method 3: Oxalyl Chloride in Methanol

Causality & Rationale: This system generates HCl in situ under milder conditions than the standard protocols. It has been shown to be effective for deprotecting a wide range of N-Boc protected amines at room temperature with good to excellent yields, often preserving other acid-sensitive functionalities.[16]

Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous methanol (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add oxalyl chloride (3.0 equiv.) dropwise to the stirred methanolic solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue is the amine hydrochloride salt. Purify further as needed via recrystallization or chromatography.

Method 4: Thermal Deprotection

Causality & Rationale: For substrates that are thermally stable but sensitive to acid, Boc deprotection can be achieved by heating in a high-boiling point solvent, completely avoiding acidic reagents.[17][18] The reaction proceeds via a thermolytic elimination mechanism. This method offers excellent orthogonality.

Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected substrate in a suitable high-boiling solvent such as toluene, dioxane, or trifluoroethanol.[17][18]

  • Reaction: Heat the solution to reflux (typically 110-150 °C) and maintain for several hours (4-24 h).[19] Microwave heating can significantly accelerate the reaction.[19]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and concentrate in vacuo. The crude residue contains the free amine, which can be purified by standard methods (e.g., column chromatography).

General Experimental Workflow & In-Process Controls

A self-validating protocol relies on careful monitoring and control throughout the process.

Deprotection_Workflow start Setup - Dissolve Substrate - Inert Atmosphere (N2) - Cool to 0°C reagent Reagent Addition - Add Acid Solution Dropwise start->reagent reaction Reaction - Stir at RT - Monitor by TLC/LC-MS reagent->reaction workup Workup & Isolation - Quench (if needed) - Solvent Removal - Precipitation/Extraction reaction->workup Reaction Complete purify Purification & Characterization - Filtration/Chromatography - NMR, MS Analysis workup->purify

Sources

Application Notes and Protocols for Coupling Reactions with tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among these, spirocyclic scaffolds have emerged as a particularly compelling class of building blocks. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems, enabling more precise spatial orientation of functional groups for enhanced target binding and selectivity. The 1,6-diazaspiro[3.4]octane motif, in particular, has garnered significant interest as a versatile scaffold in the design of therapeutic agents, notably as antagonists for the sigma-1 receptor (σ1R) and agonists for the muscarinic M4 receptor, highlighting its potential in central nervous system (CNS) drug discovery.[1]

This document provides detailed application notes and protocols for the synthetic elaboration of a key intermediate, tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate . The presence of a Boc-protected secondary amine at the 6-position and a free secondary amine at the 1-position allows for selective functionalization, making it an invaluable tool for generating diverse libraries of spirocyclic compounds. We will delve into three fundamental coupling strategies: Buchwald-Hartwig amination for N-arylation, amide bond formation, and reductive amination.

N-Arylation via Buchwald-Hartwig Amination: A Robust Protocol for C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2] This reaction is particularly well-suited for the coupling of amines with aryl halides, offering a broad substrate scope and functional group tolerance. The protocol detailed below is adapted from methodologies reported for the synthesis of N-pyridinyl spirocyclic diamines, which have shown promise as ligands for nicotinic acetylcholine receptors.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is essential for the catalytic cycle. The choice of ligand is critical for reaction efficiency. A bulky, electron-rich phosphine ligand like (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is often employed to promote the reductive elimination step and prevent β-hydride elimination.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.

Detailed Experimental Protocol: N-Arylation with 3-Bromopyridine

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product tert-Butyl 1-(pyridin-3-yl)-1,6-diazaspiro[3.4]octane-6-carboxylate reactant1->product reactant2 3-Bromopyridine reactant2->product reagents Pd₂(dba)₃, (±)-BINAP NaO-t-Bu, Toluene, 80-100 °C

Caption: Buchwald-Hartwig N-arylation of this compound.

Materials:

  • This compound (1.0 eq)

  • 3-Bromopyridine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 3-bromopyridine, Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
ParameterConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precursors to the active Pd(0) catalyst.
Ligand (±)-BINAP, Xantphos, RuPhosBulky, electron-rich ligands stabilize the catalyst and promote reductive elimination.
Base NaOtBu, K₂CO₃, Cs₂CO₃Deprotonates the amine for catalytic turnover. Choice depends on substrate tolerance.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are crucial for catalyst stability.
Temperature 80 - 110 °CProvides sufficient energy for oxidative addition and reductive elimination.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Amide Bond Formation: Crafting Peptidic and Non-Peptidic Linkages

The formation of amide bonds is a fundamental transformation in organic synthesis, central to the construction of peptides, pharmaceuticals, and polymers.[3] The secondary amine of this compound can readily participate in amide coupling reactions with a variety of carboxylic acids.

Causality Behind Experimental Choices:
  • Coupling Reagents: Direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[3]

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is used to neutralize the acidic byproducts of the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • Solvent: Anhydrous polar aprotic solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are typically used to dissolve the reagents and facilitate the reaction.

Detailed Experimental Protocol: General Amide Coupling

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product tert-Butyl 1-(acyl)-1,6-diazaspiro[3.4]octane-6-carboxylate reactant1->product reactant2 R-COOH reactant2->product reagents HATU, DIPEA DMF, rt G cluster_reactants Reactants cluster_product Product reactant1 This compound product tert-Butyl 1-(alkyl)-1,6-diazaspiro[3.4]octane-6-carboxylate reactant1->product reactant2 R¹R²C=O reactant2->product reagents NaBH(OAc)₃ DCE, rt G cluster_workflow General Experimental Workflow start Start: Assemble Reactants reaction Reaction under Optimized Conditions (e.g., Heating, Inert Atmosphere) start->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Final Product analysis->end G cluster_mechanism Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pdII Ar-Pd(II)(X)L₂ oxidative_add->pdII amine_coord Amine Coordination (R₂NH) amido_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ amine_coord->amido_complex deprotonation Deprotonation (Base) pd_amido Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amido reductive_elim Reductive Elimination product Ar-NR₂ reductive_elim->product product->pd0 Catalyst Regeneration

Sources

Application Notes and Protocols for the Development of Antitubercular Leads Based on the 2,6-Diazaspiro[3.4]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), continues to be a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This pressing reality underscores the urgent need for innovative chemotherapeutic agents built upon novel molecular architectures that can circumvent existing resistance mechanisms and offer improved treatment regimens. The exploration of sp³-rich, rigid three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, as such structures can provide enhanced metabolic stability and target specificity.[1]

Within this context, the 2,6-diazaspiro[3.4]octane core has emerged as a privileged scaffold in drug discovery.[2][3] Its unique topology has been incorporated into a variety of biologically active agents.[2] Recent investigations into its potential as a backbone for antitubercular compounds have yielded highly promising results, particularly when derivatized with a nitrofuran carboxamide warhead.[2][4] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, outlining the synthesis, in vitro evaluation, and mechanistic considerations for developing 2,6-diazaspiro[3.4]octane-based antitubercular leads.

Rationale for the 2,6-Diazaspiro[3.4]octane-Nitrofuran Conjugate Approach

The strategic conjugation of the 2,6-diazaspiro[3.4]octane core with a 5-nitrofuran moiety is based on sound medicinal chemistry principles. 5-Nitrofuryl-containing compounds are a well-established class of antimicrobials.[4] Their mechanism of action involves reductive activation by mycobacterial enzymes, leading to the generation of reactive nitrogen species that are lethal to the bacterium.[1][5] The key to a successful therapeutic, however, lies in balancing this potent activity with an acceptable safety profile, as the non-specific reactivity of the activated nitrofuran can be a source of toxicity in mammalian cells.[6]

The 2,6-diazaspiro[3.4]octane scaffold is hypothesized to act as a sophisticated delivery vehicle for the nitrofuran warhead. Its rigid, three-dimensional nature can influence the physicochemical properties of the molecule, such as solubility and membrane permeability, thereby potentially improving its pharmacokinetic and pharmacodynamic profile. Furthermore, the periphery of the diazaspirooctane core offers multiple points for chemical modification, allowing for the fine-tuning of the molecule's properties to optimize potency and minimize off-target effects.[2][4]

Synthesis of 2,6-Diazaspiro[3.4]octane-Based Antitubercular Leads

The synthesis of the target compounds typically involves a multi-step sequence starting from a functionalized 2,6-diazaspiro[3.4]octane core. The following protocol is a representative example for the synthesis of a highly potent 1,2,4-triazole substituted nitrofuran derivative, which has demonstrated a minimal inhibitory concentration (MIC) of 0.016 µg/mL against M. tuberculosis H37Rv.[2][4]

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Core Synthesis and Functionalization cluster_1 Final Compound Assembly A Starting Material (e.g., Boc-protected diazaspirooctane) B Hydrazide Formation A->B Hydrazine Hydrate C Thiosemicarbazide Intermediate B->C Methyl Isothiocyanate D Triazole Ring Closure C->D Base-mediated Cyclization E Deprotection D->E Acid Treatment (e.g., TFA) F Amide Coupling E->F 5-Nitro-2-furoic acid, Coupling Agents G Final Potent Compound F->G Mechanism_of_Action cluster_Mtb Inside Mycobacterium tuberculosis Prodrug Diazaspirooctane-Nitrofuran (Inactive Prodrug) Activation Reductive Activation Prodrug->Activation RNS Reactive Nitrogen Species (e.g., Nitric Oxide) Activation->RNS Enzyme F420-dependent Nitroreductase (e.g., Ddn) Enzyme->Activation Damage Cellular Damage RNS->Damage Multiple Targets: DNA, Proteins, Lipids Death Bacterial Cell Death Damage->Death

Sources

Incorporation of diazaspiro scaffolds in PARP inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Incorporation of Diazaspiro Scaffolds in Novel PARP Inhibitors

Authored by a Senior Application Scientist

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair, particularly those harboring BRCA1/2 mutations.[1][2][3] The clinical success of first-generation PARP inhibitors like olaparib has spurred the development of next-generation agents with improved potency, selectivity, and physicochemical properties. A key strategy in this evolution is the exploration of novel molecular scaffolds that move beyond the traditional "flatland" of aromatic and heteroaromatic systems. This guide focuses on the incorporation of diazaspiro scaffolds, a class of three-dimensional structures that offer significant advantages in drug design. By replacing linear or planar moieties, such as the piperazine ring in olaparib, with rigid, spatially defined diazaspiro cores, researchers can achieve enhanced target engagement, modulate off-target activities, and improve drug-like properties.[4][5] This application note provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for the biological evaluation of diazaspiro-containing PARP inhibitors.

The Rationale: Why Diazaspiro Scaffolds in PARP Inhibitor Design?

The catalytic domain of PARP enzymes presents a highly conserved binding site. Achieving selectivity, particularly between PARP-1 and PARP-2, while maintaining high potency is a significant challenge.[2] Furthermore, the mechanism of "PARP trapping," where the inhibitor locks the enzyme onto DNA, is a critical component of cytotoxicity but can also contribute to toxicity.[1] Modulating this effect is a key goal in modern PARP inhibitor design.

Advantages of Diazaspiro Scaffolds:

  • Three-Dimensionality: Unlike the relatively planar piperazine ring found in olaparib, diazaspiro scaffolds introduce a rigid, three-dimensional geometry.[4][5] This allows for the exploration of previously inaccessible chemical space within the PARP active site, potentially forming novel, high-affinity interactions.[1]

  • Improved Selectivity: The defined spatial arrangement of substituents on a spirocyclic core can be fine-tuned to favor interactions with one PARP isoform over another. Research has shown that replacing a piperazine with a diazaspiro core can lead to compounds with high specificity for PARP-1 and minimal off-target activity.[1]

  • Modulation of DNA Trapping and Cytotoxicity: Studies have demonstrated that incorporating spirodiamine motifs can produce high-affinity PARP-1 inhibitors with a reduced ability to induce DNA damage compared to olaparib.[1][6][7] This decoupling of catalytic inhibition from DNA damage offers a promising avenue for developing therapeutics for non-cancerous inflammatory diseases or for reducing the hematological toxicity of anticancer agents.[1][8]

  • Enhanced Physicochemical Properties: Spirocyclic systems can lead to improvements in key drug-like properties, such as aqueous solubility and metabolic stability, when compared to their non-spirocyclic counterparts.[5]

Diagram 1: Conceptual Comparison of Scaffolds

cluster_0 Traditional Scaffold (e.g., Olaparib) cluster_1 Diazaspiro Scaffold Innovation A Phthalazinone Core B Piperazine Ring (Planar/Flexible) A->B Linker C Acyl Group B->C D Phthalazinone Core E Diazaspiro Core (Rigid 3D Structure) D->E Bioisostere F Acyl Group E->F

Caption: Bioisosteric replacement of a piperazine with a 3D diazaspiro core.

Synthetic Protocol: A Representative Synthesis of a Diazaspiro-Containing PARP Inhibitor

This section outlines a representative, multi-step synthesis for a diazaspiro-containing PARP inhibitor, built upon the phthalazinone core of olaparib. The key step involves the construction of the diazaspiro moiety.

Diagram 2: Overall Synthetic Workflow

start Start: Commercially Available Materials step1 Step 1: Synthesis of Phthalazinone Intermediate start->step1 step2 Step 2: Synthesis of Protected Diazaspiro[3.4]octane start->step2 step3 Step 3: Coupling of Phthalazinone and Diazaspiro Cores step1->step3 step2->step3 step4 Step 4: Deprotection of Diazaspiro Nitrogen step3->step4 step5 Step 5: Final Acylation step4->step5 end Final Product: Diazaspiro PARP Inhibitor step5->end

Caption: High-level workflow for synthesizing a diazaspiro-based PARP inhibitor.

Protocol 2.1: Synthesis of a Boc-Protected Diazaspiro[3.4]octane Core

This protocol describes a plausible method for creating the core spirocyclic building block.

  • Materials:

    • N-Boc-3-oxopyrrolidine

    • (3-bromopropyl)triphenylphosphonium bromide

    • Potassium tert-butoxide (KOtBu)

    • Toluene, anhydrous

    • Diethyl ether

  • Procedure:

    • To a stirred suspension of (3-bromopropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add KOtBu (1.2 eq) portion-wise.

    • Stir the resulting orange-red ylide solution at 0 °C for 1 hour.

    • Add a solution of N-Boc-3-oxopyrrolidine (1.0 eq) in anhydrous toluene dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the Boc-protected diazaspiro[3.4]oct-5-ene.

    • Subsequent reduction (e.g., H₂, Pd/C) and functional group manipulations (not detailed here) would be required to produce the saturated diamine for coupling.

  • Scientific Rationale: This protocol utilizes a Wittig reaction to form the five-membered ring of the spirocycle. The Boc-protecting group is crucial for preventing side reactions and allowing for selective functionalization later in the synthesis.

Protocol 2.2: Coupling, Deprotection, and Final Acylation

This protocol outlines the final steps to assemble the inhibitor.

  • Materials:

    • 4-(4-fluoro-3-(hydroxymethyl)benzyl)phthalazin-1(2H)-one (prepared separately)

    • Boc-protected diazaspiro diamine intermediate

    • Trifluoroacetic acid (TFA)

    • Cyclopropanecarbonyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Coupling: Perform a nucleophilic aromatic substitution or a similar coupling reaction between the phthalazinone intermediate and the protected diazaspiro core.

    • Deprotection: Dissolve the coupled product in DCM. Add TFA (10 eq) dropwise at 0 °C. Stir at room temperature for 2 hours until TLC analysis indicates complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract with DCM.

    • Acylation: Dissolve the resulting free amine in DCM and cool to 0 °C. Add TEA (3.0 eq). Add cyclopropanecarbonyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final compound via flash chromatography or preparative HPLC.

  • Scientific Rationale: The Boc group is acid-labile, making TFA an effective deprotection agent. The final acylation step attaches the pharmacophore that binds in the NAD+ binding pocket of the PARP enzyme, a common feature among many potent PARP inhibitors.[1]

Biological Evaluation: Protocols for Characterization

Once synthesized, the novel compound must be rigorously tested to determine its potency, selectivity, and cellular activity.

Protocol 3.1: In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the direct inhibitory effect of the compound on PARP-1 enzymatic activity.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Histone-coated 96-well plate

    • Activated DNA (nicked)

    • Biotinylated NAD+

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test Compound (serially diluted in DMSO)

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • Plate reader with luminescence detection

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the diazaspiro inhibitor and a control inhibitor (e.g., olaparib) in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • Reaction Setup: To the histone-coated wells, add:

      • 25 µL of Assay Buffer (or buffer with test compound).

      • 10 µL of a PARP-1 enzyme/activated DNA mixture.

    • Incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add 15 µL of biotinylated NAD+ solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

    • Detection:

      • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

      • Add 50 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes.

      • Wash the plate 3 times.

      • Add 50 µL of chemiluminescent substrate.

    • Immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract background (no enzyme) from all wells.

    • Normalize the data to the positive control (enzyme, no inhibitor) set to 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: The protocol is validated by including a positive control (a known inhibitor like olaparib) and negative controls (no inhibitor, no enzyme). The Z'-factor should be calculated to ensure the assay is robust for screening.

Protocol 3.2: Cellular PAR Synthesis Inhibition Assay (Western Blot)

This cell-based assay confirms that the inhibitor engages its target in a cellular context by measuring the downstream product of PARP activity, poly(ADP-ribose) or PAR.

  • Materials:

    • BRCA-deficient cancer cell line (e.g., OVCAR8)

    • Complete cell culture medium

    • DNA damaging agent (e.g., H₂O₂)

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, transfer system, and PVDF membranes

    • Primary antibodies: anti-PAR, anti-PARP-1, anti-Actin (or other loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate OVCAR8 cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the diazaspiro inhibitor (e.g., 0.1 nM to 10 µM) for 2 hours.

    • Induce DNA damage by treating cells with H₂O₂ (e.g., 200 µM) for 15 minutes.

    • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Normalize protein amounts (e.g., 20 µ g/lane ) and separate by SDS-PAGE.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Develop the blot using a chemiluminescent substrate and capture the image.

    • Loading Control: Strip and re-probe the membrane for a loading control like actin to ensure equal protein loading across all lanes.

  • Scientific Rationale: A potent PARP inhibitor should prevent the burst of PAR synthesis that occurs after DNA damage.[9] Comparing the PAR signal in inhibitor-treated cells to the vehicle-treated control provides a direct measure of cellular target engagement. The BRCA-deficient cell line is used because these cells are particularly sensitive to PARP inhibition.[1]

Protocol 3.3: Cell Viability and Cytotoxicity Assay

This assay determines the functional consequence of PARP inhibition, which is synthetic lethality in DNA repair-deficient cells.

  • Materials:

    • BRCA1-deficient cell line (e.g., UWB1.289) and its BRCA1-reconstituted counterpart (UWB1.289+BRCA1)

    • Complete cell culture medium

    • Test compound

    • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

    • 384-well white plates for luminescence or 96-well clear plates for absorbance

  • Procedure:

    • Seed both cell lines at an appropriate density (e.g., 1000-2000 cells/well) in replicate plates.

    • Allow cells to attach for 24 hours.

    • Add serial dilutions of the diazaspiro inhibitor to the cells.

    • Incubate for 72-120 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated control cells (100% viability).

    • Plot percent viability versus the log of inhibitor concentration and fit the curve to determine the EC₅₀ value for each cell line.

  • Scientific Rationale: A successful PARP inhibitor should show significantly greater cytotoxicity (a much lower EC₅₀) in the BRCA1-deficient cells compared to the BRCA1-proficient cells, demonstrating the principle of synthetic lethality.[1][3]

Data Summary and Interpretation

The data generated from these protocols should be summarized for clear comparison.

Table 1: Example Biochemical and Cellular Potency Data

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (P2/P1)OVCAR8 EC₅₀ (nM) (BRCA-deficient)
Olaparib (Control)1.50.80.5325
Diazaspiro-Inhibitor 10e 12.6 >1000 >79 ~8000 (at 10µM)
Hypothetical Diazaspiro-Inhibitor X0.995~10515

Data for Olaparib and 10e adapted from literature to serve as examples.[1]

Interpretation: In the example above, the real-world compound 10e shows high biochemical potency for PARP-1 but significantly reduced cytotoxicity compared to olaparib.[1] This highlights its potential as a tool for applications where catalytic inhibition is desired without strong cytotoxic effects. A hypothetical inhibitor 'X' is shown to demonstrate both high potency and selectivity, coupled with strong cytotoxic effects in a relevant cancer cell line, representing a profile desirable for an anti-cancer therapeutic.

Conclusion

The incorporation of diazaspiro scaffolds represents a sophisticated and powerful strategy in the rational design of next-generation PARP inhibitors. These three-dimensional cores provide a rigid framework to optimize potency, enhance selectivity, and fine-tune the DNA trapping mechanism, thereby tailoring the inhibitor's biological profile for specific therapeutic applications, from oncology to inflammatory diseases. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological characterization of these promising compounds, enabling researchers to validate their mechanism of action and therapeutic potential.

References

  • Benchchem. Application Notes and Protocols for PARP Activity Assays Using 2-Cyano-4-nitrobenzamide. (URL: )
  • Reilly, S. M., et al. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. (URL: [Link])

  • Assay-Protocol.com. PARP - Assay-Protocol. (URL: _)
  • Benchchem. Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. (URL: )
  • BPS Bioscience. PARP Assays. (URL: )
  • Murai, J., et al. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH. (URL: [Link])

  • Semantic Scholar. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (URL: [Link])

  • ACS Publications. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. (URL: [Link])

  • PubMed. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (URL: [Link])

  • BMG LABTECH. PARP assay for inhibitors. (URL: [Link])

  • PubMed. Identification of Novel PARP Inhibitors Using a Cell-Based TDP1 Inhibitory Assay in a Quantitative High-Throughput Screening Platform. (URL: [Link])

  • MDPI. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. (URL: [Link])

  • Wiley Online Library. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. (URL: [Link])

  • MDPI. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (URL: [Link])

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (URL: [Link])

  • MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (URL: [Link])

  • PubMed. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects. (URL: [Link])

  • ResearchGate. (PDF) Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp‐Rich Compounds With Distinct Phenotypic Effects. (URL: [Link])

  • NIH. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. (URL: [Link])

  • PubMed. Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study. (URL: [Link])

  • Semantic Scholar. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. (URL: [Link])

  • Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. (URL: [Link])

  • ACS Publications. Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. (URL: [Link])

  • PubMed. Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (URL: [Link])

  • Chang Gung University Academic Profile. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (URL: [Link])

  • PubMed Central. Clinical PARP inhibitors allosterically induce PARP2 retention on DNA. (URL: [Link])

Sources

The Ascendancy of the 2,6-Diazaspiro[3.4]octane Scaffold: A Guide to Synthesis and Functionalization for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) molecular frameworks has emerged as a powerful approach to unlock new chemical space and develop drug candidates with superior pharmacological profiles.[1][2][3] Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention.[1][4][5] Their rigid, yet conformationally defined, structures can precisely orient functional groups for optimal target engagement, potentially leading to enhanced potency, selectivity, and improved physicochemical properties such as solubility and metabolic stability.[2][3]

The 2,6-diazaspiro[3.4]octane motif, in particular, has proven to be a versatile and valuable building block in contemporary drug discovery.[6][7][8] Its unique architecture, combining a five-membered and a four-membered nitrogen-containing ring around a central spirocyclic carbon, offers multiple vectors for chemical elaboration. This guide provides a comprehensive overview of the synthesis and functionalization of the 2,6-diazaspiro[3.4]octane core, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Strategic Synthesis of the 2,6-Diazaspiro[3.4]octane Core

The construction of the 2,6-diazaspiro[3.4]octane framework necessitates a thoughtful and strategic approach. The primary challenge lies in the efficient formation of the strained four-membered azetidine ring. Several synthetic strategies have been successfully employed, often relying on intramolecular cyclization or annulation reactions. A common and effective approach involves the construction of a suitably substituted cyclopentane precursor followed by the formation of the azetidine ring.

A generalized workflow for the synthesis of a protected 2,6-diazaspiro[3.4]octane core is depicted below. This strategy often employs orthogonal protecting groups to allow for selective functionalization of the two nitrogen atoms.

G A Commercially Available Cyclopentane Derivative B Introduction of Nitrogen Functionalities A->B e.g., Amination C Formation of Quaternary Spirocenter B->C e.g., Alkylation D Intramolecular Cyclization (Azetidine Formation) C->D Base-mediated ring closure E Orthogonally Protected 2,6-Diazaspiro[3.4]octane D->E Purification

Caption: Generalized workflow for the synthesis of the 2,6-diazaspiro[3.4]octane core.

Protocol 1: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane

This protocol outlines a multi-step synthesis of a versatile, orthogonally protected 2,6-diazaspiro[3.4]octane building block, specifically tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate. The use of a benzyl (Bn) group and a tert-butoxycarbonyl (Boc) group allows for their selective removal under different conditions, enabling regioselective functionalization of the N2 and N6 positions.[9][10]

Step 1: Synthesis of 1-(benzylamino)cyclopentane-1-carbonitrile

This initial step involves a Strecker reaction to introduce the first nitrogen atom and a nitrile group, which will be a precursor to the second amine.

  • Materials: Cyclopentanone, Benzylamine, Sodium cyanide, Hydrochloric acid, Methanol, Diethyl ether.

  • Procedure:

    • To a stirred solution of cyclopentanone (1.0 eq) in methanol, add benzylamine (1.0 eq).

    • Cool the mixture to 0 °C and add a solution of sodium cyanide (1.1 eq) in water dropwise.

    • Slowly add hydrochloric acid (1.1 eq) while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Reduction of the Nitrile to the Diamine

The nitrile is reduced to a primary amine, yielding the key diamine intermediate.

  • Materials: 1-(benzylamino)cyclopentane-1-carbonitrile, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF), Sodium sulfate.

  • Procedure:

    • Prepare a suspension of LAH (2.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add a solution of 1-(benzylamino)cyclopentane-1-carbonitrile (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting suspension through celite and wash the filter cake with THF.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure. The crude diamine is used directly in the next step.

Step 3: Boc Protection of the Primary Amine

The more accessible primary amine is selectively protected with a Boc group.

  • Materials: Crude diamine from Step 2, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine.

  • Procedure:

    • Dissolve the crude diamine in DCM and add triethylamine (1.2 eq).

    • Cool the solution to 0 °C and add a solution of Boc₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the Boc-protected diamine.

Step 4: Intramolecular Cyclization to Form the Azetidine Ring

This crucial step involves the formation of the spirocyclic core through an intramolecular substitution reaction.

  • Materials: Boc-protected diamine, 1,2-Dibromoethane, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a suspension of NaH (2.5 eq) in anhydrous DMF at 0 °C, add a solution of the Boc-protected diamine (1.0 eq) in DMF dropwise.

    • Stir the mixture at room temperature for 1 hour.

    • Add 1,2-dibromoethane (1.2 eq) and heat the reaction mixture to 80 °C for 12 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate.

Functionalization Strategies: Tailoring the Scaffold for Biological Targets

The orthogonally protected 2,6-diazaspiro[3.4]octane core is a versatile platform for the introduction of diverse chemical functionalities. The choice of deprotection strategy dictates which nitrogen atom is available for subsequent reactions.

G cluster_0 Selective Deprotection cluster_1 Functionalization A Orthogonally Protected 2,6-Diazaspiro[3.4]octane (N-Boc, N-Bn) B N-Boc Deprotection (Acidic Conditions) A->B C N-Bn Deprotection (Hydrogenolysis) A->C D Free N2 Amine B->D E Free N6 Amine C->E F Acylation, Alkylation, Sulfonylation, etc. D->F E->F

Caption: Orthogonal deprotection and functionalization workflow.

Protocol 2: Selective N-Boc Deprotection and Subsequent Acylation

This protocol demonstrates the selective removal of the Boc group followed by acylation of the resulting free amine at the N2 position.

  • Materials: tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Acyl chloride (e.g., 5-nitrofuran-2-carbonyl chloride), Triethylamine.

  • Procedure (Deprotection):

    • Dissolve the protected spirocycle (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with saturated aqueous sodium bicarbonate and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-benzyl protected spirocycle.

  • Procedure (Acylation):

    • Dissolve the deprotected amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by flash column chromatography. This approach has been used to synthesize potent antitubercular agents.[7][8]

Protocol 3: N-Benzyl Debenzylation and Reductive Amination

This protocol illustrates the removal of the benzyl group via hydrogenolysis, followed by functionalization of the N6 amine through reductive amination.

  • Materials: tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas, Aldehyde or Ketone, Sodium triacetoxyborohydride.

  • Procedure (Debenzylation):

    • Dissolve the protected spirocycle (1.0 eq) in methanol.

    • Add 10% Pd/C (10% w/w).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

    • Filter the reaction mixture through celite and wash the celite pad with methanol.

    • Concentrate the filtrate to obtain the debenzylated product.

  • Procedure (Reductive Amination):

    • Dissolve the debenzylated amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane.

    • Add sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by flash column chromatography.

Data Summary: Physicochemical Properties and Biological Applications

The functionalization of the 2,6-diazaspiro[3.4]octane scaffold allows for the fine-tuning of physicochemical properties and the exploration of a wide range of biological targets. The table below summarizes key data for representative functionalized derivatives.

Compound IDFunctionalization at N2Functionalization at N6Biological Target/ActivityReference
1 5-NitrofurancarboxamideBenzylMycobacterium tuberculosis[7][8]
2 BocMethylsulfonylSynthetic Intermediate[7]
3 BocCyclopropylmethylcarbamoylSynthetic Intermediate[7]
4 HEthylBuilding Block[11]

Conclusion and Future Perspectives

The 2,6-diazaspiro[3.4]octane scaffold represents a significant asset in the medicinal chemist's toolbox for escaping flatland and embracing the advantages of three-dimensional molecular architecture.[2][3] The synthetic protocols and functionalization strategies outlined in this guide provide a robust framework for the generation of diverse libraries of novel compounds. The inherent conformational rigidity and the availability of two distinct nitrogen atoms for derivatization make this scaffold an ideal starting point for the development of potent and selective modulators of a wide array of biological targets. As our understanding of the interplay between molecular shape and biological function continues to grow, the strategic application of spirocyclic systems like 2,6-diazaspiro[3.4]octane will undoubtedly play an increasingly crucial role in the discovery of the next generation of therapeutics.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Carballo, R. M., & Brea, J. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(7), 723-727. [Link]

  • Cooley, J. H., & Williams, R. V. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. CoLab.
  • Request PDF. (2019). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Request PDF. (2018). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. [Link]

  • Request PDF. (2019). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]

  • Request PDF. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • Google Patents. (2006).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. Spirocycles, with their unique three-dimensional structures, are increasingly vital in drug discovery and materials science.[1][2][3] However, their synthesis can be challenging, often plagued by low yields that hinder research and development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these complex transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your own work.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common problems encountered during spirocyclization reactions in a question-and-answer format.

Question 1: My spirocyclization reaction is not proceeding to completion, resulting in a low yield of the desired product and recovery of starting material. What are the likely causes and solutions?

Answer:

Incomplete conversion is a frequent issue in spirocyclization. Several factors, ranging from reagent stoichiometry to catalyst activity, can be at play. A systematic approach to troubleshooting is crucial.

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is paramount.[4] For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically affect both yield and enantioselectivity.[4][5] If your reaction is stalling, consider screening a panel of catalysts (e.g., Ag(I), Au(I), Pd(0), Ni(0)) and ligands to identify a more active system for your specific substrate.[6][7]

  • Reagent Stoichiometry: An excess of one reagent may be necessary to drive the equilibrium towards the product.[4] Carefully re-evaluate the stoichiometry of your reactants and consider a modest excess of the more stable or less expensive reagent.

  • Starting Material Purity: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[4] Ensure the purity of your substrates through techniques like recrystallization or column chromatography before setting up the reaction.[8]

  • Reaction Time and Temperature: Monitor your reaction over time using techniques like TLC or LC-MS to determine the optimal reaction time. Sometimes, a reaction may appear stalled when it simply requires more time to reach completion. Conversely, prolonged reaction times can lead to product decomposition. Temperature is also a critical parameter; increasing it may provide the necessary activation energy, but be mindful of potential side reactions or decomposition.

Question 2: I am observing the formation of significant side products, which is lowering the yield of my desired spirocycle. How can I improve the selectivity of my reaction?

Answer:

The formation of side products is a clear indicator of competing reaction pathways. Improving selectivity requires a careful analysis of the potential side reactions and a targeted optimization of the reaction conditions.

  • Common Side Reactions: In spirooxindole synthesis, for example, the formation of two-component byproducts in a three-component reaction is a common issue.[9] Other potential side reactions in various spirocyclizations include simple additions, rearrangements, or intermolecular reactions instead of the desired intramolecular cyclization. Understanding the mechanism of your specific spirocyclization is key to identifying likely side products.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway and selectivity.[4][10][11][12] For instance, in some dearomative spirocyclization reactions, dichloromethane (DCM) has been shown to be a superior solvent compared to more traditional options like diethyl ether or THF.[13] A solvent screen is a powerful tool to enhance selectivity.

  • Catalyst Control: The catalyst not only promotes the desired reaction but can also be tuned to disfavor side reactions.[6][14] Judicious choice of the metal and ligand can steer the reaction towards the desired spirocyclic product. For example, catalyst-driven scaffold diversity has been demonstrated where changing the catalyst from Ag(I) to Au(I) can selectively produce spirocycles or carbazoles from the same starting material.[6][14]

  • Temperature Optimization: Lowering the reaction temperature often increases selectivity by favoring the kinetic product or minimizing the activation of competing pathways.[9]

Frequently Asked Questions (FAQs)

This section provides answers to more fundamental questions about spirocyclization reactions, offering a deeper understanding of the underlying principles.

Question 3: What are the key thermodynamic and kinetic factors that govern the success of a spirocyclization reaction?

Answer:

The success of a spirocyclization is a delicate balance of thermodynamics and kinetics.

  • Thermodynamics: The formation of the spirocyclic product must be thermodynamically favorable (i.e., have a negative Gibbs free energy change). The inherent strain in forming two rings connected at a single atom can sometimes make the spirocycle thermodynamically less stable than acyclic or alternative cyclic products. Computational studies can be valuable in predicting the relative stabilities of products and intermediates.[15][16] The formation of van der Waals complexes and intermediates can be thermodynamically feasible, while the transition state to the final product often represents the major energetic barrier.[15][16]

  • Kinetics: Even if the product is thermodynamically favored, the reaction may be kinetically slow, leading to low yields in a practical timeframe. The rate-determining step, often the C-C or C-X bond formation to close the second ring, must have a reasonably low activation energy.[15][16] The choice of catalyst, solvent, and temperature all play a crucial role in lowering this activation barrier.[17] In some cases, reactions are "kinetically trapped," meaning the desired product is formed because the reverse reaction is extremely slow, even if it is not the most thermodynamically stable product.[18][19]

Question 4: How do I choose the appropriate catalyst and reaction conditions for my specific spirocyclization?

Answer:

The "no one size fits all" principle strongly applies here. The optimal catalyst and conditions are highly substrate-dependent.

  • Literature Precedent: Start by reviewing the literature for similar spirocyclization reactions. Pay close attention to the substrates, catalysts, ligands, solvents, and temperatures used. This will provide a good starting point for your own system.

  • Mechanism-Based Selection: Your choice of catalyst should be guided by the reaction mechanism. For example, reactions proceeding through a dearomatizing spirocyclization might benefit from Ag(I) or Au(I) catalysts, which are known to activate alkynes.[6][20] Palladium-catalyzed reactions are often used for Heck-type spirocyclizations.[7]

  • Systematic Optimization: A Design of Experiments (DoE) approach can be highly effective in systematically screening and optimizing multiple reaction parameters (catalyst, ligand, solvent, temperature, concentration) to find the optimal conditions for your specific substrate.

Parameter Considerations Example Strategies
Catalyst Metal center, oxidation state, Lewis acidityScreen different metal catalysts (e.g., Pd, Ni, Au, Ag, Cu).[6][21]
Ligand Steric bulk, electronic properties, chiralityScreen a library of phosphine or N-heterocyclic carbene (NHC) ligands.[5]
Solvent Polarity, coordinating ability, proticityTest a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO) and polar protic (e.g., HFIP).[10][13][22][23]
Temperature Reaction rate vs. selectivity and stabilityRun reactions at a range of temperatures (e.g., -78 °C to reflux).[13]
Additives Acids, bases, or other co-catalystsTest the effect of Brønsted or Lewis acid additives.[20]

Experimental Protocols

Protocol 1: General Procedure for a Trial Spirocyclization Reaction

This protocol provides a basic framework for setting up a small-scale test reaction.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum to eliminate any moisture that could quench sensitive reagents.[8]

  • Inert Atmosphere: Assemble the reaction flask with a stir bar and seal with a septum. Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent and add it to the reaction flask via syringe.

  • Catalyst/Ligand Premixing (if applicable): In a separate, inerted vial, dissolve the catalyst and ligand in a small amount of the reaction solvent. Allow them to stir for 15-30 minutes to form the active catalytic species.

  • Initiation: Add the catalyst/ligand solution to the reaction flask. If a liquid reagent is used, add it dropwise via syringe. If a solid, add it in portions under a positive flow of inert gas.

  • Reaction Monitoring: Stir the reaction at the desired temperature. Monitor its progress by periodically taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, quench it appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizing Reaction Optimization

The following diagram illustrates a logical workflow for troubleshooting low yields in spirocyclization reactions.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Purity->Start If impure, purify & retry Incomplete_Conversion Incomplete Conversion? Check_Purity->Incomplete_Conversion If pure Side_Products Side Products Observed? Incomplete_Conversion->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Concentration) Incomplete_Conversion->Optimize_Conditions Yes Screen_Solvent Screen Solvents Side_Products->Screen_Solvent Yes Screen_Catalyst Screen Catalysts & Ligands Optimize_Conditions->Screen_Catalyst Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield If successful Screen_Catalyst->Incomplete_Conversion Mechanism_Study Re-evaluate Reaction Mechanism Screen_Catalyst->Mechanism_Study If still low yield Screen_Catalyst->Improved_Yield If successful Screen_Solvent->Screen_Catalyst If no improvement Screen_Solvent->Improved_Yield If successful Mechanism_Study->Improved_Yield New strategy

Caption: Troubleshooting workflow for low-yield spirocyclization.

References

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) deprotection. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of the Boc protecting group from sterically hindered amines. Incomplete deprotection or the formation of side products can be a significant bottleneck in complex synthetic routes. This resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed experimental protocols to help you navigate these common hurdles with confidence.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you might be facing in the lab. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Problem 1: My Boc deprotection is incomplete, even after extended reaction times.

Incomplete deprotection is the most common issue, especially with sterically congested substrates.[1] The starting material remains visible by TLC or LC-MS analysis.

Initial Checks & Solutions:

  • Verify Reagent Quality and Concentration: Trifluoroacetic acid (TFA) is hygroscopic, and absorbed water can significantly reduce its effective acidity.[1] Always use fresh, high-quality TFA. Ensure the concentration of your acid is sufficient. For many substrates, a 1:1 mixture of TFA in dichloromethane (DCM) is effective. The rate of Boc cleavage can have a second-order dependence on the acid's concentration.[2][3]

  • Increase Acid Stoichiometry: If your substrate contains other basic functional groups (e.g., pyridine, imidazole), they will consume the acid, necessitating a larger excess.[2]

  • Elevate the Reaction Temperature: Gentle heating can often drive a sluggish deprotection to completion.[1] However, be mindful that elevated temperatures can also increase the rate of side reactions, so the use of scavengers becomes even more critical.[4][5] A temperature of 50-60 °C can be effective.[6]

  • Switch to a Stronger Acid System: If TFA is proving ineffective, consider using 4M HCl in 1,4-dioxane.[5] This reagent is often more potent for particularly stubborn Boc groups.

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed check_reagents Verify Reagent Quality & Concentration (Fresh TFA, Anhydrous Solvent) start->check_reagents monitor Monitor by TLC/LC-MS check_reagents->monitor Re-run Reaction increase_acid Increase Acid Equivalents or Concentration increase_acid->monitor Re-run Reaction increase_temp Increase Reaction Temperature (e.g., to 40-50°C) increase_temp->monitor Re-run Reaction stronger_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) stronger_acid->monitor Re-run Reaction monitor->increase_temp monitor->stronger_acid complete Reaction Complete monitor->complete incomplete Still Incomplete monitor->incomplete incomplete->increase_acid

Caption: A decision workflow for troubleshooting incomplete Boc deprotection.

Problem 2: I'm observing significant side product formation.

The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[3][4] This electrophile can alkylate nucleophilic residues in your molecule.[7]

Common Side Reactions and Solutions:

  • tert-Butylation of Nucleophilic Functional Groups: Amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine are particularly susceptible to alkylation by the tert-butyl cation.[4][8]

    • Solution: The most effective way to prevent this is by adding a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[4]

Table 1: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical ConcentrationReference(s)
Triisopropylsilane (TIS)General purpose, effective for Trp2.5-5% (v/v)[4]
ThioanisoleMet, Tyr5% (v/v)
Ethanedithiol (EDT)Cys2.5% (v/v)[4][9]
WaterGeneral purpose2.5-5% (v/v)[4]

Mechanism of Scavenging

Boc_amine Boc-Protected Amine Carbamic_acid Carbamic Acid Intermediate Boc_amine->Carbamic_acid + H+ H_plus H+ (TFA) tBu_cation tert-Butyl Cation (tBu+) Carbamic_acid->tBu_cation Amine_salt Deprotected Amine Salt Carbamic_acid->Amine_salt Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Trapped Nucleophilic_residue Nucleophilic Residue on Substrate tBu_cation->Nucleophilic_residue Undesired Alkylation CO2 CO2 Amine_salt->CO2 Trapped_cation Trapped Cation Scavenger->Trapped_cation Side_product Alkylated Side Product Nucleophilic_residue->Side_product

Caption: The role of scavengers in preventing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed Boc deprotection?

The mechanism involves three key steps[3][10]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.

  • Carbocation Formation: This protonation leads to the cleavage of the C-O bond, forming a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine, which is then protonated by the excess acid to form the corresponding salt.[10][11]

Q2: How can I monitor the progress of my Boc deprotection reaction?

Several techniques are effective for monitoring the reaction[1][2]:

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. The deprotected amine product will be more polar and thus have a lower Rf value than the starting material. Staining with ninhydrin is highly effective as it produces a distinct color with the newly formed primary or secondary amine.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the consumption of starting material and the formation of the desired product, confirming its mass.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet for the tert-butyl protons (around 1.4 ppm) can be monitored to confirm deprotection.[2][12]

Q3: Are there milder alternatives to TFA for deprotecting acid-sensitive substrates?

Yes, if your substrate contains other acid-labile groups, using TFA can be problematic. Here are some alternatives:

  • Aqueous Phosphoric Acid: This can be a milder and more selective reagent for the deprotection of Boc groups.[13][14]

  • Oxalyl Chloride in Methanol: This system can effectively cleave Boc groups under mild conditions.[1]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine, sometimes in a high-boiling point solvent or even neat, can effect deprotection without the need for acid.[15][16] This method has been shown to be effective in continuous flow systems.[16][17]

Q4: My deprotected amine salt is an oil and difficult to handle. What can I do?

TFA salts are often oils.[6] If you are experiencing this issue, consider the following:

  • Salt Exchange: After deprotection with TFA, you can perform a salt exchange to a hydrochloride or hydrobromide salt, which are more likely to be crystalline solids. This can be achieved by dissolving the crude TFA salt in a suitable solvent and adding a solution of HCl or HBr.

  • Use of HCl in Dioxane: Performing the deprotection with 4M HCl in dioxane directly yields the hydrochloride salt, which is often a free-flowing solid after evaporation of the solvent.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[3]

  • If necessary, add scavengers such as triisopropylsilane (2.5-5% v/v).[4]

  • Cool the solution to 0 °C in an ice bath.[3]

  • Add an equal volume of trifluoroacetic acid (TFA) dropwise.[18][19]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[18][3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]

  • To remove residual TFA, co-evaporate with a solvent like toluene or DCM several times.[6] The crude amine TFA salt can then be used directly or purified.

Protocol 2: Deprotection of a Hindered Amine with HCl in Dioxane
  • Dissolve the Boc-protected amine in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[6]

  • Stir the reaction at room temperature for 1-16 hours, monitoring by TLC or LC-MS. For very hindered amines, gentle heating to 40-50 °C may be required.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the amine hydrochloride salt, which is often a solid.[6]

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Diazaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro[3.4]octanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on empowering you with the scientific understanding to optimize your reaction conditions and overcome common synthetic challenges.

Introduction to Diazaspiro[3.4]octane Synthesis

Diazaspiro[3.4]octanes are a class of saturated heterocyclic compounds featuring a spirocyclic core containing two nitrogen atoms. This unique three-dimensional architecture has garnered significant interest in medicinal chemistry as it can impart desirable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and target-binding affinity.[1] The synthesis of these scaffolds, however, can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity. This guide will delve into the intricacies of their synthesis, focusing on common methodologies and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the synthesis of diazaspiro[3.4]octanes.

Q1: What are the most common strategies for synthesizing the diazaspiro[3.4]octane core?

A1: Several synthetic strategies have been developed, with the choice often depending on the desired substitution pattern and the specific isomer (e.g., 1,6-, 2,6-, or 6,7-diazaspiro[3.4]octane). The most prevalent methods include:

  • [3+2] Cycloaddition Reactions: This is a versatile approach for constructing the five-membered ring of the diazaspiro[3.4]octane system.[2][3] For instance, the reaction of an azomethine ylide with an appropriate dipolarophile can efficiently generate the pyrrolidine portion of the spirocycle.[2]

  • Multi-step Synthesis from Azetidine Precursors: This is a common route for accessing 2,6-diazaspiro[3.4]octanes. A typical sequence involves the functionalization of an N-protected azetidine-3-one, followed by the construction of the pyrrolidine or piperidine ring.[4][5][6]

  • Scandium-Catalyzed Spirocyclization: A newer method for the synthesis of 6,7-diazaspiro[3.4]octanes involves the scandium-catalyzed reaction of bicyclo[1.1.0]butanes with azomethine imines. This method leverages the release of ring strain in the bicyclo[1.1.0]butane starting material to drive the spirocyclization.

Q2: Why is the choice of protecting groups important in diazaspiro[3.4]octane synthesis?

A2: Protecting groups are crucial for preventing unwanted side reactions and for enabling the selective functionalization of the two nitrogen atoms in the diazaspiro[3.4]octane core. Orthogonally protected derivatives, where each nitrogen has a protecting group that can be removed under different conditions (e.g., Boc and Benzyl), are particularly valuable.[4] This allows for the sequential modification of each nitrogen atom, which is essential for building molecular complexity in drug discovery programs. The Boc group can be removed under acidic conditions (e.g., TFA or HCl), while the benzyl group is typically cleaved by hydrogenolysis.[4]

Q3: How do I choose the right catalyst for my reaction?

A3: The choice of catalyst is highly dependent on the specific reaction. For [3+2] cycloaddition reactions, a Lewis acid such as trifluoroacetic acid (TFA) can be used to activate the dipolarophile.[6] In the case of the spirocyclization of bicyclo[1.1.0]butanes, scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective Lewis acid catalyst.[7] The Lewis acid coordinates to the carbonyl group of the substrate, activating it for the subsequent nucleophilic attack that initiates the cyclization cascade.[8]

Q4: What are the key safety precautions to consider during the synthesis?

A4: Standard laboratory safety practices must be strictly followed. Many reagents used in these syntheses are hazardous. For example:

  • Strong bases and acids: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Highly reactive reagents: Some steps may involve pyrophoric or highly reactive reagents that require careful handling and controlled addition.

  • Ventilation: All reactions should be performed in a well-ventilated fume hood.

  • Safety Data Sheets (SDS): Always consult the SDS for all chemicals before use to be aware of their specific hazards and handling requirements.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of diazaspiro[3.4]octanes.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Reaction Yield 1. Competing Intermolecular Reactions: Dimerization or polymerization of starting materials can compete with the desired intramolecular cyclization.[9] 2. Poor Leaving Group: An inefficient leaving group can slow down the desired cyclization, allowing side reactions to predominate. 3. Suboptimal Reaction Concentration: High concentrations can favor intermolecular reactions.[9]1. Use High-Dilution Conditions: Perform the cyclization step at a lower concentration to favor the intramolecular pathway. 2. Improve the Leaving Group: If applicable to your synthetic route, consider using a better leaving group (e.g., tosylate or mesylate). 3. Optimize Reactant Addition: Add the substrate containing the two reactive moieties slowly to the reaction mixture to maintain a low instantaneous concentration.Intramolecular reactions are entropically favored over intermolecular reactions, especially for the formation of 5- and 6-membered rings.[10][11][12] By keeping the concentration of the reactants low, the probability of two different molecules reacting with each other is reduced, thus favoring the desired intramolecular cyclization.
Multiple Spots on TLC (Impurity Formation) 1. Over-alkylation: For N-unsubstituted or mono-protected diazaspiro[3.4]octanes, alkylation can occur on the newly formed secondary amine. 2. Elimination or Fragmentation Side Reactions: These can be promoted by elevated temperatures or the use of an inappropriate base.1. Implement a Protecting Group Strategy: Use an orthogonal protecting group strategy to shield one of the nitrogen atoms during the reaction.[4] 2. Control Reaction Temperature: Carefully monitor and control the reaction temperature to minimize temperature-induced side reactions. 3. Screen Different Bases: The strength and steric hindrance of the base can significantly impact the reaction outcome. Screen a variety of bases to find the optimal one for your specific substrate.Protecting groups prevent the undesired reaction of a functional group. Temperature control is critical as higher temperatures can provide the activation energy for undesired reaction pathways. The choice of base is crucial to deprotonate the desired site without promoting elimination or other side reactions.
Difficulty in Product Purification 1. High Polarity of the Product: Diamines like diazaspiro[3.4]octanes are often highly polar, making them difficult to isolate and purify by standard column chromatography. 2. Formation of Salts: The basic nature of the amine functional groups can lead to salt formation during work-up, complicating extraction and purification.1. Use a Modified Stationary Phase: Consider using alumina or a modified silica gel for column chromatography. 2. Ion-Exchange Chromatography: This can be a very effective technique for purifying polar amines. 3. Crystallization/Salt Formation: Purify the product by forming a crystalline salt (e.g., oxalate or hydrochloride salt), which can often be more easily isolated and purified by recrystallization.[2] The free base can then be regenerated if needed.The high polarity of diamines leads to strong interactions with the silica gel stationary phase, resulting in poor separation. Using a less acidic stationary phase like alumina can mitigate this. Salt formation allows for purification via crystallization, which is often a more efficient method for obtaining high-purity material for polar compounds.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key synthetic routes to diazaspiro[3.4]octanes.

Protocol 1: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane

This multi-step synthesis provides access to a versatile, orthogonally protected 2,6-diazaspiro[3.4]octane building block.[4][6]

Caption: Multi-step synthesis of 2,6-diazaspiro[3.4]octane.

Step 1: 1,3-Dipolar Cycloaddition

  • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in a suitable solvent (e.g., dichloromethane), add methyl acrylate and a catalytic amount of trifluoroacetic acid (TFA).[6]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pyrrolidine intermediate.

Step 2-6: Subsequent Transformations

The intermediate from the cycloaddition is then carried through a series of transformations including diester formation, Dieckmann condensation, decarboxylation, and reduction to afford the final orthogonally protected 2,6-diazaspiro[3.4]octane. For a detailed procedure of these subsequent steps, please refer to the primary literature.[4]

Protocol 2: Scandium-Catalyzed Synthesis of 6,7-Diazaspiro[3.4]octanes

This protocol describes a modern approach to 6,7-diazaspiro[3.4]octanes via a strain-release-driven spirocyclization.

G cluster_0 Catalytic Cycle A Bicyclo[1.1.0]butane (1a) + Sc(OTf)3 B Cationic Intermediate I A->B Coordination C Intermediate II B->C Elimination E Intermediate III C->E Nucleophilic Addition D Azomethine Imine (2a) D->E F Intermediate IV E->F G 6,7-Diazaspiro[3.4]octane (3a) + Sc(OTf)3 F->G Intramolecular Substitution G->A Catalyst Regeneration

Sources

Technical Support Center: Enhancing PROTACEfficacy and Stability with Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of spirocyclic linkers to improve the stability and overall performance of Proteolysis-Targeting Chimeras (PROTACs). As the field of targeted protein degradation evolves, optimizing the linker component of PROTACs has become a critical focus for enhancing their therapeutic potential.[1][2][3] This resource is designed to address common challenges and provide practical, evidence-based solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges with traditional PROTAC linkers, and how do spirocyclic linkers address them?

A1: Traditional PROTAC linkers, often composed of flexible polyethylene glycol (PEG) or alkyl chains, face several stability issues. The ether linkages in PEG chains are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to a short in vivo half-life.[4] Additionally, the high flexibility of these linkers can result in a greater risk of hydrophobic collapse, where the PROTAC folds on itself, potentially leading to aggregation and reduced solubility.[5]

Spirocyclic linkers address these challenges in several ways:

  • Enhanced Rigidity: Spirocycles introduce conformational rigidity into the linker.[6][7] This pre-organizes the PROTAC into a conformation that can be more favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase.[4][8]

  • Improved Metabolic Stability: The rigid, three-dimensional structure of spirocyclic linkers can shield the PROTAC from metabolic enzymes, thereby improving its stability and prolonging its half-life.[4]

  • Optimized Physicochemical Properties: By increasing the three-dimensional character of the molecule, spirocyclic linkers can help to improve physicochemical properties such as solubility and cell permeability, while potentially reducing the total polar surface area.[6]

Q2: How does the rigidity of a spirocyclic linker impact ternary complex formation and stability?

A2: The rigidity of the linker is a critical factor influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[9][10]

  • Favorable Conformation: A rigid linker can limit the number of non-productive conformations the PROTAC can adopt, increasing the probability of it being in a conformation suitable for ternary complex formation.[4][8] This can lead to more stable interactions between the target protein and the E3 ligase.[9]

  • Potential for Steric Hindrance: However, excessive rigidity can also be detrimental. If the linker is too rigid and does not allow for necessary conformational adjustments, it can introduce steric clashes between the target protein and the E3 ligase, preventing the formation of a stable complex.[6][9]

Therefore, an optimal balance between rigidity and flexibility is often required. The ideal linker design will depend on the specific target protein and E3 ligase pair.[6]

Q3: Can incorporating a spirocyclic linker negatively affect the cell permeability of a PROTAC?

A3: While spirocyclic linkers can improve some physicochemical properties, their impact on cell permeability can be complex and is not always positive. PROTACs are already large molecules that often fall outside the typical "rule-of-five" for oral bioavailability.[11][12]

  • Increased Rigidity and Permeability: In some cases, increasing the rigidity of the linker with a spirocycle can lead to improved cell permeability.[11] This is because a more rigid structure can reduce the number of polar groups exposed to the solvent, effectively lowering the polar surface area and facilitating passage through the cell membrane.[13]

  • The Permeability Trade-off: However, there can be a trade-off between improved intracellular accumulation and ternary complex stability. One study showed that a highly rigid spirocyclic PROTAC had better intracellular accumulation but formed a less stable ternary complex.[6][7]

It is crucial to experimentally evaluate the permeability of each new PROTAC design, for instance, by using a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay.[14][15]

Q4: Are there specific E3 ligases that are more compatible with spirocyclic linkers?

A4: The choice of E3 ligase is a critical aspect of PROTAC design, and its compatibility with a spirocyclic linker is highly dependent on the specific structural context of the ternary complex.[16] While there isn't a universal rule, some considerations include:

  • Binding Pocket Geometry: The geometry of the E3 ligase's binding pocket and the surrounding surface will influence how well a rigid linker can be accommodated. Deeper binding pockets might be more amenable to linkers that position the target protein in a specific orientation.

  • Protein-Protein Interactions: The formation of a stable ternary complex relies on favorable protein-protein interactions between the target and the E3 ligase.[17] A rigid linker must orient the two proteins in a way that promotes these interactions.

Ultimately, the optimal combination of E3 ligase and spirocyclic linker needs to be determined empirically for each target protein.

Q5: What are the main challenges in the chemical synthesis of PROTACs with spirocyclic linkers?

A5: The synthesis of PROTACs containing spirocyclic linkers can be more complex than those with simple alkyl or PEG linkers.[18] Key challenges include:

  • Multi-step Synthesis: The construction of the spirocyclic core often requires a multi-step synthetic sequence, which can be time-consuming and may result in lower overall yields.

  • Stereochemical Control: Spirocycles can have stereocenters, and controlling the stereochemistry during synthesis is crucial, as different stereoisomers can have vastly different biological activities.

  • Purification: The increased structural complexity of these molecules can make purification more challenging, often requiring advanced chromatographic techniques.

Despite these challenges, established synthetic methodologies for spirocycles and the development of modular synthetic routes are making their incorporation into PROTACs more accessible.[19]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with spirocyclic linker-containing PROTACs.

Problem 1: Low or no degradation of the target protein despite confirmed binding to both the target and the E3 ligase.
Potential Cause Troubleshooting Steps & Rationale
Suboptimal Ternary Complex Formation 1. Model the Ternary Complex: Use computational modeling tools like Rosetta to predict the structure of the ternary complex.[20] This can help identify potential steric clashes or unfavorable interactions introduced by the rigid linker. 2. Vary Linker Attachment Points: Synthesize and test PROTACs with different attachment points on the warhead or E3 ligase ligand. Even small changes can significantly alter the geometry of the ternary complex.[] 3. Introduce Flexibility: If the spirocyclic linker is too rigid, consider synthesizing analogs with a small flexible element (e.g., a short alkyl chain) adjacent to the spirocycle to allow for minor conformational adjustments.[]
Poor Cell Permeability 1. Perform a Permeability Assay: Use a PAMPA or Caco-2 assay to quantitatively measure the cell permeability of your PROTAC.[14][15] 2. Modify Physicochemical Properties: If permeability is low, consider modifications to the linker or ligands to reduce the polar surface area or increase lipophilicity.[13][14] 3. Use Permeabilization Agents (for in vitro assays): To confirm that poor permeability is the issue, you can use a permeabilizing agent like digitonin in your cellular degradation assays to bypass the cell membrane.
"Hook Effect" at High Concentrations 1. Perform a Dose-Response Curve: Test your PROTAC over a broad range of concentrations (e.g., from picomolar to micromolar). The "hook effect," where degradation decreases at high concentrations, is a common phenomenon with PROTACs.[4][16] 2. Optimize Concentration: Identify the optimal concentration range for maximal degradation and use that for subsequent experiments.
Problem 2: Significant off-target protein degradation is observed in global proteomics experiments.
Potential Cause Troubleshooting Steps & Rationale
Promiscuous E3 Ligase Ligand 1. Evaluate Ligand Selectivity: The E3 ligase ligand itself may have off-target effects. For example, pomalidomide, a common CRBN ligand, is known to degrade certain zinc finger proteins.[23][24] 2. Modify the E3 Ligase Ligand: Recent studies have shown that modifications to the E3 ligase ligand, such as substitutions at the C5 position of pomalidomide, can reduce off-target degradation.[23][25] 3. Use a Different E3 Ligase: Consider using a PROTAC that recruits a different E3 ligase with a more restricted tissue expression or substrate profile.[16]
Formation of Neo-substrates 1. Analyze Ternary Complex Interfaces: The formation of the ternary complex can create new protein-protein interaction surfaces, leading to the degradation of proteins that don't bind to the individual components of the PROTAC.[16] 2. Redesign the Linker: Altering the linker length or rigidity can change the orientation of the proteins in the ternary complex, potentially disrupting the interactions that lead to off-target degradation.
High PROTAC Concentration 1. Optimize PROTAC Concentration: As with on-target effects, high concentrations can exacerbate off-target degradation.[16] Perform a careful dose-response study to find the lowest effective concentration.
Problem 3: The synthesized spirocyclic PROTAC has poor solubility.
Potential Cause Troubleshooting Steps & Rationale
High Lipophilicity and Rigidity 1. Introduce Polar Groups: Incorporate polar functional groups into the spirocyclic linker or the ligands to improve aqueous solubility.[26] 2. Use Co-solvents: For in vitro assays, ensure the PROTAC is fully dissolved in a suitable co-solvent like DMSO before diluting it into the assay buffer.[4] 3. Salt Formulation: For in vivo studies, consider preparing a salt form of the PROTAC if it contains ionizable groups, which can significantly improve solubility.
Aggregation 1. Measure Aggregation: Use techniques like dynamic light scattering (DLS) to determine if your PROTAC is forming aggregates at the concentrations used in your assays. 2. Modify Linker Design: Hydrophobic collapse of flexible linkers can lead to aggregation.[5] While spirocyclic linkers are designed to mitigate this, further optimization of the overall molecular properties may be necessary.

Experimental Protocols & Visualizations

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for assessing the passive permeability of your spirocyclic PROTACs.

Materials:

  • 96-well PAMPA plate (with a lipid-coated filter)

  • Donor and acceptor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • LC-MS/MS system for quantification

Procedure:

  • Prepare Solutions: Dilute the PROTAC stock solution in PBS to the desired final concentration in the donor plate. Prepare a corresponding standard curve.

  • Hydrate Membrane: Add PBS to the wells of the acceptor plate and place the PAMPA plate on top to hydrate the lipid membrane.

  • Start Assay: Remove the excess PBS from the acceptor plate and replace it with fresh PBS. Place the PAMPA plate on top of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[26]

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the following formula:

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the filter

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_D(0) = Initial concentration in the donor well

Diagrams

Caption: Troubleshooting workflow for low cellular activity.

References

  • Nunes, J., et al. (2022). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 13(10), 1221-1228. [Link]

  • Buckley, D. L., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87. [Link]

  • Zorba, A., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(20), 11416-11441. [Link]

  • Donovan, K. A., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 18(12), 1332-1341. [Link]

  • Murakami, Y., et al. (2022). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 13(10), 1221-1228. [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). [Link]

  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. [Link]

  • ResearchGate. (n.d.). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. [Link]

  • Scott, J. S., et al. (2021). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry, 64(15), 11334-11345. [Link]

  • Lee, H., & Lee, K. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 269-280. [Link]

  • Ciulli, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 145(15), 8421-8433. [Link]

  • Broad Institute. (2022). Proteolysis-targeting chimeras with reduced off-targets. [Link]

  • Ciulli, A., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 10(11), 1547-1552. [Link]

  • Erlanson, D. A., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(12), 2414-2420. [Link]

  • Ciulli, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(1), 21-54. [Link]

  • Bai, F., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

  • Steinebach, C., et al. (2022). Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models. Archiv der Pharmazie, 355(5), e2100467. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Journal of the American Chemical Society. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. [Link]

  • YouTube. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. [Link]

  • PubMed. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. [Link]

  • Békés, M., et al. (2022). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Chemical Society Reviews. (2023). Rational design of the linkers in targeting chimeras. [Link]

  • ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. [Link]

  • Molecules. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]

  • Cancers. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. [Link]

  • ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome the unique challenges associated with transitioning complex spirocyclic syntheses from the bench to production scale. Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their rigid, three-dimensional structures that can offer improved pharmacological properties.[1][2][3] However, their synthesis on a larger scale presents considerable hurdles.[1] This resource is structured to address these challenges directly, drawing from established scientific principles and field-proven experience.

Troubleshooting Guide: From Theory to Practice

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the scale-up of spirocyclic compound synthesis.

Issue 1: Poor or Inconsistent Stereoselectivity

Question: "My spirocyclization reaction showed excellent diastereoselectivity at the lab scale (milligrams), but upon scaling up to a 100-gram scale, the diastereomeric ratio has dropped significantly and is inconsistent between batches. What are the likely causes and how can I troubleshoot this?"

Answer: This is a common and often frustrating challenge in spirocycle synthesis. The stereochemical outcome of these reactions is highly sensitive to subtle changes in the reaction environment, which are often exacerbated during scale-up. Here’s a systematic approach to diagnosing and resolving this issue:

Underlying Causes & Solutions:

  • Mixing and Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to localized "hot spots" of high reactant concentration or temperature gradients.[4][5] These inconsistencies can favor different transition states, leading to a mixture of diastereomers.

    • Troubleshooting Protocol:

      • Agitation Rate and Impeller Design: Evaluate the impact of stirring speed. A simple increase in RPM might not be sufficient. Consider the geometry of the reactor and the type of impeller. For viscous reaction mixtures, an anchor or helical impeller may provide better bulk mixing than a simple turbine.

      • Rate of Addition: Slow, controlled addition of the limiting reagent via a syringe pump or addition funnel is crucial. At scale, this ensures that the concentration of the added reagent remains low and uniform throughout the reaction vessel, minimizing side reactions.

      • CFD Modeling: For high-value products, computational fluid dynamics (CFD) modeling can simulate the mixing profile in your reactor and help optimize agitation and addition parameters before committing to a full-scale run.[4]

  • Thermal Control: Exothermic reactions are particularly challenging to manage at scale. A runaway reaction or even minor temperature fluctuations can significantly impact selectivity.[6][7][8]

    • Troubleshooting Protocol:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on a small scale to understand the heat flow of the reaction. This data is critical for designing an appropriate cooling strategy for the larger reactor.

      • Jacket Cooling vs. Internal Cooling Coils: For highly exothermic reactions, jacket cooling alone may be insufficient at scale. The use of internal cooling coils can provide more efficient heat removal.

      • Controlled Addition at Lower Temperatures: Start the addition of the reagent at a lower temperature than in the lab-scale experiment to better manage the initial exotherm.

  • Solvent Effects: The choice of solvent can dramatically influence the transition state geometry.

    • Troubleshooting Protocol:

      • Solvent Screening: If diastereoselectivity is a persistent issue, a re-evaluation of the solvent may be necessary. Sometimes, a slightly more polar or non-polar solvent can stabilize the desired transition state.

      • Co-solvent Systems: The use of a co-solvent can sometimes fine-tune the polarity and solvation properties to favor the desired diastereomer.

Issue 2: Regioselectivity Challenges in Cycloaddition Reactions

Question: "I am performing a [3+2] cycloaddition to form a spiro-isoxazoline. On a small scale, I get the desired regioisomer in high yield. However, on a larger scale, I am seeing the formation of a significant amount of the undesired regioisomer. How can I control the regioselectivity?"

Answer: Regioselectivity in cycloaddition reactions is governed by the electronic and steric properties of the reacting partners. Changes in reaction conditions during scale-up can alter the delicate balance that favors one regioisomer over another.

Underlying Causes & Solutions:

  • Catalyst and Ligand Effects: For catalyzed reactions, the concentration and nature of the catalyst and ligands are paramount.

    • Troubleshooting Protocol:

      • Ligand Screening: The steric and electronic properties of the ligand can be fine-tuned to direct the regioselectivity. For example, in palladium-catalyzed spiroannulation, modifying the ligand can influence the regiochemical outcome.[9][10]

      • Catalyst Loading: Ensure that the catalyst loading is maintained proportionally during scale-up. In some cases, a slight increase in catalyst loading may be necessary to maintain the desired reaction rate and selectivity.

  • Temperature Effects: The activation energies for the formation of different regioisomers can be different.

    • Troubleshooting Protocol:

      • Kinetic vs. Thermodynamic Control: Determine if the reaction is under kinetic or thermodynamic control. Running the reaction at a lower temperature for a longer period may favor the kinetically preferred product. Conversely, higher temperatures might allow for the equilibration to the thermodynamically more stable regioisomer.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my spirocyclic compound on a large scale without resorting to chromatography?

A1: Large-scale chromatographic purification can be costly and time-consuming.[11][12] Whenever possible, crystallization is the preferred method for purifying solid spirocyclic compounds at scale.[13][14][15][16]

  • Step-by-Step Crystallization Protocol:

    • Solvent Selection: The ideal solvent (or solvent system) should fully dissolve your compound at an elevated temperature but provide low solubility at room temperature or below.[14] A good starting point is to test a range of solvents with varying polarities.

    • Dissolution: In a suitably sized reactor, dissolve the crude spirocycle in the minimum amount of the chosen hot solvent.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

    • Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling is critical for the formation of large, pure crystals.[14] A programmed cooling ramp in the reactor jacket is ideal.

    • Seeding: If crystallization is sluggish, adding a small amount of pure seed crystals can induce crystallization.

    • Isolation and Washing: Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a small amount of cold, fresh solvent to remove any remaining impurities.[15]

    • Drying: Dry the purified crystals under vacuum.

Q2: What are the key considerations for managing impurities during the scale-up of spirocyclic synthesis?

A2: Impurity management is a critical aspect of process development and is essential for ensuring the safety and efficacy of the final product, especially in pharmaceutical applications.[17][18][19]

  • Impurity Management Workflow:

    • Identification: Utilize analytical techniques like HPLC-MS, GC-MS, and NMR to identify the structure of key impurities.[20][21][]

    • Source Determination: Determine the origin of each impurity. Is it from the starting materials, a side reaction, or degradation of the product?

    • Control Strategy:

      • Starting Material Purity: Ensure the quality of your starting materials meets the required specifications.

      • Process Optimization: Modify reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize the formation of impurities.

      • Purge Strategy: Design the synthesis and purification steps to effectively remove impurities. For instance, an impurity that is difficult to remove by crystallization might be more easily removed by chromatography at an earlier stage.

Q3: My spirocyclization involves a highly exothermic step. What are the best practices for managing thermal runaway risk at scale?

A3: Preventing thermal runaway is a primary safety concern during scale-up.[6][7][8]

  • Thermal Runaway Mitigation Strategies:

    • Reaction Hazard Assessment: As mentioned earlier, perform calorimetry studies to quantify the heat of reaction.

    • Engineering Controls: Ensure the reactor is equipped with adequate cooling capacity, an emergency quenching system, and a rupture disc.

    • Process Controls:

      • Semi-batch Operation: Add one of the reactants gradually to control the rate of heat generation.

      • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

      • Heat Transfer Fluid: Use a heat transfer fluid with good thermal properties and a wide operating range.

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity in a Model Spiroketalization Reaction

EntrySolventTemperature (°C)Diastereomeric Ratio (A:B)
1Toluene2585:15
2Dichloromethane2592:8
3Acetonitrile2570:30
4Tetrahydrofuran2588:12

This table illustrates how solvent choice can significantly impact the stereochemical outcome of a spirocyclization. Such data is crucial for process optimization.

Visualizations

Diagram 1: Decision-Making Workflow for Troubleshooting Poor Diastereoselectivity

G start Poor Diastereoselectivity Observed at Scale mixing Investigate Mixing & Mass Transfer start->mixing thermal Evaluate Thermal Control start->thermal solvent Re-evaluate Solvent System start->solvent agitation Optimize Agitation Rate & Impeller mixing->agitation addition Control Rate of Reagent Addition mixing->addition calorimetry Perform Reaction Calorimetry thermal->calorimetry screening Screen Alternative Solvents solvent->screening success Diastereoselectivity Improved agitation->success addition->success cooling Enhance Reactor Cooling Capacity calorimetry->cooling cooling->success screening->success

Caption: Troubleshooting poor diastereoselectivity.

Diagram 2: General Scale-Up Workflow for Spirocyclic Synthesis

G lab Lab-Scale Synthesis (mg-g) process_dev Process Development & Safety Assessment lab->process_dev pilot Pilot Scale-Up (kg) process_dev->pilot analysis In-Process Controls & Analysis process_dev->analysis production Production Scale (multi-kg) pilot->production pilot->analysis purification Purification Strategy (Crystallization/Chromatography) pilot->purification production->analysis production->purification

Caption: General workflow for scaling up spirocyclic synthesis.

References

Technical Support Center: Synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. This spirocyclic diamine is a valuable building block in modern medicinal chemistry, prized for the three-dimensional complexity it introduces into drug candidates.[1][2] However, its synthesis, which involves the construction of a strained four-membered azetidine ring fused to a five-membered pyrrolidine ring, can be challenging.

This guide is designed to provide practical, experience-driven solutions to common problems encountered during the synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, helping you troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the 1,6-diazaspiro[3.4]octane core?

A common and effective strategy involves a multi-step sequence that builds the quaternary spirocyclic center through an intramolecular cyclization. While several routes exist, a representative approach often starts from a precursor that can be cyclized to form the azetidine ring onto a pre-existing pyrrolidine.[3][4] This typically involves steps like Michael addition, reduction of a nitrile or ester, activation of a hydroxyl group (e.g., tosylation), and a final base-mediated intramolecular nucleophilic substitution to form the azetidine ring.

Q2: Why is the tert-butyloxycarbonyl (Boc) group the preferred protecting group for the pyrrolidine nitrogen?

The Boc group is strategically employed for several reasons:

  • Selectivity: It allows for the selective protection of one nitrogen atom, enabling differential functionalization of the two amine groups in the spirocycle.

  • Stability: It is robust and stable under a wide range of nucleophilic and basic conditions commonly used in the synthetic sequence, particularly during the crucial cyclization step.

  • Orthogonality: It can be cleanly removed under specific acidic conditions (e.g., TFA in DCM) that typically do not affect other functional groups, allowing for subsequent modification at that position.

Q3: What are the most critical parameters to monitor during the azetidine ring formation step?

The intramolecular cyclization to form the strained four-membered ring is often the lowest-yielding step. The most critical parameters are:

  • Dilution: High-dilution conditions are paramount to favor the intramolecular reaction over the competing intermolecular side reaction, which leads to dimerization or polymerization.

  • Choice of Base: The base must be strong enough to deprotonate the nucleophilic amine but not so harsh as to cause decomposition. Non-nucleophilic bases like cesium carbonate or potassium tert-butoxide are often effective.[5]

  • Temperature: The reaction may require heating to overcome the activation energy for ring formation, but excessive temperatures can lead to decomposition. Careful temperature optimization is key.

Q4: How can I effectively monitor the reaction progress and identify products?

A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Use a suitable solvent system (e.g., Hexanes:Ethyl Acetate mixtures or Dichloromethane:Methanol) to track the consumption of the starting material and the appearance of the product spot.[5] Staining with ninhydrin can be useful for visualizing amine-containing compounds.

  • LC-MS: This is invaluable for confirming the mass of the desired product and identifying the masses of any side products, which is the first step in troubleshooting.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Low or no yield of the desired spirocycle, with starting material remaining even after extended reaction times.

  • Probable Cause (A): Insufficient Activation of the Leaving Group. If your synthesis involves the displacement of a hydroxyl group, it must be converted into a better leaving group (e.g., tosylate, mesylate). Incomplete conversion at this stage will halt the synthesis.

  • Solution (A): Ensure the tosylation or mesylation step goes to completion. Use a slight excess of the sulfonyl chloride and a suitable base (e.g., triethylamine, pyridine) in an anhydrous solvent like dichloromethane. Monitor carefully by TLC/LC-MS before proceeding to the cyclization.

  • Probable Cause (B): Inappropriate Base or Solvent for Cyclization. The choice of base and solvent is critical for the intramolecular nucleophilic substitution. A base that is too weak will not sufficiently deprotonate the amine, while a solvent that solvates the nucleophile too strongly can hinder its reactivity.

  • Solution (B): Screen different conditions. For tosyl-activated precursors, cesium carbonate in a polar aprotic solvent like acetonitrile or DMF at elevated temperatures is a common starting point.[6] For other systems, a stronger, non-nucleophilic base like potassium tert-butoxide in THF might be necessary.

Problem 2: A major side product is observed with a molecular weight approximately double that of the expected product.

  • Probable Cause: Intermolecular Dimerization. This is the most common side reaction during the cyclization step. At high concentrations, a molecule of the open-chain precursor can react with another, leading to a linear dimer instead of the desired intramolecular ring closure.

  • Solution: Employ High-Dilution Conditions. The key to suppressing intermolecular reactions is to ensure the reactive ends of a single molecule are more likely to find each other than to find another molecule.

    • Syringe Pump Addition: Prepare a solution of the precursor and add it very slowly via syringe pump over several hours to a heated solution of the base in the reaction solvent. This keeps the instantaneous concentration of the precursor extremely low.

    • Large Solvent Volume: Use a significantly larger volume of solvent than you normally would for a standard reaction.

Problem 3: The Boc protecting group is unintentionally cleaved during the synthesis.

  • Probable Cause: Exposure to Acidic Conditions. The Boc group is highly sensitive to acid. This can occur during an aqueous workup if the pH drops, or if acidic reagents or byproducts are generated and not adequately neutralized.

  • Solution: Maintain Basic or Neutral pH.

    • During workups, use a mild basic wash (e.g., saturated aqueous sodium bicarbonate) to neutralize any potential acidity.

    • Avoid purification on untreated silica gel, which can be slightly acidic. You can use silica gel that has been pre-treated with a small amount of triethylamine in the eluent.

    • If cleavage occurs, you can re-protect the amine using Di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine.

Problem 4: The final product is difficult to purify, showing multiple closely-eluting spots on TLC.

  • Probable Cause: Formation of Diastereomers or Structural Isomers. If there are multiple stereocenters or possibilities for ring formation, isomeric products can form that have very similar polarities, making chromatographic separation challenging.

  • Solution: Optimize Chromatography and Consider Derivatization.

    • Chromatography System: Experiment with different solvent systems. Sometimes switching from a standard Hexanes/EtOAc system to one containing DCM or a small amount of methanol can improve separation.

    • Alternative Purification: If column chromatography is ineffective, consider other methods like preparative HPLC or crystallization.

    • Derivatization: In some cases, it may be easier to separate isomers after a subsequent reaction step that alters their physical properties more significantly.

Section 3: Key Experimental Protocols

The following is a representative, generalized protocol for the key cyclization step. Note: This is an illustrative example; specific conditions must be optimized for your exact substrate.

Protocol: Azetidine Ring Formation via Intramolecular Cyclization

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stir bar, add cesium carbonate (3.0 eq) and anhydrous acetonitrile (sufficient volume to create a 0.01 M final concentration).

  • Heating: Begin stirring and heat the suspension to 80 °C under a nitrogen atmosphere.

  • Precursor Addition: Dissolve the tosylated open-chain precursor (1.0 eq) in a minimal amount of anhydrous acetonitrile. Draw this solution into a syringe and place it on a syringe pump.

  • Slow Addition: Add the precursor solution to the heated cesium carbonate suspension via the syringe pump over a period of 6-8 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 80 °C for an additional 12-16 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the consumption of starting material and the formation of the product with the correct mass-to-charge ratio (m/z).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system such as 100% hexanes to 60:40 hexanes:ethyl acetate.[5]

Section 4: Mechanistic Insights & Visualizations

Understanding the desired pathway versus potential pitfalls is crucial for effective troubleshooting.

Diagram 1: Generalized Synthetic Workflow

G cluster_prep Precursor Synthesis cluster_key Key Cyclization Step cluster_final Final Steps A Pyrrolidine Precursor B Chain Elongation (e.g., Michael Addition) A->B C Functional Group Transformation (e.g., Reduction) B->C D Activation of Hydroxyl (e.g., Tosylation) C->D E Intramolecular Cyclization D->E F Purification E->F G Final Product F->G

Caption: A generalized workflow for the synthesis of the diazaspiro[3.4]octane core.

Diagram 2: Competing Intra- vs. Intermolecular Reactions

G cluster_paths Precursor Activated Precursor (Tosyl-Protected Amine) Desired Desired Product (Spirocycle) Precursor->Desired Intramolecular (High Dilution) Side Side Product (Dimer) Precursor->Side Intermolecular (High Concentration)

Caption: The critical choice between desired cyclization and side-product formation.

Diagram 3: Troubleshooting Workflow for Low Yield

G decision decision start Low Yield Observed check_sm Check TLC/LCMS: Starting Material (SM) Present? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes sm_consumed SM Consumed check_sm->sm_consumed No optimize Optimize Conditions: - Increase Temp/Time - Stronger Base incomplete->optimize check_mass Dominant Mass in LCMS? sm_consumed->check_mass dimer Mass = ~2x SM? (Dimerization) check_mass->dimer Yes degradation Complex Mixture of Low MW Peaks check_mass->degradation No implement_dilution Implement High Dilution Protocol dimer->implement_dilution lower_temp Reduce Temperature, Check Stability degradation->lower_temp

Caption: A decision tree for troubleshooting low-yield outcomes in the cyclization step.

References

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate.
  • This compound | C11H20N2O2. PubChem.
  • tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate | C11H20N2O2. PubChem.
  • This compound. Sigma-Aldrich.
  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate.
  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.
  • tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. PubChem.
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite... Journal of Medicinal Chemistry.
  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis... Benchchem.

Sources

Technical Support Center: Purification Strategies for Diazaspiro[3.4]octane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diazaspiro[3.4]octane intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable spirocyclic scaffold. The inherent three-dimensional nature and basicity of the diazaspiro[3.4]octane core present unique purification hurdles that demand well-considered strategies.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to empower you to optimize your purification workflows, enhance purity, and accelerate your research.

Troubleshooting Guide: Addressing Common Purification Issues

This section directly tackles specific problems you may be facing at the bench.

Question 1: My diazaspiro[3.4]octane intermediate is streaking or showing poor separation on a silica gel column. What's happening and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like diazaspiro[3.4]octanes on acidic silica gel. The free amine groups on your molecule can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to band broadening, tailing (streaking), and in some cases, complete retention of your compound on the column.

Here is a systematic approach to troubleshoot and resolve this problem:

Root Cause Analysis:

  • Acid-Base Interaction: The primary cause is the interaction between the basic nitrogen atoms of your diazaspiro[3.4]octane and the acidic silanol groups of the silica gel.

  • Chelation: If your molecule has multiple nitrogen atoms, it can chelate to the silica surface, further exacerbating the issue.

Solutions & Step-by-Step Protocols:

  • Mobile Phase Modification (First Line of Defense):

    • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

      • Protocol:

        • Start by adding 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[4]

        • Thoroughly mix the mobile phase and equilibrate your column with this new eluent system for at least 3-5 column volumes before loading your sample.

        • Monitor the elution profile using Thin Layer Chromatography (TLC) with the same modified eluent system to determine the optimal solvent polarity.

  • Use of Alternative Stationary Phases:

    • If mobile phase modification is insufficient, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4] Choose the activity grade of alumina based on the polarity of your compound.

      • Reverse-Phase Chromatography (C18 or C8): This is an excellent option, particularly for Boc-protected intermediates or more complex derivatives.[5] The separation is based on hydrophobicity rather than polar interactions.

        • Typical Mobile Phase: A gradient of acetonitrile or methanol in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by protonating the amines.

  • In-situ Protection/Salt Formation:

    • For particularly problematic free amines, you can temporarily protect them or convert them to a salt immediately before chromatography. However, this adds extra steps to your synthesis.

Question 2: I'm struggling to separate diastereomers of my substituted diazaspiro[3.4]octane. What techniques are most effective?

Answer:

Separating diastereomers of rigid spirocyclic systems can be challenging due to their subtle differences in physical properties. The key is to exploit these small differences using high-resolution techniques.

Recommended Strategies:

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC):

    • This is often the most effective method. The choice of stationary phase is critical.

      • Normal Phase: Chiral stationary phases can sometimes resolve diastereomers, but often standard silica, cyano, or phenyl columns can be effective.[6]

      • Reverse Phase (C18/C8): A systematic screening of different C18 and phenyl-hexyl columns with varying mobile phases (acetonitrile/water vs. methanol/water gradients) is recommended.

      • Column Coupling: For very challenging separations, coupling columns with different selectivities (e.g., a C18 and a phenyl column in series) can improve resolution.[6]

  • Supercritical Fluid Chromatography (SFC):

    • SFC has emerged as a powerful technique for the separation of stereoisomers, often providing better and faster separations than HPLC.[7] It is particularly effective for preparative scale separations. The use of co-solvents like methanol or ethanol with supercritical CO₂ allows for fine-tuning of selectivity.

  • Careful Column Chromatography on Silica Gel:

    • While less powerful than HPLC or SFC, careful optimization of standard column chromatography can sometimes be sufficient.

      • Shallow Gradient: Use a very slow, shallow gradient of your eluent system.

      • High-Efficiency Silica: Use a smaller particle size silica gel for higher resolution.

      • Dry Loading: Adsorbing your crude material onto a small amount of silica and loading it dry onto the column can improve band sharpness and separation.

  • Recrystallization:

    • If your diastereomers are crystalline, fractional crystallization can be a highly effective and scalable purification method. This relies on differences in the solubility of the diastereomers in a particular solvent system.[8]

      • Protocol for Solvent Screening:

        • In small vials, test the solubility of your mixture in a range of solvents at room temperature and at boiling.

        • An ideal solvent will dissolve your compound completely when hot but have low solubility when cold.[9]

        • If a single solvent isn't ideal, try a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate).[10]

Question 3: My diazaspiro[3.4]octane intermediate is not crystallizing or is "oiling out" during my recrystallization attempt. What should I do?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the temperature of the solution.

Troubleshooting Steps:

  • Reduce the Rate of Cooling:

    • Rapid cooling is a common cause of oiling out. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[11] Insulating the flask can help.

  • Adjust the Solvent System:

    • Too Good a Solvent: If your compound is too soluble, it may not have a chance to form a crystal lattice. Add a "poorer" solvent (an anti-solvent) dropwise to the hot solution until it just becomes cloudy, then add a few drops of the "good" solvent to redissolve the solid.[9]

    • Too Poor a Solvent: If the compound crashes out too quickly, you may need a more solubilizing solvent system.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

  • Increase the Concentration:

    • If the solution is not saturated enough, crystallization will not occur. Carefully evaporate some of the solvent and allow the solution to cool again.

Decision Workflow for Recrystallization Troubleshooting:

G start Crude Material 'Oiling Out' slow_cooling Slow Down Cooling Rate (Insulate Flask) start->slow_cooling still_oiling Still Oiling Out? slow_cooling->still_oiling Yes success Pure Crystals Formed slow_cooling->success No adjust_solvent Adjust Solvent System (Add Anti-Solvent or Better Solvent) still_oiling->adjust_solvent induce Induce Crystallization (Seed Crystal or Scratching) adjust_solvent->induce induce->success Success failure Persistent Oiling Out (Consider Chromatography) induce->failure Failure

Caption: Workflow for troubleshooting "oiling out" during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a novel diazaspiro[3.4]octane intermediate?

A general workflow would be:

  • Aqueous Workup: Start with a standard liquid-liquid extraction to remove water-soluble impurities. Given the basic nature of the amine, an acid wash (e.g., with 1M HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can be a very effective initial purification step.[4]

  • Chromatography: For most crude mixtures, flash column chromatography is the next step. Start with a silica gel column using an eluent system containing a basic modifier like triethylamine.[2]

  • Recrystallization: If the product from chromatography is a solid and high purity is required (e.g., for analytical standards or final drug substance), recrystallization is the final polishing step.[12]

Q2: How do protecting groups, like Boc, affect the purification strategy?

Protecting groups significantly alter the properties of the diazaspiro[3.4]octane core and thus the purification strategy.

PropertyFree AmineBoc-Protected AminePurification Implications
Basicity BasicNon-basicBoc-protected intermediates do not require basic modifiers in the mobile phase for silica gel chromatography.[13]
Polarity Generally more polarGenerally less polarThe polarity of the Boc-protected compound will be lower, requiring a less polar eluent system.
Solubility Often soluble in polar solventsIncreased solubility in non-polar organic solventsThis can be advantageous for both chromatography and recrystallization solvent selection.

The tert-butyloxycarbonyl (Boc) group transforms the basic amine into a neutral carbamate, which simplifies purification by silica gel chromatography as the strong interactions with silanol groups are eliminated.[13]

Q3: When should I choose chromatography over recrystallization?

  • Choose Chromatography When:

    • Your product is an oil or a low-melting solid.

    • You have a complex mixture with multiple components of similar polarity.

    • You need to separate diastereomers that do not easily co-crystallize.[7]

    • You are working on a small scale where losses during recrystallization might be significant.

  • Choose Recrystallization When:

    • Your product is a solid with moderate to high crystallinity.

    • You need to achieve very high purity (>99.5%) for a final compound.[11]

    • You are working on a large scale, as recrystallization is often more scalable and cost-effective than preparative chromatography.

    • The impurities have significantly different solubilities from your desired compound in a given solvent.[9]

Purification Method Selection Guide:

G start Crude Product is_solid Is the product a solid? start->is_solid is_complex Is the mixture complex? is_solid->is_complex Yes is_large_scale Large scale & high purity needed? is_solid->is_large_scale No is_complex->is_large_scale No chromatography Flash Chromatography is_complex->chromatography Yes is_large_scale->chromatography No recrystallization Recrystallization is_large_scale->recrystallization Yes

Caption: Decision tree for selecting between chromatography and recrystallization.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one.
  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives.
  • ResearchGate. (n.d.). Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization.
  • Unknown. (n.d.). recrystallization.pdf.
  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2024, March 12). Amine workup : r/Chempros.
  • LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • National Institutes of Health. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • PubMed. (2013, January 11). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
  • Gases Grit. (2024, March 5). Protecting Groups And Their Essential Role In Peptide API Synthesis.

Sources

Technical Support Center: Navigating the Solubility Challenges of PROTACs with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide in-depth, practical solutions for one of the most common hurdles in PROTAC development: poor aqueous solubility, particularly when dealing with hydrophobic linkers. As molecules that often exist "beyond the Rule of Five," PROTACs present unique formulation and experimental challenges.[1][2] This resource combines troubleshooting guides, detailed experimental protocols, and frequently asked questions to empower you to overcome these obstacles and accelerate your research.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: I'm observing precipitation of my PROTAC in the aqueous buffer during my in vitro assay, leading to inconsistent results. What are my immediate options?

Answer: This is a frequent issue stemming from the low aqueous solubility of many PROTACs.[1] The key is to ensure your PROTAC remains in solution at the desired concentration throughout the experiment.

  • Immediate Corrective Actions:

    • Introduce a Co-solvent: For many in vitro assays, a small percentage of an organic co-solvent can dramatically improve solubility.[3]

      • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG400).[3]

      • Critical Consideration: Before implementing, you must perform a vehicle control experiment to determine the maximum concentration of the co-solvent that your specific cells or assay components can tolerate without affecting the biological outcome.

    • Gentle Sonication: Sonication can help dissolve small precipitates and create a homogenous solution. However, be aware that this might create a temporary supersaturated state, which may not be stable over longer incubation periods.

    • pH Adjustment: If your PROTAC contains ionizable functional groups (e.g., basic nitrogen in a piperidine ring), its solubility will be pH-dependent.[1][3]

      • For basic groups, lowering the pH (more acidic buffer) can increase solubility.[1]

      • For acidic groups, a higher pH (more basic buffer) is beneficial.[1]

Question 2: My PROTAC is soluble in DMSO for my stock solution, but it crashes out when I dilute it into my cell culture media. How do I address this?

Answer: High solubility in a pure organic solvent like DMSO doesn't guarantee solubility in a complex aqueous environment like cell culture media.[3] The phenomenon you're observing is common and requires a systematic approach to solve.

  • Systematic Solutions:

    • Determine Kinetic Solubility in Media: The first crucial step is to experimentally determine the kinetic solubility of your PROTAC in the exact cell culture media you are using. This will define the upper concentration limit for your experiments. (See Protocol 1 below for a detailed method).

    • Leverage Serum Albumin: Proteins in the media, such as bovine serum albumin (BSA), can help solubilize and stabilize hydrophobic compounds.[3] Ensure your media contains an appropriate serum concentration (e.g., 10% FBS). For permeability assays like the Caco-2 model, adding BSA to the buffer has been shown to improve the recovery of PROTAC molecules.[4]

    • Consider Pre-complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble drugs, enhancing their aqueous solubility.[5][6][7]

      • Commonly Used Derivative: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its improved solubility and safety profile.[5][6]

      • Experimental Approach: Prepare a solution of HP-β-CD in your media before adding the PROTAC stock solution. This allows for the formation of an inclusion complex that keeps the PROTAC in solution.

Question 3: I'm struggling to prepare a concentrated stock solution of my PROTAC, even in DMSO. What should I do?

Answer: While DMSO is the go-to solvent for most small molecules, some highly lipophilic PROTACs may require alternatives.

  • Alternative Solvents:

    • N,N-dimethylformamide (DMF)

    • 1-methyl-2-pyrrolidinone (NMP)

    • Important Note: Always use fresh, anhydrous (dry) solvents. The presence of water can significantly reduce the solubility of hydrophobic compounds.[3]

Key Experimental Protocols

Accurate measurement of solubility is the foundation for reliable downstream experiments. Here are step-by-step protocols for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Objective: To find the maximum concentration of a PROTAC that can be dissolved in a specific buffer at equilibrium.

Materials:

  • PROTAC compound (solid)

  • Selected aqueous buffer (e.g., PBS, cell culture media)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of the solid PROTAC to a glass vial. The goal is to have undissolved solid remaining at the end of the experiment.

  • Add a precise volume of the pre-warmed (e.g., 37°C) aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.[8]

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet the undissolved solid.[8][9]

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantify the PROTAC concentration using a validated HPLC or LC-MS/MS method against a standard curve.

Protocol 2: Kinetic Solubility Assay (High-Throughput Screening)

This method is faster and uses less compound, making it ideal for early-stage discovery to rank compounds.

Objective: To determine the concentration at which a PROTAC precipitates when added from a DMSO stock into an aqueous buffer.

Materials:

  • PROTAC compound dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate (UV-transparent if using a plate reader for detection)

  • Liquid handling system or multichannel pipette

  • Plate reader or other analytical instrument (e.g., nephelometer, HPLC)

Procedure:

  • Prepare a serial dilution of your PROTAC stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer.

  • Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the buffer plate. The final DMSO concentration should typically be kept low (e.g., 1-2%).

  • Mix the plate thoroughly and let it equilibrate at room temperature for 1-2 hours.

  • Measure the amount of precipitation. This can be done by:

    • Nephelometry: Directly measures light scattering from precipitated particles.

    • UV-Vis Plate Reader: Measures the absorbance, where a sharp increase indicates precipitation.

    • HPLC/LC-MS Analysis: After centrifugation of the plate, the concentration of the soluble PROTAC in the supernatant is measured.

  • The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected.

Visualizing the Path to a Soluble PROTAC

To guide your experimental decisions, the following workflow outlines a systematic approach to troubleshooting and enhancing PROTAC solubility.

Solubility_Workflow cluster_0 Initial Observation cluster_2 Systematic Enhancement Strategies A PROTAC Precipitates in Aqueous Buffer B Determine Kinetic Solubility in Assay Buffer (Protocol 2) A->B First, quantify the problem E Chemical Modification A->E Long-term solution F Formulation Development A->F Long-term solution C Optimize Co-solvent % (e.g., DMSO) Validate with Vehicle Control B->C If solubility is too low, try simple fixes D Adjust Buffer pH (if ionizable groups are present) C->D G Incorporate Polar/Ionizable Groups (e.g., Piperidine, Pyridine) in Linker E->G H Replace Alkyl Linker with PEG Linker E->H I Modify E3 Ligase Ligand (e.g., VHL vs. CRBN) E->I J Amorphous Solid Dispersions (ASDs) F->J K Lipid-Based Formulations (e.g., SMEDDS/SNEDDS) F->K L Cyclodextrin Complexation (e.g., HP-β-CD) F->L

Caption: A workflow for addressing PROTAC solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why are hydrophobic linkers problematic for PROTAC solubility?

A1: The linker portion of a PROTAC is a major contributor to its overall physicochemical properties. Long, hydrophobic linkers (e.g., alkyl chains) significantly increase the molecule's lipophilicity and molecular weight, pushing it further into the "beyond Rule of Five" space.[1] This high lipophilicity is a primary driver of poor aqueous solubility. Furthermore, flexible hydrophobic linkers can collapse in aqueous environments to minimize their interaction with water, which can sometimes shield more polar parts of the molecule and lead to aggregation and precipitation.[10][11][12]

Q2: Will improving solubility negatively impact cell permeability?

A2: This is a critical balancing act in PROTAC design. Generally, increasing hydrophilicity to improve solubility can decrease passive permeability across the lipid cell membrane. However, the relationship is not always linear for PROTACs. Some strategies aim to strike a balance:

  • "Chameleon-like" PROTACs: These molecules are designed to adopt folded, less polar conformations in the nonpolar environment of the cell membrane to facilitate entry, but can expose polar groups in the aqueous environment of the cytoplasm.[13]

  • Ionizable Groups: Incorporating basic nitrogen atoms (e.g., in a piperidine linker) can enhance aqueous solubility through protonation at physiological pH, without necessarily abolishing cell permeability.[3][14]

Q3: Beyond the linker, what other parts of the PROTAC molecule affect solubility?

A3: While the linker is a key player, the E3 ligase ligand also has a profound impact. For instance, PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase often have poorer physicochemical properties, including lower solubility, compared to those that recruit cereblon (CRBN).[15] Therefore, a holistic approach that considers the properties of the warhead, linker, and E3 ligase ligand is necessary for designing soluble PROTACs.[16]

Q4: What are some advanced formulation strategies for in vivo studies with poorly soluble PROTACs?

A4: For pre-clinical and clinical development, more sophisticated formulation approaches are often required to achieve adequate oral bioavailability.

  • Amorphous Solid Dispersions (ASDs): This is a well-established technique where the PROTAC is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[17][18] This high-energy state can lead to a "supersaturation" effect upon dissolution, significantly increasing the concentration of the drug available for absorption.[9][17][18]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the PROTAC in a mixture of oils, surfactants, and co-solvents.[19][20][21][22] When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine emulsion, keeping the drug solubilized.[23]

  • Administration with Food: For some PROTACs, administration with food has been shown to improve bioavailability.[24][25] This is likely due to the presence of bile salts and lipids from the food, which can enhance the solubilization of hydrophobic compounds.[24]

Comparison of Advanced Formulation Strategies
Formulation StrategyMechanism of ActionProsConsIdeal Use Case for PROTACs
Amorphous Solid Dispersions (ASDs) Stabilizes the PROTAC in a high-energy, amorphous state, enabling supersaturation upon dissolution.[9][17][18]Significant solubility enhancement; established manufacturing technology.[17]Potential for recrystallization over time; requires careful polymer selection.[17]Oral solid dosage form development for PROTACs with high melting points and poor solubility.
Lipid-Based Formulations (e.g., SEDDS) The PROTAC is pre-dissolved in a lipid/surfactant mixture that emulsifies in the GI tract.[19][23]Enhances solubility and can improve absorption via lymphatic pathways; protects the drug from degradation.[19][20]Can be complex to develop; potential for GI side effects with high surfactant loads.Highly lipophilic PROTACs intended for oral administration.
Cyclodextrin Complexation Encapsulates the hydrophobic PROTAC molecule within its cavity, presenting a hydrophilic exterior to the aqueous environment.[5][6][7]Increases aqueous solubility and stability; relatively simple to formulate for parenteral and oral use.[5][26]Limited by the size of the PROTAC that can fit in the cavity; can require large amounts of cyclodextrin.[27]Both parenteral and oral formulations where a direct increase in aqueous solubility is the primary goal.

References

  • Poelma, M., & HM, G. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. [Link]

  • Steinebach, C., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics. [Link]

  • Thomas, S. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Jannin, V., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery. [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. [Link]

  • Fatouros, D. G., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology. [Link]

  • Shah, S. (n.d.). A Juggling Act: Factors at Play in Your Choice of Solubilizing Parenteral Excipients. Drug Development & Delivery. [Link]

  • Hauss, D. J. (Ed.). (2007). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. Informa Healthcare. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Steinebach, C., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. [Link]

  • WuXi AppTec. (2024). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]

  • Lind-Holm, D., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • WuXi AppTec. (2023). PROTACs in focus: Navigating the complexities of preclinical development. Drug Discovery World. [Link]

  • WuXi STA. (2024). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. ACS Webinars. [Link]

  • Fatouros, D. G., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. [Link]

  • Foley, D. W., et al. (2021). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics. [Link]

  • Cohen, T. (2022). Getting PROTACs into the Clinic: The Challenges. Oxford Global. [Link]

  • CAS. (2023). PROTACs revolutionize small molecule drugs. CAS. [Link]

  • Al-Dhfyan, A., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules. [Link]

  • Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Patel, K., et al. (2022). Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs). Drug Discovery Today. [Link]

  • YouTube. (2024). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. [Link]

  • Lind-Holm, D., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, H. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]

  • Lind-Holm, D., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ResearchGate. [Link]

  • Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]

  • Wittenburg, S., et al. (2024). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. [Link]

  • Steinebach, C., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. [Link]

  • Tummeltshammer, C., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Broad Institute. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Broad Institute. [Link]

  • Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Semantic Scholar. [Link]

  • Montanari, D., et al. (2022). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Maple, H. J., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Singh, G. (2013). Excipient Selection In Parenteral Formulation Development. SlideShare. [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. American Pharmaceutical Review. [Link]

  • Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Gehringer, M., et al. (2020). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Medicinal Chemistry Letters. [Link]

  • Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

Sources

Controlling stereoselectivity in the synthesis of substituted spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

. Welcome to the Technical Support Center for Spirocycle Synthesis. As a Senior Application Scientist, I've designed this guide to address the complex challenges of controlling stereoselectivity in the synthesis of substituted spirocycles. This resource is intended for researchers, scientists, and drug development professionals who are navigating the intricacies of creating these structurally unique molecules.

Spirocycles, with their distinct three-dimensional architecture, are increasingly important in medicinal chemistry.[1][2][3] However, the construction of their characteristic spirocenter with precise stereochemical control remains a significant synthetic hurdle.[4][5] This guide provides in-depth, troubleshooting-focused answers to common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Spirocyclization

Q1: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors influencing diastereoselectivity, and how can I improve it?

A1: Achieving high diastereoselectivity is a common challenge and often requires a multi-faceted approach to troubleshooting. The relative orientation of substituents around the newly formed spirocenter is determined by the transition state energies of the cyclization.

Core Principles & Causality:

  • Kinetic vs. Thermodynamic Control: Diastereoselectivity is often governed by whether the reaction is under kinetic or thermodynamic control.[4][6] Kinetically controlled reactions, typically run at lower temperatures, favor the product that is formed fastest (lowest activation energy). Thermodynamically controlled reactions, often at higher temperatures, favor the most stable product. It's crucial to determine which regime your reaction falls under.

  • Substrate Conformation: The conformation of the acyclic precursor plays a pivotal role. Steric interactions in the transition state can favor one approach of the cyclizing moieties over another.[7]

  • Reagent/Catalyst Choice: The catalyst or reagent used can dramatically influence the stereochemical outcome by creating a chiral environment or through specific chelation effects.[8][9]

Troubleshooting Protocol:

  • Temperature Screening: This is often the first and most impactful parameter to adjust.

    • Action: Run the reaction at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature, and elevated temperatures).

    • Rationale: Lower temperatures can enhance selectivity in kinetically controlled processes by amplifying small differences in activation energies.[7][10]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states.[10]

    • Action: Screen a variety of solvents with different dielectric constants (e.g., toluene, THF, dichloromethane, acetonitrile).

    • Rationale: A change in solvent can alter the solvation of the transition state, potentially favoring one diastereomeric pathway. For instance, in Sc(OTf)₃-catalyzed spirocyclizations of exo-glycal epoxides, the solvent can dictate the formation of different diastereomers.[4]

  • Catalyst/Reagent Modification:

    • Action: If using a catalyst, screen different ligands or counter-ions. For acid- or base-mediated cyclizations, test a range of acids/bases with varying steric bulk and pKa values.[7]

    • Rationale: The steric and electronic properties of the catalyst or reagent directly impact the geometry of the transition state. For example, in nickel-catalyzed spirocyclizations, the choice of ligand is critical for achieving high enantioselectivity, which is often linked to diastereoselectivity in subsequent steps.[11][12][13]

  • Substrate Modification:

    • Action: Alter the steric bulk of protecting groups or other non-reacting substituents on your substrate.[7]

    • Rationale: Larger protecting groups can create a more biased steric environment, effectively blocking one face of the molecule from attack.[7]

Issue 2: Low Enantioselectivity in Asymmetric Spirocyclization

Q2: I'm using a well-established chiral catalyst for my spirocyclization, but the enantiomeric excess (ee) is disappointingly low. What could be the cause, and how can I optimize the enantioselectivity?

A2: Low enantioselectivity in a catalyzed reaction, even with a proven catalyst, often points to a competing, non-catalyzed background reaction or suboptimal reaction conditions.

Core Principles & Causality:

  • Catalyst Efficacy: The effectiveness of a chiral catalyst relies on its ability to create a significantly lower energy pathway for the formation of one enantiomer over the other.[14]

  • Background Reaction: A non-catalyzed pathway will produce a racemic mixture, which will erode the overall ee of the product.[11] This is a common issue when the substrates are highly reactive on their own.

  • Catalyst-Substrate Matching: The "match" between the chiral catalyst and the substrate is crucial. Steric and electronic complementarity is key for effective asymmetric induction.[15]

Troubleshooting Protocol:

  • Verify and Minimize the Background Reaction:

    • Action: Run the reaction under the same conditions but without the chiral catalyst.

    • Rationale: This will quantify the rate of the non-catalyzed reaction. If a significant amount of product forms, this is a major contributor to the low ee.[11]

    • Solution: To suppress the background reaction, consider running the reaction at a lower temperature or using a less reactive precursor that requires the catalyst to turn over.[7]

  • Optimize Catalyst Loading and Ligand:

    • Action: Vary the catalyst loading. Also, screen a library of chiral ligands with systematic variations in their steric and electronic properties.

    • Rationale: Insufficient catalyst may allow the background reaction to dominate. The optimal ligand will create the most effective chiral pocket for the specific substrate. Organocatalysis, in particular, has seen a surge in methodologies for synthesizing spirocycles with high enantioselectivity.[16][17] A variety of organocatalysts, including those based on cinchona alkaloids or chiral phosphoric acids, can be employed.[18][19][20]

  • Additive Screening:

    • Action: Introduce additives such as molecular sieves or co-catalysts.

    • Rationale: Molecular sieves can remove trace amounts of water, which can deactivate some catalysts or promote achiral pathways.[21] In some cases, additives can play a crucial role in controlling stereoselectivity by forming hydrogen bonds or other non-covalent interactions.[10][15]

  • Concentration Effects:

    • Action: Vary the concentration of the substrate.

    • Rationale: In reactions with complex mechanisms, the concentration can influence the dominant reaction pathway and the aggregation state of the catalyst, thereby affecting enantioselectivity.

Caption: General workflow for screening chiral catalysts.

This guide is intended to provide a starting point for troubleshooting and optimizing your spirocyclization reactions. The principles of systematic screening and careful analysis of reaction outcomes are key to successfully controlling the complex stereochemistry of these valuable molecules.

References

Sources

Technical Support Center: Navigating the Chemical Instability of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists engaged in the synthesis of spirocyclic scaffolds. As a Senior Application Scientist, I've seen firsthand the immense potential of these three-dimensional structures in drug discovery and the unique challenges they present in the lab.[1][2] Their rigid conformation can unlock superior potency and selectivity, but this same structural constraint, often coupled with ring strain, can lead to frustrating instability during synthesis.[3][4]

This guide is structured to provide direct, actionable solutions to common problems. We will move from high-level questions to deep-dive troubleshooting guides for specific chemical scenarios, explaining the mechanistic reasoning behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability of spirocyclic compounds.

Q1: Why is my spirocyclic product decomposing during the reaction or workup?

A1: Decomposition of spirocyclic products is a frequent issue and typically stems from a few core principles.[5] Firstly, many spirocyclic systems, particularly those involving small rings like cyclopropanes or cyclobutanes, possess significant ring strain.[6][7] This inherent energy can make them susceptible to ring-opening reactions to relieve that strain, especially under thermal or acidic conditions.[8] Secondly, the spirocenter itself can be a point of electronic vulnerability. For instance, spiroketals and spiro-epoxides are sensitive to acid-catalyzed hydrolysis, which can lead to ring opening.[9][10][11] During workup, exposure to acidic or basic aqueous conditions can be sufficient to trigger decomposition.[12] Monitoring your reaction at various time points is crucial to determine if the decomposition is happening during the reaction itself or during the isolation process.[5]

Q2: I'm observing poor or inconsistent stereoselectivity in my spirocyclization. What factors are at play?

A2: Achieving high stereoselectivity is a well-known challenge in spirocycle synthesis.[8][13] The stereochemical outcome is dictated by the transition state of the cyclization, which is highly sensitive to several factors. Solvent polarity can dramatically influence this transition state, and a screen of different solvents is often a prudent first step.[5] Furthermore, the choice of catalyst, including the specific ligands used, can have a profound impact on diastereoselectivity and enantioselectivity.[5] In some cases, the initially formed kinetic product can epimerize to a more stable thermodynamic product under the reaction conditions, especially if the reaction is run for an extended time or at elevated temperatures.[10]

Q3: What general strategies can I employ from the start to minimize instability?

A3: A proactive approach is always best.

  • Protecting Groups: If your scaffold contains sensitive functionalities (e.g., amines, alcohols) that are not involved in the spirocyclization, protect them with robust groups that can withstand the reaction conditions.[14][15] An orthogonal protecting group strategy is ideal, allowing for selective removal without disturbing the rest of the molecule.[16]

  • Condition Screening: Before committing to a large-scale reaction, screen key parameters. This includes catalyst, solvent, temperature, and reaction time. Small changes can have a significant impact on the stability of the final product.

  • Milder Reagents: Whenever possible, opt for milder reagents. For acid-catalyzed reactions, consider using a weaker Lewis acid or a solid-supported acid catalyst that can be easily filtered off, minimizing exposure of the product to acidic conditions during workup.[9][17]

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or reactions with atmospheric moisture, especially when using sensitive reagents or intermediates.[18]

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth analysis and solutions for specific, recurring problems encountered during the synthesis of spirocyclic scaffolds.

Guide 1: Acid-Catalyzed Ring-Opening of Spiroketals and Spiro-Epoxides

Issue: You are attempting to synthesize or modify a spiroketal or spiro-epoxyoxindole, but upon acidic workup or purification (e.g., silica gel chromatography), you isolate a ring-opened product, such as a diol or hydroxy-ketone, instead of your target spirocycle.[9][10]

The Chemistry Behind the Problem

Spiroketals and spiro-epoxides are fundamentally acetals and ethers, respectively, and share their characteristic sensitivity to acid. The mechanism involves protonation of an oxygen atom by an acid (Lewis or Brønsted), which creates a good leaving group. Subsequent cleavage of the C-O bond is often driven by the formation of a stabilized carbocation intermediate.[8][9] This cation is then trapped by a nucleophile, typically water from the workup, leading to the observed ring-opened product. For highly strained systems like oxaspiro[2.2]pentanes, the release of ring strain provides a powerful thermodynamic driving force for this process.[8]

Visualizing the Mechanism: Acid-Catalyzed Hydrolysis

G cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Nucleophilic Attack Spiro Spiroketal/Spiro-epoxide Protonated Protonated Intermediate Spiro->Protonated Fast Equilibrium Acid H+ (Acid Catalyst) Carbocation Stabilized Carbocation + Strain Release Protonated->Carbocation Rate-Determining Step RingOpened Ring-Opened Product (Diol) Carbocation->RingOpened H2O H2O (from workup)

Caption: Mechanism of acid-catalyzed spirocycle ring-opening.

Troubleshooting & Solutions
  • Modify the Workup Procedure: This is the most critical first step. If you suspect your product is degrading during extraction, use a milder protocol.

    • Action: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of water or dilute acid. Ensure the final pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extracting your product. See Protocol A for a detailed methodology.

  • Re-evaluate Your Catalyst: Strong Lewis acids like BF₃·OEt₂ or mineral acids like p-TSA can be too harsh.[9][17]

    • Action: Screen a panel of milder Lewis acids or consider heterogeneous acid catalysts. See Table 1 for a comparison. A solid-supported catalyst like a sulfonic acid-functionalized resin can be particularly effective as it is removed by simple filtration, preventing product degradation during workup.[9]

  • Control Reaction Temperature: If ring-opening occurs during the reaction, the conditions may be too forcing.

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor carefully by TLC or LC-MS. While this may slow down the reaction, it can significantly improve the stability of the desired product.[17]

  • Use a Non-Aqueous Workup: If the product is extremely sensitive to water, a non-aqueous workup may be necessary.

    • Action: After the reaction is complete, quench with a non-protic base (e.g., triethylamine), filter off any salts, and concentrate the mixture directly before purification by other means, such as recrystallization or chromatography on neutral alumina.

Guide 2: Managing Instability in Highly Strained Scaffolds

Issue: You are working with a strained spirocycle, such as a derivative of bicyclo[1.1.0]butane (BCB) or an oxaspiro[2.2]pentane, and observe either no reaction, a complex mixture of products, or unexpected rearrangements.[6][8]

The Chemistry Behind the Problem

Highly strained rings are a double-edged sword. The strain energy is a powerful thermodynamic driving force that can be harnessed to facilitate unique and complex transformations, such as strain-release driven spirocyclizations.[4][6][7] However, this same reactivity can lead to undesired pathways. For example, Lewis acid treatment of oxaspiro[2.2]pentanes can trigger a pinacol-like rearrangement to form a cyclobutanone, driven by both strain release and the formation of a stable C=O bond.[8] These systems are highly sensitive to reaction conditions, and minor variations can completely change the outcome.

Visualizing the Workflow: Troubleshooting Strained Systems

G Start Strained Spirocycle Synthesis Fails CheckPurity Verify Starting Material Purity Start->CheckPurity Decomposition Decomposition or Rearrangement Start->Decomposition CheckPurity->Start Impure LowYield Low Yield or No Reaction CheckPurity->LowYield Pure ScreenCatalyst ScreenCatalyst LowYield->ScreenCatalyst Optimize Catalyst/ Reagent Stoichiometry ChangeSolvent ChangeSolvent LowYield->ChangeSolvent Change Solvent Polarity LowerTemp LowerTemp Decomposition->LowerTemp Lower Reaction Temperature MilderConditions MilderConditions Decomposition->MilderConditions Use Milder Catalyst/Reagents MonitorTime MonitorTime Decomposition->MonitorTime Shorten Reaction Time

Caption: Troubleshooting workflow for strained spirocycle synthesis.

Troubleshooting & Solutions
  • Verify Starting Material Quality: Impurities can poison catalysts or initiate side reactions.[5]

    • Action: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography before beginning the reaction.[5]

  • Optimize Catalyst and Stoichiometry: For strain-release driven reactions, the choice and amount of catalyst are critical.

    • Action: If using a Lewis acid like Sc(OTf)₃ for BCB spirocyclization, perform a catalyst loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance between reaction rate and side product formation.[6]

  • Control Temperature and Addition Rate: The high reactivity of these systems can lead to exothermic events and subsequent decomposition if reagents are mixed too quickly.

    • Action: Maintain a low reaction temperature (e.g., 0 °C or below) and add reagents slowly using a syringe pump. Monitor the internal temperature of the reaction.[19]

  • Trap Reactive Intermediates: If a desired intermediate is rearranging, consider trapping it in situ.

    • Action: Introduce a nucleophile or another reactant to the mixture that can intercept the desired intermediate before it has a chance to undergo an undesired subsequent reaction.

Part 3: Data & Protocols

Table 1: Comparison of Lewis Acids for Spirocyclization Reactions
Lewis AcidTypical StrengthCommentsPotential Issues
BF₃·OEt₂ StrongCommonly used, effective for many transformations.[17]Can be too harsh, often causes ring-opening of sensitive spirocycles like spiro-epoxides.[9][17]
TiCl₄ StrongHighly effective, but very moisture-sensitive.Generates HCl as a byproduct, leading to strong Brønsted acidity and potential degradation.
Sc(OTf)₃ ModerateWater-tolerant, often used in catalytic amounts.Can still promote decomposition in highly sensitive substrates. Cost can be a factor.
ZnCl₂ MildInexpensive and less aggressive than stronger Lewis acids.May require higher temperatures or longer reaction times, which can lead to thermal degradation.
Solid-supported Sulfonic Acids Mild-ModerateEasy to remove (filtration), minimizes product exposure to acid during workup.[9]Mass transfer limitations can sometimes slow the reaction rate.
Protocol A: Mild Aqueous Workup for Acid-Sensitive Spirocycles

This protocol is designed to neutralize catalytic acid and remove water-soluble byproducts without causing the hydrolytic decomposition of the target spirocyclic compound.

Materials:

  • Reaction mixture containing the acid-sensitive spirocycle

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel, Erlenmeyer flasks

Procedure:

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice-water bath. This will help control any exotherm during quenching.

  • Quench Carefully: Slowly add saturated aqueous NaHCO₃ solution to the cooled, stirring reaction mixture. Add the solution dropwise or in small portions, as CO₂ gas evolution can cause vigorous bubbling.

  • Monitor pH: Continue adding the NaHCO₃ solution until gas evolution ceases. Check the pH of the aqueous layer using pH paper to ensure it is in the range of 7-8. If it is still acidic, add more NaHCO₃ solution.

  • Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel. If necessary, add more of the organic solvent used in the reaction to ensure the phases separate cleanly.

  • Extract the Product: Separate the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent to ensure complete recovery of the product.

  • Combine and Wash: Combine all organic layers in the separatory funnel. Wash the combined organic phase with brine. The brine wash helps to remove residual water and break up any emulsions.

  • Dry and Concentrate: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the solution over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze Crude Material: Before purification, analyze the crude product by ¹H NMR or LC-MS to confirm that the desired spirocycle is intact and has not decomposed during the workup.[12]

References
  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Reddy, et al. (2020). Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes. Royal Society of Chemistry.
  • Carles, F., & Deprez, B. (Year). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Kalita, A. C., et al. (2021).
  • Trost, B. M., & Sorum, A. W. (Year). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PubMed Central.
  • Li, Y., et al. (Year). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science (RSC Publishing).
  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. PubMed.
  • Franck, X., et al. (Year).
  • Gising, J., et al. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. PubMed Central.
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • Aggarwal, V. K., et al. (Year). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. PubMed Central.
  • Organic Chemistry Portal. Protecting Groups.
  • Wikipedia. Spiroketals.
  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • University of Rochester, Department of Chemistry. Troubleshooting: I Cant Reproduce an Earlier Experiment!.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • ResearchGate. Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF.

Sources

Validation & Comparative

Navigating Chemical Space: A Comparative Guide to Diazaspiro[3.4]octane and Piperazine as Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates' efficacy, selectivity, and pharmacokinetic profiles. The piperazine ring, a ubiquitous motif in numerous approved drugs, has long been a stalwart ally to drug designers due to its favorable physicochemical properties.[1] However, the inherent liabilities of the piperazine moiety, such as potential metabolic instability and off-target effects, have catalyzed the exploration of novel bioisosteres. Among the emerging contenders, the diazaspiro[3.4]octane scaffold has garnered significant attention for its unique three-dimensional architecture and potential to overcome the limitations of its predecessor.

This guide provides an in-depth, objective comparison of diazaspiro[3.4]octane and piperazine as bioisosteres, supported by experimental data and detailed methodologies. We will delve into their physicochemical properties, conformational analysis, and impact on pharmacological outcomes, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their scaffold-hopping and lead optimization strategies.

The Rationale for Bioisosteric Replacement: Moving Beyond Piperazine

The prevalence of the piperazine ring in medicinal chemistry is a testament to its advantageous characteristics. Its two basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of a molecule's potency and selectivity.[1] Furthermore, its high aqueous solubility often imparts favorable pharmacokinetic properties to drug candidates.[1]

However, the very features that make piperazine attractive can also be its downfall. The piperazine ring is susceptible to oxidative metabolism, primarily N-dealkylation, which can lead to rapid clearance and the formation of potentially active or toxic metabolites. This metabolic vulnerability can compromise a drug's half-life and therapeutic window. From a structural standpoint, the conformational flexibility of the piperazine ring, which typically exists in a chair or boat conformation, can sometimes lead to suboptimal interactions with the target protein or engagement with off-target proteins, contributing to undesirable side effects.

This has led to a concerted effort to identify and develop bioisosteres of piperazine – chemical groups that mimic the spatial and electronic properties of piperazine while offering improved metabolic stability, enhanced target engagement, and a more defined three-dimensional structure. The diazaspiro[3.4]octane scaffold has emerged as a particularly promising alternative, offering a rigidified framework that can pre-organize substituents in a more defined orientation for target binding.

Head-to-Head Comparison: Physicochemical Properties

The fundamental physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative analysis of key physicochemical parameters for piperazine and 2,6-diazaspiro[3.4]octane.

PropertyPiperazine2,6-Diazaspiro[3.4]octaneRationale and Implications for Drug Design
Molecular Weight ( g/mol ) 86.14112.17The slightly higher molecular weight of the diazaspiro[3.4]octane scaffold is a minor consideration, but important to track in the context of overall molecular weight guidelines for drug-likeness.
pKa1 9.73[2]Predicted: ~9.5-10.5The basicity of the two scaffolds is comparable, allowing for similar salt formation strategies to enhance solubility and crystallinity. The spirocyclic nature may subtly influence the pKa of the nitrogens.
pKa2 5.35[2]Predicted: ~5.0-6.0The second pKa is also in a similar range, indicating that both scaffolds will have a significant population of the monoprotonated species at physiological pH.
cLogP (Calculated) -1.50[2]Predicted: -0.0885 (for 6-methyl derivative)[3]The diazaspiro[3.4]octane scaffold is predicted to be more lipophilic than piperazine. This can be advantageous for cell permeability and brain penetration but may also increase the risk of off-target hydrophobic interactions and metabolic liabilities if not carefully managed through peripheral modifications.
Aqueous Solubility Freely soluble[2]Expected to be soluble, but potentially less so than piperazine.The high polarity and hydrogen bonding capacity of piperazine contribute to its excellent water solubility. While the diazaspiro[3.4]octane is also a polar molecule, its increased lipophilicity may lead to a slight reduction in aqueous solubility.
Topological Polar Surface Area (TPSA) 24.06 Ų15.27 Ų (for 6-methyl derivative)[3]The lower TPSA of the diazaspiro[3.4]octane derivative suggests potentially better cell membrane permeability, which is a desirable attribute for orally bioavailable drugs and those targeting intracellular proteins.

Note: Experimental data for the parent 2,6-diazaspiro[3.4]octane is limited. The provided values are a combination of experimental data for piperazine and predicted values for diazaspiro[3.4]octane derivatives from reputable sources.

Conformational Analysis: Rigidity as a Design Element

A key differentiator between piperazine and diazaspiro[3.4]octane lies in their conformational flexibility. This has profound implications for how a drug molecule presents itself to its biological target.

Piperazine: The piperazine ring predominantly adopts a chair conformation, but can also exist in higher-energy boat and twist-boat conformations.[4] This flexibility allows the substituents on the nitrogen atoms to adopt various spatial orientations. While this can be advantageous in the initial stages of drug discovery for exploring binding pockets, it can also lead to an entropic penalty upon binding, as the molecule must adopt a specific, higher-energy conformation to fit into the active site.

Diazaspiro[3.4]octane: The spirocyclic nature of the diazaspiro[3.4]octane scaffold introduces a significant degree of rigidity. The fusion of the azetidine and pyrrolidine rings locks the overall structure into a more defined three-dimensional shape. This pre-organization of the molecule can lead to a lower entropic cost upon binding to a target, potentially resulting in higher binding affinity. The fixed spatial relationship between the two nitrogen atoms and their substituents can also lead to improved selectivity, as the molecule is less likely to adopt conformations that fit into off-target binding sites.

G cluster_piperazine Piperazine Conformations cluster_diazaspiro Diazaspiro[3.4]octane piperazine_chair Chair piperazine_boat Boat piperazine_chair->piperazine_boat Ring Flip diazaspiro Rigid Spirocyclic Scaffold piperazine_chair->diazaspiro Bioisosteric Replacement (Increased Rigidity) G A Prepare Saturated Octanol and Water C Mix Compound with Octanol and Water A->C B Dissolve Test Compound B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Quantify Compound in Each Phase (HPLC) E->F G Calculate LogP F->G

Caption: Workflow for LogP determination using the shake-flask method.

Determination of pKa (UV-Metric Titration)

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Solution Preparation: Prepare a stock solution of the test compound in a co-solvent (e.g., methanol or DMSO) to ensure solubility across a wide pH range.

  • Titration Setup: Use a multi-well plate reader equipped with a UV-Vis spectrophotometer. In each well, add a constant amount of the compound's stock solution to a series of buffers with known pH values spanning a wide range (e.g., pH 2 to 12).

  • UV Absorbance Measurement: Measure the full UV-Vis absorbance spectrum of the compound in each buffer solution.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH of the buffer. The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the resulting sigmoidal curve.

In Vitro Metabolic Stability (Microsomal Stability Assay)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the reaction mixture and a solution of the test compound to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

G A Prepare Microsome and Compound Solutions B Pre-warm to 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Multiple Time Points C->D E Quench Reaction with Cold Acetonitrile D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Half-life and Intrinsic Clearance G->H

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The diazaspiro[3.4]octane scaffold represents a compelling bioisosteric replacement for piperazine in drug discovery. Its rigid, three-dimensional structure offers the potential for improved target affinity and selectivity, while its distinct physicochemical properties can be leveraged to fine-tune a compound's ADME profile. As demonstrated by the case studies, the success of this bioisosteric replacement is highly dependent on the specific biological target and the overall molecular context.

This guide has provided a comprehensive comparison of diazaspiro[3.4]octane and piperazine, supported by available data and detailed experimental protocols. By understanding the nuanced differences between these two scaffolds, medicinal chemists can make more informed decisions in the design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of novel, three-dimensional scaffolds like diazaspiro[3.4]octane will undoubtedly enrich the toolbox of drug discovery professionals and pave the way for innovative medicines.

References

  • PubChem. 2,6-Di(propan-2-yl)-2-azaspiro[3.4]octane. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed, 35675050. [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]

  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • PubChem. 2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. [Link]

  • Lowe, J. T., et al. (2016). Conformational analysis of 2-substituted piperazines. PubMed, 27372740. [Link]

  • Boyd, R. J., et al. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

  • PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]

  • PubChem. 2,5-Diazaspiro[3.4]octan-6-one. [Link]

  • PubChem. 2,6-Diazaspiro(3.4)octane. [Link]

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed, 36983281. [Link]

  • Lambert, J. B., et al. (1970). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. ScienceDirect. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central, PMC6004652. [Link]

  • Gheorghiu, M. D., et al. (2021). H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. SJSU ScholarWorks. [Link]

  • Zerbe, O., et al. (2021). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PubMed Central, PMC8005080. [Link]

  • Rullo, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Rullo, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central, PMC10527814. [Link]

  • Rittner, R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • PubChem. 2,6-Diazaspiro[3.4]octane. [Link]

  • Weng, C. C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed, 35916183. [Link]

Sources

The Efficacy of Tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key domains—a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase—connected by a chemical linker.[1] While much attention is often given to the design of the two ligands, the linker is far from a passive spacer. Its composition, length, and rigidity play a critical role in dictating the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] This guide provides a comprehensive comparison of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate as a rigid linker in PROTACs, benchmarking its potential performance against more conventional flexible and rigid alternatives.

The Ascent of Rigid Linkers: Spotlight on Spirocyclic Scaffolds

Early PROTAC design predominantly featured flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, owing to their synthetic tractability and the ease with which their length could be modulated.[3] However, the field is increasingly pivoting towards more rigid linker designs.[1] The rationale for this shift lies in the potential for rigid linkers to pre-organize the PROTAC into a bioactive conformation that is optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

Spirocyclic structures, such as the diazaspiro[3.4]octane core of this compound, offer a unique three-dimensional rigidity that can lock the conformation of the linker and reduce its rotational freedom.[3] This conformational constraint can lead to several potential advantages:

  • Enhanced Potency: By reducing the entropic penalty associated with ternary complex formation, rigid linkers can lead to more potent degradation of the target protein.

  • Improved Selectivity: A more defined orientation of the ligands can enhance selectivity for the intended target protein.

  • Favorable Physicochemical Properties: Spirocyclic scaffolds can improve metabolic stability and other pharmacokinetic properties compared to their linear counterparts.[3]

However, the incorporation of rigid linkers is not without its challenges. The synthesis of PROTACs with these linkers can be more complex, and in some cases, increased rigidity can actually impair degradation potency if the resulting conformation is not conducive to ternary complex formation.[1]

Comparative Efficacy Analysis: A Case Study of BRD4 Degradation

To illustrate the potential impact of linker choice on PROTAC efficacy, we present a comparative analysis of hypothetical PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[1] The following table summarizes the expected performance of three BRD4-targeting PROTACs, each employing a different linker but sharing the same BRD4 ligand (e.g., JQ1) and E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon recruitment).

Linker TypeLinker Structure ExampleDC50 (nM)Dmax (%)
Flexible Linker Polyethylene Glycol (PEG)5090
Common Rigid Linker Piperazine-based1595
Spirocyclic Rigid Linker This compound5>98

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. While based on general trends observed in PROTAC development, where increased linker rigidity can correlate with enhanced potency, direct comparative experimental data for PROTACs incorporating this compound is not currently available in the public domain. Empirical validation is essential to determine the actual performance of any given PROTAC.

Mechanism of Action: Orchestrating Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby facilitating the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC E3 E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Polyubiquitinated POI E3->Ternary_Complex Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.
Downstream Consequences: The BRD4 Signaling Pathway

The degradation of BRD4 has profound effects on cellular signaling, primarily through the downregulation of key oncogenes such as c-Myc. BRD4 is a critical reader of acetylated histones and plays a pivotal role in transcriptional regulation. Its removal from the cellular environment leads to the suppression of cancer cell proliferation and survival.

BRD4_Signaling BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers localizes to Degradation BRD4 Degradation BRD4->Degradation leads to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II Super_Enhancers->RNA_Pol_II recruits Transcription Transcription of Oncogenes (e.g., c-Myc) RNA_Pol_II->Transcription initiates PROTAC BRD4-targeting PROTAC PROTAC->BRD4 targets Degradation->Transcription inhibits

Simplified BRD4 signaling pathway and its inhibition by a PROTAC.

Experimental Protocols

Synthesis of a PROTAC with a Spirocyclic Linker

The following is a representative protocol for the synthesis of a PROTAC incorporating a diazaspirocyclic linker, adapted from established methodologies.[5]

Synthesis_Workflow start Start Materials: - Spirocyclic Linker - POI Ligand - E3 Ligase Ligand step1 Step 1: Linker-E3 Ligand Conjugation start->step1 step2 Step 2: Deprotection step1->step2 step3 Step 3: Linker-POI Ligand Conjugation step2->step3 final_product Final PROTAC Product step3->final_product

General workflow for PROTAC synthesis.

Step 1: Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

A representative synthesis for a similar spirocyclic linker is provided due to the absence of a specific protocol for this compound in the context of PROTAC synthesis.[5]

  • A round-bottom flask is purged with argon and charged with 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester (1 equivalent), ammonium formate (excess), and 10% palladium on carbon in methanol.

  • The resulting mixture is stirred at 65°C for 3 hours.

  • The reaction mixture is filtered and concentrated under vacuum to yield the desired spirocyclic linker.

Step 2: Coupling of the Spirocyclic Linker to the E3 Ligase Ligand

  • Dissolve the spirocyclic linker (1 equivalent) and an appropriate E3 ligase ligand (e.g., a pomalidomide derivative with a reactive handle) in a suitable solvent such as DMF.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting conjugate by preparative HPLC.

Step 3: Coupling of the Linker-E3 Ligand Conjugate to the POI Ligand

  • The protecting group on the spirocyclic linker (e.g., Boc group) is removed under acidic conditions (e.g., TFA in DCM).

  • The deprotected intermediate is then coupled to the POI ligand (e.g., a JQ1 derivative with a carboxylic acid) using standard amide coupling conditions as described in Step 2.

  • The final PROTAC product is purified by preparative HPLC.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the level of target protein degradation.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control (e.g., GAPDH or β-actin) should also be probed.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. The percentage of protein degradation is calculated relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay provides direct evidence of PROTAC-mediated ubiquitination of the target protein.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, ubiquitin, ATP, the recombinant target protein, and the PROTAC.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting, probing for the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein confirms the PROTAC's activity.

Ternary Complex Formation Assay

Various biophysical techniques can be used to confirm the formation of the POI-PROTAC-E3 ternary complex, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Assay_Workflow cluster_0 Cell-Based Assays cluster_1 Biochemical & Biophysical Assays a1 Cell Treatment with PROTAC a2 Western Blot a1->a2 a3 DC50 / Dmax Determination a2->a3 b1 In Vitro Ubiquitination Assay b2 Ternary Complex Formation (e.g., SPR, ITC)

Workflow for evaluating PROTAC efficacy.

Conclusion

The strategic design of the linker is paramount to the success of a PROTAC. Rigid spirocyclic linkers, such as this compound, represent a promising strategy to enhance the potency and drug-like properties of PROTACs by pre-organizing the molecule into a bioactive conformation. While direct comparative data for this specific linker is not yet widely available, the principles of rigid linker design suggest its potential to outperform more flexible alternatives. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of novel PROTACs, enabling researchers to empirically determine the optimal linker for their specific target and E3 ligase combination. As the field of targeted protein degradation continues to evolve, the exploration of innovative linker technologies will undoubtedly be a key driver of future therapeutic breakthroughs.

References

A Comparative In Vitro Evaluation of Diazaspiro[3.4]octane-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in the repair of DNA single-strand breaks (SSBs). The inhibition of PARP enzymatic activity has emerged as a powerful strategy in cancer therapy. This approach leverages the concept of synthetic lethality, where in cancer cells with pre-existing defects in other DNA repair pathways, such as mutations in the BRCA1 or BRCA2 genes, the pharmacological inhibition of PARP leads to an accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death.[1][2][3]

Since the initial FDA approval of olaparib, several other PARP inhibitors, including rucaparib, niraparib, and talazoparib, have entered the clinical arena for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[3][4][5][6] While these inhibitors share a common mechanism of competing with the NAD+ substrate at the catalytic site of PARP enzymes, they exhibit distinct pharmacological profiles, including differences in potency, selectivity, and their ability to trap PARP on DNA.[3] This latter characteristic, known as PARP trapping, is increasingly recognized as a key determinant of an inhibitor's cytotoxic potential.[7][8]

In the relentless pursuit of novel PARP inhibitors with improved therapeutic indices, medicinal chemists are exploring new chemical scaffolds. One such promising scaffold is the diazaspiro[3.4]octane core. This guide provides a comprehensive in vitro evaluation of diazaspiro[3.4]octane-based PARP inhibitors, comparing their performance with established clinical alternatives. We will delve into the experimental methodologies used to characterize these compounds, present comparative data on their enzymatic inhibition, PARP trapping, and cellular effects, and discuss the implications for future drug development.

The PARP Signaling Pathway and Mechanism of Inhibition

Below is a diagram illustrating the central role of PARP1 in the base excision repair (BER) pathway and how PARP inhibitors disrupt this process, leading to synthetic lethality in homologous recombination (HR) deficient cells.

PARP_Signaling_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of PARP Inhibitors cluster_2 Cellular Outcomes DNA_Damage DNA Damage (e.g., oxidative stress) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1_Activation PARP1 Activation (binds to SSB) SSB->PARP1_Activation PARylation PARylation (synthesis of PAR chains) PARP1_Activation->PARylation Catalytic_Inhibition Catalytic Inhibition (prevents PARylation) PARP_Trapping PARP Trapping (stabilizes PARP-DNA complex) Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Repair_Complex DNA_Repair SSB Repair Repair_Complex->DNA_Repair PARP_Inhibitor Diazaspiro[3.4]octane or Clinical PARPi PARP_Inhibitor->PARP1_Activation Binds to catalytic site Replication_Fork_Stall Replication Fork Stall Catalytic_Inhibition->Replication_Fork_Stall PARP_Trapping->Replication_Fork_Stall DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stall->DSB_Formation HR_Proficient Homologous Recombination (HR) Proficient Cells DSB_Formation->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Synthetic_Lethality Synthetic Lethality (Apoptosis) HR_Deficient->Synthetic_Lethality

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

In Vitro Evaluation Workflow

A systematic in vitro evaluation is crucial to characterize the potency, selectivity, and mechanism of action of novel PARP inhibitors. The following diagram outlines a typical experimental workflow.

In_Vitro_Workflow Start Novel Diazaspiro[3.4]octane Compound Synthesis Biochemical_Assays Biochemical Assays Start->Biochemical_Assays PARP_Enzymatic_Assay PARP1/2 Enzymatic Assay (IC50 Determination) Biochemical_Assays->PARP_Enzymatic_Assay Selectivity_Profiling PARP Family Selectivity Profiling Biochemical_Assays->Selectivity_Profiling PARP_Trapping_Assay Biochemical PARP Trapping Assay Biochemical_Assays->PARP_Trapping_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays Cellular_PAR_Inhibition Cellular PAR Inhibition (Western Blot / ELISA) Cell_Based_Assays->Cellular_PAR_Inhibition Cell_Viability_Assay Cell Viability/Cytotoxicity (IC50 in cancer cell lines) Cell_Based_Assays->Cell_Viability_Assay DNA_Damage_Assay DNA Damage Assessment (γH2AX foci formation) Cell_Based_Assays->DNA_Damage_Assay Data_Analysis Comparative Data Analysis and SAR Studies Cell_Based_Assays->Data_Analysis

Caption: A typical workflow for the in vitro evaluation of novel PARP inhibitors.

Comparative Performance Data

PARP1/2 Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) in enzymatic assays is a primary measure of a compound's potency. The following table summarizes the reported PARP1 and PARP2 IC50 values for a representative diazaspiro[3.4]octane-based inhibitor (Compound 10e from Reilly et al.) and clinically approved PARP inhibitors.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/PARP2 SelectivityReference
Diazaspiro[3.4]octane 10e 12.6 ± 1.1>10,000>794-fold[1]
Olaparib 1.91.0~2-fold[9]
Rucaparib 1.45.1~3.6-fold[9]
Niraparib 3.82.1~1.8-fold[9]
Talazoparib 0.571.3~2.3-fold[9]

Note: Data for clinical inhibitors are compiled from various sources and assay conditions may differ. Direct head-to-head comparisons are most informative.

The diazaspiro[3.4]octane analog 10e demonstrates high potency for PARP1, comparable to clinical inhibitors, but with a significantly greater selectivity over PARP2.[1] This high selectivity for PARP1 may offer a wider therapeutic window and reduced off-target effects, as some of the hematological toxicities associated with PARP inhibitors have been linked to PARP2 inhibition.[10]

PARP Trapping Activity

PARP trapping is a critical mechanism of action for PARP inhibitors, contributing significantly to their cytotoxicity. The following table provides a qualitative comparison of the PARP trapping potency of clinical inhibitors.

PARP InhibitorPARP Trapping Potency
Talazoparib +++++
Niraparib ++++
Rucaparib +++
Olaparib +++
Veliparib +

(Data compiled from Murai et al., 2012 & 2014, as cited in multiple sources)

While specific PARP trapping data for diazaspiro[3.4]octane-based inhibitors is not yet widely available in comparative studies, the unique structural features of this scaffold may influence its trapping efficiency. Further investigation into the PARP trapping capabilities of this class of compounds is warranted.

Cellular Activity

The ultimate measure of a PARP inhibitor's potential is its ability to inhibit PARP activity within a cellular context and induce cancer cell-specific death.

Cell Line (Cancer Type)CompoundCellular IC50 (µM)
MDA-MB-436 (Breast, BRCA1 mutant)Olaparib~0.01
MDA-MB-436 (Breast, BRCA1 mutant)Talazoparib~0.001
Capan-1 (Pancreatic, BRCA2 mutant)Olaparib~0.01

(Representative data from BenchChem application notes)[11]

Studies on diazaspiro[3.4]octane-based PARP inhibitors have shown that while some analogs exhibit potent enzymatic inhibition, they may not induce DNA damage to the same extent as olaparib at similar concentrations.[1] This suggests that it may be possible to decouple high-affinity PARP1 inhibition from significant DNA damage, which could be advantageous for therapeutic applications beyond oncology, such as in inflammatory diseases.[1]

Experimental Protocols

PARP1/2 Enzymatic Assay (Fluorometric)

This assay quantifies the inhibition of PARP enzyme activity by measuring the consumption of its substrate, NAD+.

Principle: The assay measures the decrease in fluorescence of a NAD+ analog or the generation of a fluorescent product upon NAD+ consumption.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Dilute recombinant human PARP1 or PARP2 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of activated DNA (e.g., sheared salmon sperm DNA) in the reaction buffer.

    • Prepare serial dilutions of the test compounds (e.g., diazaspiro[3.4]octane inhibitors) and control inhibitors in the reaction buffer containing a fixed percentage of DMSO.

    • Prepare a working solution of β-NAD+.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate (e.g., 384-well black plate).

    • Add the PARP enzyme and activated DNA mixture to each well.

    • Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the β-NAD+ solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., a nicotinamidase and a developer reagent for fluorescent detection).

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of PARP inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).[12][13]

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the complex between PARP and a fluorescently labeled DNA oligonucleotide.[2][14]

Principle: A small, fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PARP binds to the DNA, the larger complex tumbles more slowly, leading to an increase in FP. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, causing a decrease in FP. A trapping inhibitor prevents this dissociation, maintaining a high FP signal.[2][14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2).

    • Dilute the fluorescently labeled DNA oligonucleotide duplex to the working concentration.

    • Dilute the PARP1 or PARP2 enzyme to the desired concentration.

    • Prepare serial dilutions of the test compounds.

    • Prepare a solution of NAD+.

  • Assay Procedure:

    • In a microplate, combine the PARP enzyme and the fluorescent DNA probe.

    • Add the test compound dilutions or vehicle control.

    • Incubate to allow for binding.

    • Initiate the reaction by adding NAD+.

    • Incubate for a defined period.

  • Data Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

    • The trapping efficiency is proportional to the maintenance of a high FP signal in the presence of the inhibitor and NAD+.

    • Calculate EC50 values for PARP trapping from dose-response curves.[2][14][15]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or cytostatic effects of the PARP inhibitors on cancer cell lines.

Principle: These assays measure metabolic activity as an indicator of cell viability. The MTT assay measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan product. The CellTiter-Glo® assay quantifies ATP, which is indicative of metabolically active cells.[11][16]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., BRCA1/2 mutant and wild-type lines) in appropriate media and conditions.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Replace the existing medium with the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for a prolonged period (e.g., 72 hours to 14 days, depending on the assay) to allow for the antiproliferative effects to manifest.[11][16]

  • Viability Assessment:

    • For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance.

    • For the CellTiter-Glo® assay, add the reagent directly to the wells, and measure the resulting luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, from the dose-response curve.[11]

Conclusion and Future Directions

The exploration of novel chemical scaffolds for PARP inhibition is a vibrant area of research with the potential to yield next-generation therapeutics with improved efficacy and safety profiles. The diazaspiro[3.4]octane core represents a promising starting point for the development of highly potent and selective PARP1 inhibitors. The initial in vitro data suggests that compounds based on this scaffold can achieve high PARP1 affinity while potentially mitigating the DNA-damaging effects observed with some clinical PARP inhibitors.[1] This characteristic could be particularly advantageous in therapeutic areas outside of oncology where PARP-1 hyperactivation is implicated in disease pathogenesis.[1]

Future research should focus on a comprehensive head-to-head comparison of a broader range of diazaspiro[3.4]octane-based inhibitors against all clinically approved PARP inhibitors across a standardized panel of in vitro assays. Key areas for further investigation include:

  • Extensive Selectivity Profiling: Assessing the inhibitory activity against all 17 members of the PARP family to fully understand the selectivity profile.

  • Quantitative PARP Trapping Analysis: Directly comparing the PARP trapping efficiency of these novel compounds with that of established inhibitors like talazoparib and niraparib.

  • In-depth Cellular Mechanism of Action Studies: Elucidating the downstream cellular consequences of PARP inhibition by these compounds in a panel of cancer cell lines with varying DNA repair deficiencies.

  • In Vivo Efficacy and Toxicology: Progressing the most promising candidates into preclinical in vivo models to evaluate their anti-tumor efficacy, pharmacokinetic properties, and safety profiles.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of diazaspiro[3.4]octane-based PARP inhibitors and pave the way for their potential clinical development.

References

  • Leo, E., et al. (2018). A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. Cancer Research, 78(13 Supplement), LB-273.
  • Reck, M., et al. (2021). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. Cancer Research, 81(13), 3674-3687.
  • Thorsell, A., et al. (2024). Probing intracellular determinants of PARP inhibitor selectivity and pharmacology with CeTEAM. bioRxiv.
  • BenchChem. (2025). Application Notes and Protocols for Parp1-IN-12 In Vitro Cell Viability Assay.
  • Martin, N., et al. (2025). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors.
  • Johannes, J. W., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Cancer Research, 75(15), 3091-3101.
  • BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. Retrieved from [Link]

  • Ramakrishnan, N., et al. (2024). Cell viability assay. Bio-protocol, 14(12), e4978.
  • BenchChem. (2025). Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6.
  • Reilly, S. M., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5323-5337.
  • Wood, G., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972.
  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP2. Retrieved from [Link]

  • Zimmermann, M., & Curtin, N. J. (2021). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. In Poly(ADP-ribose) Polymerase (pp. 209-223). Humana, New York, NY.
  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
  • Wang, H., et al. (2019). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Organic Letters, 21(15), 6014-6018.
  • BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Carreira, E. M., et al. (2018). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Papeo, G., et al. (2015). Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. Expert Opinion on Drug Discovery, 10(11), 1235-1253.
  • Reilly, S. M., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5323-5337.
  • Wood, G., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972.
  • Di Cocco, B., et al. (2022). Relevant differential toxicities (G3-4) across olaparib, niraparib, and rucaparib. International Journal of Gynecological Cancer, 32(3), 397-404.
  • BenchChem. (2025). A Comparative Analysis of PARP Inhibitors: Olaparib, Rucaparib, and Talazoparib.
  • Boussios, S., et al. (2020). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 12(9), 2669.
  • Mengato, D., et al. (2022). Indirect comparison of three PARP inhibitors (olaparib, niraparib, and rucaparib) as maintenance treatment in ovarian carcinoma patients responding to platinum therapy. International Journal of Clinical Pharmacology and Therapeutics, 60(8), 370-372.
  • Hopkins, T. A., et al. (2019). Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors. Molecular Cancer Research, 17(2), 409-419.
  • Leo, E., et al. (2018). Abstract LB-273: A head-to-head comparison of the properties of five clinical PARP inhibitors identifies new insights that can explain both the observed clinical efficacy and safety profiles. Cancer Research, 78(13 Supplement), LB-273.
  • Morgan, R. D., & El-Sahwi, K. (2019). Rucaparib and Niraparib in Advanced Ovarian Cancer. Journal of the Advanced Practitioner in Oncology, 10(1), 53-62.

Sources

The Fulcrum of Function: A Comparative Analysis of Flexible vs. Rigid PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) presents a multifactorial challenge. These heterobifunctional molecules, which commandeer the cell's ubiquitin-proteasome system to eliminate specific proteins, are exquisitely sensitive to their architectural design. While the warhead and E3 ligase ligand determine what is targeted and how it's ubiquitinated, the linker connecting these two moieties acts as the fulcrum, dictating the efficiency, selectivity, and overall viability of the degrader.

This guide provides an in-depth comparative analysis of flexible and rigid PROTAC linkers. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed protocols for key validation assays, empowering you to make informed decisions in the rational design of next-generation protein degraders.

The Linker's Pivotal Role: More Than a Mere Spacer

A PROTAC's mechanism of action hinges on the formation of a productive ternary complex between the target Protein of Interest (POI), the PROTAC itself, and an E3 ubiquitin ligase.[1][2] The linker is not a passive tether but an active participant in this molecular matchmaking. Its length, chemical composition, and—most critically—its degree of flexibility, govern the spatial arrangement and stability of this crucial complex.[1][3] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which significantly enhances the stability and productivity of the ternary complex, leading to efficient ubiquitination and degradation.[4][5] Conversely, a suboptimal linker can introduce steric hindrance or an entropic penalty that destabilizes the complex, crippling the degrader's efficacy.[1][4]

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Aromatic Rings)
Conformational Freedom HighLow
Ternary Complex Formation Can adopt multiple orientations, increasing the probability of finding a productive conformation. However, high flexibility can incur an entropic penalty upon binding.[4]Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty and potentially increasing potency.[3]
Solubility Generally higher aqueous solubility, especially with polyethylene glycol (PEG) linkers.Can be lower, but is often modulated with polar functional groups.
Cell Permeability Can be challenging due to higher polarity and a large number of rotatable bonds.Can be improved by shielding polar groups and reducing conformational flexibility.
Metabolic Stability More susceptible to oxidative metabolism.[6]Generally more stable due to constrained conformations.[7]
Synthetic Accessibility Generally easier and more straightforward to synthesize and modify.[4]Often requires more complex, multi-step synthesis.[6]

The Mechanism of Action: A Tale of Two Conformations

The fundamental difference in how flexible and rigid linkers mediate PROTAC function lies in their conformational dynamics.

PROTAC_Mechanism cluster_flex Flexible Linker cluster_rigid Rigid Linker flex_linker High Conformational Sampling flex_complex Productive Ternary Complex flex_linker->flex_complex Increases probability of formation flex_entropic Entropic Penalty flex_linker->flex_entropic Leads to degradation Target Protein Degradation flex_complex->degradation Leads to rigid_linker Pre-organized Conformation rigid_complex Productive Ternary Complex rigid_linker->rigid_complex Favors formation rigid_entropic Reduced Entropic Penalty rigid_linker->rigid_entropic Leads to rigid_complex->degradation Leads to start PROTAC Design Choice start->flex_linker start->rigid_linker

Caption: Flexible vs. Rigid Linker-Mediated Ternary Complex Formation.

A flexible linker, like a polyethylene glycol (PEG) or alkyl chain, allows the warhead and E3 ligand to sample a wide conformational space. This increases the statistical probability of achieving a productive orientation for ternary complex formation. However, this flexibility comes at a cost: a significant entropic penalty is paid upon binding and stabilizing the complex, which can decrease its overall stability.[1][4]

In contrast, a rigid linker, which often incorporates cyclic structures like piperazine or aromatic rings, constrains the PROTAC into a more defined, pre-organized conformation.[3][6] If this conformation is complementary to the surfaces of the target protein and the E3 ligase, it can dramatically reduce the entropic cost of ternary complex formation, leading to a more stable complex and, consequently, more potent degradation.[7] However, if the pre-organized conformation is not ideal, it can prevent productive complex formation altogether.[6]

Quantitative Data: Head-to-Head Comparisons

The choice between a flexible and rigid linker is highly context-dependent, relying on the specific target protein and E3 ligase pair. Below are examples from the literature that provide a direct comparison.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders

In a study focused on improving the metabolic stability of a potent BTK-targeting PROTAC, researchers systematically replaced a flexible linker with more rigid piperazine-containing linkers.[7]

CompoundLinker TypeDC50 (nM) in MOLM-14 cellsDmax (%) in MOLM-14 cellsMetabolic Half-life (T1/2, min)
Parent PROTAC Flexible8.9>9535
Analog 3e Rigid (Piperazine)1.2>95128

Data sourced from a study on BTK PROTACs with improved metabolic stability.[8]

The rigidification of the linker in Analog 3e not only led to a significant improvement in metabolic stability (a ~3.7-fold increase in half-life) but also resulted in a ~7.4-fold increase in degradation potency (lower DC50). This demonstrates that for this particular system, the pre-organization of the PROTAC by the rigid linker led to a more favorable ternary complex and improved pharmacokinetic properties.

Case Study 2: Bromodomain-containing protein 4 (BRD4) Degraders

Studies on BRD4 degraders have also highlighted the impact of linker rigidity.

PROTAC ExampleLinker TypeDC50 (pM) in MV4;11 cellsDmax (%) in MV4;11 cells
PROTAC 48 Flexible (Alkyl)~10-100 (IC50)Not Reported
QCA570 Rigid (Ethynyl)~3-fold more potent than 48Not Reported

Note: Data is compiled from related studies and represents a strong indication of the trend, though not a single head-to-head experiment.

In this comparison, the introduction of a rigid ethynyl group in QCA570 resulted in a PROTAC that was approximately 3-fold more potent than its counterpart with a flexible alkyl linker.

Experimental Protocols for Comparative Analysis

To objectively compare flexible and rigid linkers in your PROTAC design, a series of well-controlled experiments are essential. Here, we provide detailed, step-by-step methodologies for key assays.

Experimental Workflow Overview

PROTAC_Evaluation_Workflow start Design & Synthesize Flexible & Rigid Linker PROTACs assay1 Degradation Assay (Western Blot) start->assay1 assay2 Ternary Complex Formation Assay (AlphaLISA) start->assay2 assay3 Cell Permeability Assay (PAMPA) start->assay3 data_analysis Data Analysis & Structure-Activity Relationship (SAR) assay1->data_analysis assay2->data_analysis assay3->data_analysis conclusion Optimal Linker Identified data_analysis->conclusion

Caption: A typical experimental workflow for evaluating PROTACs.

Protein Degradation Assay (Western Blot)

This assay is the cornerstone for quantifying a PROTAC's efficacy by measuring the reduction in the target protein levels.

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[9]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 70-80% confluency).[10]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of your flexible and rigid linker PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[9]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysates to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.[11]

    • Run the gel at a constant voltage until the dye front reaches the bottom.[11]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

    • Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[9]

Ternary Complex Formation Assay (AlphaLISA)

This assay provides a quantitative measure of the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous, no-wash format.

Objective: To assess the ability of flexible vs. rigid linker PROTACs to induce and stabilize the ternary complex.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare your tagged target protein (e.g., GST-tagged POI) and tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1).

    • Prepare serial dilutions of your flexible and rigid linker PROTACs.

    • Prepare AlphaLISA Acceptor beads (e.g., anti-GST) and Donor beads (e.g., anti-FLAG).

  • Assay Protocol:

    • In a 384-well AlphaPlate, add the target protein, E3 ligase complex, and PROTAC dilutions.[12]

    • Incubate at room temperature for 60-90 minutes to allow for ternary complex formation.[13]

    • Add the AlphaLISA Acceptor beads and incubate in the dark.

    • Add the AlphaLISA Donor beads and incubate in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • The signal generated is proportional to the amount of ternary complex formed.

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect" at high PROTAC concentrations, where binary complexes are favored over the ternary complex.[13][14] The peak of the curve represents the optimal concentration for ternary complex formation.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

This assay provides a high-throughput, cell-free method to predict the passive membrane permeability of your PROTACs.

Objective: To compare the passive permeability of flexible vs. rigid linker PROTACs.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Coat a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin) in an organic solvent (e.g., dodecane).[15]

  • Compound Preparation:

    • Prepare solutions of your flexible and rigid linker PROTACs in a buffer (e.g., PBS at pH 7.4).

  • Assay Setup:

    • Add buffer to the wells of a 96-well acceptor plate.

    • Place the lipid-coated donor plate on top of the acceptor plate.

    • Add the PROTAC solutions to the donor plate wells.

  • Incubation:

    • Incubate the plate assembly at room temperature for 4-18 hours.[15][16]

  • Quantification:

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each PROTAC. A higher Papp value indicates greater passive permeability.

Conclusion: A Balancing Act in PROTAC Design

The choice between a flexible and a rigid linker is not a matter of one being definitively superior to the other; it is a strategic decision that requires a deep understanding of the specific biological system and the desired properties of the final PROTAC molecule. Flexible linkers offer synthetic ease and conformational adaptability, making them a valuable tool in the initial stages of PROTAC discovery. However, the move towards more drug-like candidates often necessitates the introduction of rigidity to enhance potency, selectivity, and pharmacokinetic properties.

By employing a systematic approach that combines rational design with robust experimental validation, researchers can navigate the complexities of linker selection. The detailed protocols and comparative data presented in this guide provide a framework for this endeavor, ultimately accelerating the development of novel and effective protein degraders for therapeutic intervention.

References

  • Benchchem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Head-to-Head Comparison Guide.
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Analysis of PROTAC Linkers: A Guide for Researchers.
  • Ciulli, A. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Xiong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
  • Baud, M. G. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.
  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • BOC Sciences. (2024).
  • ChemPep. (2025). Overview of PROTAC Linkers.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • ResearchGate. (2022).
  • Revvity. (2024). (1380-A)
  • Benchchem. (2025).
  • Creative Biolabs. (2025). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Benchchem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design.
  • Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH.
  • Creative Bioarray. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Revvity. (2024).
  • Revvity. (2024). Streamlined set-up and access to multiple read-out options for research in oncology.
  • American Chemical Society. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
  • Springer. (2021).
  • MCE. (2023).
  • BOC Sciences. (2025). Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions.
  • American Chemical Society. (2025).
  • Evotec. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Technology Networks. (2025). pampa-permeability-assay.pdf.
  • ResearchGate. (2025).
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • BioAssay Systems. (2025). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • BOC Sciences. (2025). PROTAC Ternary Complex Assay Services.
  • ResearchGate. (2018). PROTAC-induced ternary complexes and their biophysical properties.
  • Proteintech. (2025). WESTERN BLOTTING.
  • Abcam. (2025). Western blot protocol.
  • Proteintech Group. (2025). Western Blot Protocol.

Sources

A Senior Application Scientist's Guide to Cellular Permeability Assays for PROTACs with Diazaspiro Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Paradox of PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1] By hijacking the cell's own ubiquitin-proteasome system, these heterobifunctional molecules can eliminate previously "undruggable" targets.[2] A PROTAC consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1] This tripartite structure, however, often results in molecules with a high molecular weight (MW > 800 Da) and a large polar surface area (PSA), placing them well beyond Lipinski's "Rule of Five" chemical space.[3][4]

This creates a significant challenge: for a PROTAC to work, it must first get inside the cell.[5] Poor cellular permeability is a primary hurdle in PROTAC development, making the accurate assessment of this property a critical step in the design-build-test-learn cycle. The linker, far from being a simple tether, is a critical determinant of a PROTAC's physicochemical properties and, consequently, its ability to cross the cell membrane.[] Linkers that allow the PROTAC to adopt folded, lower-polarity conformations can dramatically improve cell permeability.[7][8]

This guide focuses on PROTACs incorporating diazaspiro linkers. These structures are a class of rigid linkers that can enhance metabolic stability and aqueous solubility.[9] Their rigidity can pre-organize the PROTAC molecule, potentially influencing the geometry of the ternary complex and impacting permeability.[4] We will objectively compare the essential permeability assays, provide the causal logic behind their application to these unique molecules, and offer detailed protocols to empower researchers in their PROTAC development programs.

The Central Role of the Linker in PROTAC Permeability

The journey of a PROTAC into the cell is dictated by its ability to navigate the lipid bilayer. The linker's composition and flexibility are paramount in this process. Studies have shown that PROTACs are not static; they can adopt different conformations in polar (aqueous cytosol) versus nonpolar (cell membrane) environments.[8] A key strategy for enhancing permeability is the design of linkers that facilitate the formation of intramolecular hydrogen bonds or other interactions (e.g., NH–π, π–π), which shield polar groups from the solvent.[7][10] This "chameleonic" behavior effectively reduces the molecule's 3D PSA, allowing it to more readily partition into the lipid membrane.

Diazaspiro linkers, such as those based on 3,9-diazaspiro[5.5]undecane, offer a unique combination of rigidity and polarity.[9]

  • Rigidity : By reducing the number of rotatable bonds compared to flexible PEG or alkyl linkers, they can decrease the entropic penalty associated with ternary complex formation.[4]

  • Polarity and Solubility : The inclusion of nitrogen atoms can improve aqueous solubility, which is crucial for preventing aggregation and ensuring a sufficient concentration of free PROTAC is available to engage with the cell membrane.[9]

The central question is how this constrained yet polar structure translates to cellular permeability. To answer this, we must turn to a suite of carefully selected in vitro assays.

Diagram: PROTAC Mechanism of Action

PROTAC_MoA cluster_0 cluster_1 Ternary Complex Formation cluster_2 PROTAC PROTAC (Diazaspiro Linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Ubiquitination PolyUb Poly-ubiquitinated POI Ub->PolyUb Degradation Proteasomal Degradation PolyUb->Degradation

Caption: The PROTAC induces proximity between the POI and an E3 ligase, leading to ubiquitination and degradation.

Selecting the Right Permeability Assay: A Comparison Guide

No single assay can fully predict in vivo bioavailability. The key is to use a tiered approach, starting with high-throughput screens for passive permeability and progressing to more complex, biologically relevant cell-based models.

Diagram: Permeability Assay Selection Workflow

Assay_Workflow Start Start: PROTAC Permeability Assessment Screening_Stage What is the Goal? Start->Screening_Stage Assay_Type Passive or Active Transport? Screening_Stage->Assay_Type Lead Optimization: Mechanistic Insight PAMPA PAMPA (Parallel Artificial Membrane Permeability Assay) Screening_Stage->PAMPA Early Stage Screening: High-Throughput Ranking Efflux_Question Is P-gp Efflux a Concern? Assay_Type->Efflux_Question Blood-Brain Barrier or General Efflux Caco2 Caco-2 Assay (Human Intestinal Model) Assay_Type->Caco2 Intestinal Absorption (Passive + Active) Efflux_Question->Caco2 No / Also assess other transporters MDCK MDCK-MDR1 Assay (P-gp Efflux Model) Efflux_Question->MDCK Yes End Rank Compounds & Inform Design PAMPA->End Caco2->End MDCK->End

Caption: A decision tree to guide the selection of the appropriate permeability assay based on the research stage.

Comparison of Key Permeability Assay Platforms
Assay PlatformPrincipleMeasuresProsCons for PROTACsBest For
PAMPA Transwell plate with a lipid-infused artificial membrane separating donor and acceptor wells.[11]Passive transcellular diffusion only.[12]High-throughput, low-cost, excellent for isolating passive permeability.[4][11]No active transport or efflux pathways; may not correlate well with cell-based assays for PROTACs.[13][14]Early-stage screening and ranking of large compound libraries.
Caco-2 Monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters.[15]Passive (transcellular, paracellular) and active transport (uptake and efflux).[12]"Gold standard" for predicting human intestinal absorption; provides efflux ratio.[15][16]Long culture time (21 days); high efflux activity can mask permeability; low recovery of "sticky" PROTACs is common.[16][17]Lead optimization; obtaining biologically relevant data on absorption and efflux.
MDCK-MDR1 Madin-Darby Canine Kidney cells transfected to overexpress the human MDR1 gene (P-glycoprotein/P-gp).[18]Primarily passive diffusion and P-gp-mediated efflux.[19]Faster culture time than Caco-2; specifically isolates P-gp efflux, which is a common issue for PROTACs.[17][20]Non-human origin; less predictive of overall intestinal absorption compared to Caco-2.[12]Specifically identifying P-gp substrates; predicting blood-brain barrier penetration.
Representative Experimental Data

The following table presents illustrative data to compare the expected permeability profiles of PROTACs with different linkers. Note that PROTACs with rigid linkers like diazaspiro structures may exhibit a unique balance of properties.

PROTAC IDLinker TypeMW (Da)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A/A-B)Interpretation
PROTAC-1 Flexible (PEG)9500.80.54.5Moderate passive permeability but is a substrate for efflux pumps. The flexible linker may adopt a favorable conformation for membrane crossing.[21]
PROTAC-2 Lipophilic (Alkyl)9201.50.215.2High passive permeability due to lipophilicity, but very strong efflux significantly limits net intracellular accumulation.[22]
PROTAC-3 Rigid (Diazaspiro)9800.40.32.1Low passive permeability, but not a significant efflux substrate. Improved solubility from the linker may contribute to measurable cell-based permeability.[9]

Experimental Protocols: A Practical Guide

Success with PROTAC permeability assays requires meticulous technique and protocol optimizations to account for their challenging physicochemical properties.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for early-stage screening of passive permeability.[3][23]

1. Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP) - Donor Plate
  • 96-well acceptor plate (low-binding)
  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Test PROTACs and controls (e.g., high-permeability propranolol, low-permeability atenolol)
  • LC-MS/MS system for quantification

2. Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of PROTACs in DMSO. Dilute stocks in PBS to a final concentration of 100 µM (final DMSO ≤1%).
  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring complete coverage of the filter membrane. Allow to impregnate for 5-10 minutes.
  • Assay Assembly: Add 300 µL of fresh PBS to each well of the 96-well acceptor plate. Carefully place the lipid-coated donor plate on top of the acceptor plate.
  • Dosing: Add 150 µL of the diluted PROTAC solutions to the corresponding wells of the donor plate.
  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature on a plate shaker (gentle agitation, ~50 rpm) for 4-16 hours.
  • Sample Analysis: After incubation, carefully separate the plates. Determine the compound concentration in both donor and acceptor wells via LC-MS/MS.

3. Data Analysis & Causality:

  • The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - CA/Cequ)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
  • Why this works: This assay strips away all biological complexity. A measurable Pe value indicates the molecule has the intrinsic physicochemical ability to cross a lipid barrier. For a diazaspiro-linked PROTAC, a low but non-zero Pe might be expected, suggesting that while passive diffusion isn't high, it's not impossible.
Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for lead optimization and provides more biologically relevant data on both passive and active transport.[3][24]

1. Materials:

  • Caco-2 cells and cell culture reagents
  • 24-well Transwell plates (e.g., 0.4 µm pore size)
  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
  • Crucial Modification: Transport buffer containing 0.25% - 0.5% Bovine Serum Albumin (BSA).[16][24]
  • Lucifer Yellow dye for monolayer integrity check
  • LC-MS/MS system for quantification

2. Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) before the assay. Only use inserts with high TEER values. Post-assay, perform a Lucifer Yellow leak test to confirm integrity was maintained.
  • Compound Preparation: Prepare dosing solutions of PROTACs (e.g., 10 µM) in the transport buffer containing BSA.
  • Apical to Basolateral (A-B) Transport:
  • Wash the cell monolayers with warm transport buffer.
  • Add 0.4 mL of the dosing solution to the apical (top) chamber and 1.2 mL of fresh buffer (with BSA) to the basolateral (bottom) chamber.
  • Basolateral to Apical (B-A) Transport:
  • In separate wells, add 1.2 mL of the dosing solution to the basolateral chamber and 0.4 mL of fresh buffer (with BSA) to the apical chamber.
  • Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker (~50 rpm) for 90-120 minutes.
  • Sample Analysis: Collect samples from both chambers at the end of the incubation period and quantify compound concentration using LC-MS/MS.

3. Data Analysis & Causality:

  • The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
  • The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)
  • Why this is critical for PROTACs: An ER > 2 is a strong indicator that the PROTAC is a substrate of an efflux transporter like P-gp or BCRP.[15] Many PROTACs show low A-B permeability not because they can't enter the cell, but because they are actively pumped out. A diazaspiro-linked PROTAC with a low ER (<2) would be highly desirable, suggesting it can evade these efflux mechanisms and achieve higher intracellular concentrations. The addition of BSA is a self-validating step; it improves the recovery of poorly soluble or "sticky" PROTACs, ensuring the measured Papp values are accurate and not artificially low due to compound loss.[16][24]

Conclusion and Future Directions

Evaluating the cellular permeability of PROTACs, particularly novel scaffolds like those containing diazaspiro linkers, requires a nuanced and multi-faceted approach. Simple, high-throughput assays like PAMPA are invaluable for initial ranking based on passive diffusion, but they do not tell the whole story. Cell-based assays such as the Caco-2 and MDCK-MDR1 models are indispensable for understanding the complex interplay of passive diffusion and active transport that governs net cellular accumulation.

For PROTACs with diazaspiro linkers, the key is to assess whether their inherent rigidity and polarity strike a favorable balance between sufficient aqueous solubility and the ability to adopt a conformation conducive to membrane transit, all while avoiding recognition by efflux transporters. By employing the systematic, tiered approach outlined in this guide, researchers can generate robust, reliable data to identify promising candidates and rationally design the next generation of cell-permeable and orally bioavailable protein degraders.

References

  • Cecchini, C., Pannilunghi, S., Tardy, S., & Scapozza, L. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 672267. [Link]

  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. [Link]

  • Atilaw, Y., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Atilaw, Y., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(19), 13029–13040. [Link]

  • Doshi, B. M. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog. [Link]

  • Robers, M. B., et al. (n.d.). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. [Link]

  • Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1458–1463. [Link]

  • Shiozaki, K., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(5), 453-461. [Link]

  • Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Profacgen. (n.d.). Permeability Assay. Profacgen. [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Creative Biolabs. [Link]

  • Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1506–1512. [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • Drug Discovery Unit, University of Dundee. (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]

  • Li, Z., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 336. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Dolciami, D., et al. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. ACS Medicinal Chemistry Letters, 14(8), 1132–1137. [Link]

  • Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers. [Link]

  • Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Semantic Scholar. [Link]

  • Poongavanam, V., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ResearchGate. [Link]

  • Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Troup, R. I., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Pharmacology & Translational Science, 6(12), 1833–1846. [Link]

  • Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PMC. [Link]

  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore. [Link]

  • Atilaw, Y., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]

  • Ben-Amor, N., et al. (2020). Effect of π-conjugated linkage on photophysical properties: Acetylene linker as the better connection group for highly solvatochromic probes. ResearchGate. [Link]

Sources

The Ascendancy of Spirocycles in Drug Design: A Head-to-Head Comparison Featuring Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, the pursuit of molecules with enhanced three-dimensionality (3D) and optimized physicochemical properties is paramount.[1] Medicinal chemists are increasingly "escaping flatland" by moving away from planar, aromatic structures towards sp³-rich scaffolds that offer improved pharmacological profiles.[1][2] Among these, spirocyclic linkers—structures where two rings are joined by a single common atom—have emerged as powerful tools.[1][3][4][5][6][7][8][9] Their rigid, well-defined conformations can optimize interactions with biological targets, leading to enhanced potency and selectivity, while simultaneously improving crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and metabolic stability.[1][8]

This guide provides a detailed comparison of diazaspiro[3.4]octane scaffolds against other prominent spirocyclic linkers. We will delve into their synthesis, physicochemical characteristics, and impact on drug design, supported by experimental data and protocols for their evaluation.

The Contender: Diazaspiro[3.4]octane

The diazaspiro[3.4]octane framework, featuring a four-membered ring fused with a five-membered ring, has garnered significant interest as a versatile building block.[10] A notable example is the 1,6-diazaspiro[3.4]octane scaffold, which presents a unique three-dimensional structure attractive for designing molecules with improved pharmacological profiles.[10] This class of compounds has shown promise, for instance, in the development of novel agents active against multiple stages of the malaria parasite, Plasmodium falciparum.[11]

The synthesis of substituted diazaspiro[3.4]octanes is an active area of research, with methods being developed to create these multifunctional modules for drug discovery programs.[2][12][13] For instance, strain-release driven spirocyclization of bicyclo[1.1.0]butanes with azomethine imines has recently provided access to the 6,7-diazaspiro[3.4]octane framework for the first time.[14]

The Comparators: A Field of Versatile Spirocyclic Linkers

While diazaspiro[3.4]octane is a promising scaffold, it exists within a broader landscape of valuable spirocyclic linkers, each offering distinct advantages.

1. Spiro[3.3]heptane: The Benzene Mimic

Spiro[3.3]heptane has emerged as a remarkable saturated bioisostere for the ubiquitous benzene ring.[15][16][17] Its rigid, non-planar structure can replicate the exit vectors of mono-, meta-, and para-substituted phenyl rings, offering a path to patent-free analogs of existing drugs with high potency.[15][16][17] This has been successfully demonstrated by incorporating the spiro[3.3]heptane core into drugs like the anticancer agents Sonidegib and Vorinostat.[15][17] The growing interest in this scaffold is fueled by its favorable physicochemical properties and the development of diverse synthetic routes to access its derivatives.[18][19]

2. Azaspiro[3.3]heptanes: Modulators of Lipophilicity and Piperidine Bioisosteres

Azaspiro[3.3]heptanes, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have been effectively employed as bioisosteres for common saturated heterocycles like piperidine, morpholine, and piperazine.[20][21][22] A key, and somewhat counterintuitive, feature of these scaffolds is their ability to lower lipophilicity (logD) despite the net addition of a carbon atom compared to their monocyclic counterparts.[21] This phenomenon is often attributed to an increase in basicity.[21] For example, replacing the piperidine fragment in the anesthetic drug bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a new analog with high activity.[20][22]

3. Oxa- and Thia-azaspirocycles: Expanding the Toolkit

The introduction of other heteroatoms further diversifies the available spirocyclic linkers.

  • 2-Oxa-6-azaspiro[3.3]heptane has been proposed as a valuable alternative to morpholine.[23] Its utility is highlighted by its incorporation into the key intermediate for the tuberculosis drug candidate TBI-223.[24]

  • 1-Oxa-2,6-diazaspiro[3.3]heptane is another novel scaffold being explored as a potential bioisostere for piperazine, demonstrating the continuous innovation in this chemical space.[25]

  • Thia-azaspiro[3.4]octanes represent another class of novel, multifunctional modules being developed for drug discovery, offering unique properties and novel intellectual property positions.[2][12]

Head-to-Head Data Comparison

To facilitate objective comparison, the following table summarizes key physicochemical properties of the parent scaffolds. These values are crucial for predicting the behavior of these linkers within a drug molecule.

Property1,6-Diazaspiro[3.4]octane2,6-Diazaspiro[3.4]octaneSpiro[3.3]heptane1-Azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane
Molecular Formula C₆H₁₂N₂C₆H₁₂N₂C₇H₁₂C₆H₁₁NC₅H₉NO
Molecular Weight ( g/mol ) 112.17112.17[26]96.1797.1699.13
Predicted pKa 10.41 ± 0.20 (for a derivative)[10]----
Topological Polar Surface Area (TPSA) 24.1 Ų (for a methylated analog)[10]24.1 Ų0 Ų12.0 Ų21.3 Ų
Calculated LogP (XLogP3) -0.1-0.12.10.8-0.3

Note: Data is compiled from various sources, including predicted values where experimental data is limited. XLogP3 and TPSA values are from PubChem where available.

Visualizing the Scaffolds and the Evaluation Workflow

A clear visualization of the chemical structures and the general process for evaluating these linkers is essential for conceptual understanding.

Caption: Chemical structures of key spirocyclic linkers discussed.

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Linker Synthesis & Conjugation physchem Physicochemical Profiling Solubility (Aq) Lipophilicity (LogD) pKa synthesis->physchem Characterize adme ADME Assays Metabolic Stability (Microsomes, S9) Permeability (PAMPA, Caco-2) physchem->adme Screen bio Biological Assays Target Binding Cellular Potency adme->bio Test pk Pharmacokinetics (PK) bio->pk Advance Lead efficacy Efficacy Models pk->efficacy Validate

Sources

The Versatility of the Diazaspiro[3.4]octane Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional framework that enables the precise spatial arrangement of functional groups. This inherent structural rigidity and synthetic tractability have led to the exploration of its analogues against a diverse array of biological targets, yielding potent compounds with significant therapeutic potential. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of diazaspiro[3.4]octane analogues across different therapeutic areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Diazaspiro[3.4]octane Core

The diazaspiro[3.4]octane core, a bicyclic system featuring two nitrogen atoms within a spirocyclic framework, offers several advantages in drug design. Its spirocyclic nature introduces a defined three-dimensionality, moving away from the "flatland" of traditional aromatic scaffolds. This allows for more specific and higher-affinity interactions with biological targets by presenting substituents in precise vectors. Furthermore, the presence of two nitrogen atoms provides multiple points for synthetic diversification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

This guide will delve into the SAR of diazaspiro[3.4]octane analogues in three distinct and impactful therapeutic areas: infectious diseases, specifically tuberculosis and malaria, and neuroscience, with a focus on dopamine D3 receptor antagonism.

Comparative Analysis of Structure-Activity Relationships

The following sections will compare the SAR of diazaspiro[3.4]octane analogues, highlighting how modifications to the core structure and its substituents influence biological activity against different targets.

Antitubercular Activity: Targeting Mycobacterium tuberculosis

Recent studies have identified 2,6-diazaspiro[3.4]octane derivatives as potent inhibitors of Mycobacterium tuberculosis H37Rv. A notable study explored a series of nitrofuran carboxamide analogues, revealing key SAR insights.[1][2]

Table 1: SAR of 2,6-Diazaspiro[3.4]octane Analogues against M. tuberculosis H37Rv [1][2]

CompoundRMIC (µg/mL)
5a Methyl0.25
5b Isobutyl0.063
5c Cyclopropylmethyl0.031
12 1-Methyl-1H-imidazol-2-yl0.016
13 1-Benzyl-5-methyl-1H-imidazol-2-yl0.125
17 4-Methyl-4H-1,2,4-triazol-3-yl0.125
18 5-Methyl-4H-1,2,4-triazol-3-yl0.5
21 1-Methyl-1H-tetrazol-5-yl>16
22 1-Phenyl-1H-tetrazol-5-yl>16
24 1,3-Thiazol-2-yl0.25
27 1,3-Benzothiazol-2-yl0.5

The data reveals that the nature of the substituent at the periphery of the diazaspiro[3.4]octane core significantly impacts antitubercular activity. A clear trend emerges where small, lipophilic alkyl groups and specific azole moieties enhance potency. The most potent compound in this series, 12 , featuring a 1-methyl-1H-imidazol-2-yl group, exhibited a minimal inhibitory concentration (MIC) of 0.016 µg/mL.[1][2] In contrast, the incorporation of tetrazole rings, as seen in compounds 21 and 22 , led to a dramatic loss of activity. This suggests that the electronic and steric properties of the peripheral substituent are critical for effective interaction with the biological target in M. tuberculosis.

SAR_Tuberculosis cluster_core 2,6-Diazaspiro[3.4]octane Core cluster_substituents Peripheral Substituents (R) cluster_activity Antitubercular Activity core Core Scaffold Alkyl Small Alkyl (e.g., Isobutyl, Cyclopropylmethyl) core->Alkyl Enhances Imidazole 1-Methyl-1H-imidazol-2-yl core->Imidazole Significantly Enhances Triazole Triazoles core->Triazole Maintains/Slightly Reduces Tetrazole Tetrazoles core->Tetrazole Drastically Reduces High High Potency (Low MIC) Alkyl->High Imidazole->High Moderate Moderate Potency Triazole->Moderate Low Low/No Potency Tetrazole->Low

SAR trends for antitubercular diazaspiro[3.4]octane analogues.

Antimalarial Activity: Targeting Plasmodium falciparum

A novel series of diazaspiro[3.4]octane analogues has been identified with potent activity against multiple life-cycle stages of the human malaria parasite, Plasmodium falciparum.[3][4][5] Structure-activity relationship studies led to the identification of compounds with low nanomolar asexual blood-stage activity.[3][4][5]

While a detailed SAR table is not explicitly provided in a single table in the source, analysis of the described optimization efforts reveals key structural features that govern antimalarial potency. The general scaffold consists of a central diazaspiro[3.4]octane core with substitutions at both nitrogen atoms.

Table 2: Key SAR Insights for Antimalarial Diazaspiro[3.4]octane Analogues

ModificationImpact on Asexual Blood-Stage Activity (Pf NF54)
N-2 Position: Substitution with a 2,4-dichlorobenzyl groupGenerally favorable for potency
N-6 Position: Acylation with a 4-(trifluoromethoxy)benzoyl groupEssential for high potency
N-6 Position: Replacement of the benzoyl group with aliphatic acyl groupsReduced potency
N-6 Position: Introduction of a hydroxyl group on the phenyl ringMaintained or slightly improved potency
N-6 Position: Conversion of the amide to a sulfonamideDecreased potency

These findings underscore the importance of specific aromatic substitutions at both the N-2 and N-6 positions of the diazaspiro[3.4]octane core for potent antimalarial activity. The trifluoromethoxybenzoyl group at N-6 appears to be a critical pharmacophore for this series of compounds.

SAR_Malaria cluster_core Diazaspiro[3.4]octane Core cluster_substituents Substitutions cluster_activity Antimalarial Activity core Core Scaffold N2_sub N-2: 2,4-Dichlorobenzyl core->N2_sub Favorable N6_sub_optimal N-6: 4-(Trifluoromethoxy)benzoyl core->N6_sub_optimal Essential N6_sub_suboptimal N-6: Aliphatic Acyl or Sulfonamide core->N6_sub_suboptimal Detrimental High High Potency (<50 nM) N2_sub->High N6_sub_optimal->High Low Low Potency N6_sub_suboptimal->Low Synthesis_Workflow start Starting Material: 2-(Boc)-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid step1 Amide Coupling (EDC, HOBt, Isobutylamine) start->step1 intermediate Intermediate 4b (Boc-protected) step1->intermediate step2 Boc Deprotection (4M HCl in Dioxane) intermediate->step2 deprotected Deprotected Amine (HCl salt) step2->deprotected step3 Acylation (5-Nitro-2-furoyl chloride, Et3N) deprotected->step3 product Final Product (Compound 5b) step3->product

Sources

A Senior Application Scientist's Guide to Cytotoxicity Assays of Olaparib Analogues with Diazaspiro Cores

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cytotoxic performance of novel olaparib analogues featuring diazaspiro cores. Designed for researchers in oncology and drug development, this document moves beyond simple protocol listing to offer a technical narrative grounded in experimental data and mechanistic rationale. We will explore the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols for key cytotoxicity and mechanistic assays.

Introduction: The Rationale for Olaparib Analogue Development

Olaparib, the first clinically approved Poly(ADP-ribose) polymerase (PARP) inhibitor, revolutionized the treatment of cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations.[1] Its success is rooted in the concept of synthetic lethality, where inhibiting PARP in a cell that has already lost a key DNA repair pathway (like homologous recombination) is catastrophic, leading to selective cancer cell death.[2][3]

The core structure of olaparib includes a piperazine ring, which is crucial for its activity. However, medicinal chemists continuously seek to improve upon existing scaffolds to enhance potency, selectivity, or pharmacokinetic properties. One such strategy involves bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties. The investigation of diazaspiro cores as a replacement for olaparib's piperazine motif is a promising area of research.[4][5] These rigid, three-dimensional structures can alter the molecule's interaction with the PARP-1 active site and its overall cellular activity. This guide focuses on the critical assays used to evaluate the cytotoxic effects of these novel analogues, providing the data and methods necessary to compare them against the parent compound, olaparib.

The Mechanism of Action: PARP Inhibition and Synthetic Lethality

Understanding the cytotoxicity data requires a firm grasp of olaparib's mechanism. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[6] When PARP is inhibited, these SSBs are not repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more dangerous double-strand breaks (DSBs).[7]

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.[7] However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HR pathway is defective. These cells cannot repair the DSBs generated by PARP inhibition, leading to genomic instability and apoptotic cell death.[2] This selective killing of HR-deficient cells is the essence of synthetic lethality.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb Single-Strand Break (SSB) ber BER Pathway ssb->ber repaired by replication Replication ssb->replication unrepaired parpi PARP Inhibitor (Olaparib) ber->parpi blocked by dsb Double-Strand Break (DSB) replication->dsb hr Homologous Recombination (BRCA1/2 Active) dsb->hr repaired by survival Cell Survival & Repair hr->survival ssb_c Single-Strand Break (SSB) ber_c BER Pathway ssb_c->ber_c repaired by replication_c Replication ssb_c->replication_c unrepaired parpi_c PARP Inhibitor (Olaparib) ber_c->parpi_c blocked by dsb_c Double-Strand Break (DSB) replication_c->dsb_c hr_c Homologous Recombination (BRCA1/2 Inactive) dsb_c->hr_c repair fails death Synthetic Lethality & Cell Death hr_c->death

Figure 1. The principle of synthetic lethality with PARP inhibitors.

Comparative Cytotoxicity: Olaparib vs. Diazaspiro Analogues

The primary measure of a compound's cytotoxic potential is its half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%.

A study by Reilly et al. investigated the effects of replacing olaparib's piperazine core with diazaspiro systems.[4] They synthesized a series of analogues and tested their cytotoxicity against various cancer cell lines. The data reveals that structural modifications to this core can significantly impact biological activity. Some analogues demonstrated reduced cytotoxicity compared to olaparib, which could be advantageous for developing PARP inhibitors for non-cancer indications like inflammation, where high cytotoxicity is undesirable.[4][5]

CompoundTargetPARP-1 IC₅₀ (nM)OVCAR8 EC₅₀ (μM)UWB1.289 EC₅₀ (μM)UWB1.289 + BRCA1 EC₅₀ (μM)Reference
Olaparib PARP-15.2 ± 1.10.8 ± 1.10.007 ± 1.10.4 ± 1.1[4]
Analogue 10e PARP-112.6 ± 1.11.6 ± 1.10.05 ± 1.11.8 ± 1.1[4]
Analogue 15b PARP-14397 ± 1.116.7 ± 1.10.3 ± 1.115.6 ± 1.1[4]

Data Insights:

  • Analogue 10e retains high affinity for PARP-1 (IC₅₀ = 12.6 nM), comparable to olaparib. However, its cytotoxicity in the BRCA1-deficient UWB1.289 cell line is approximately 7-fold weaker than olaparib's (EC₅₀ of 0.05 µM vs 0.007 µM).[4] This suggests that high-affinity PARP binding can be decoupled from high levels of cytotoxicity.

  • Analogue 15b , with a much weaker affinity for PARP-1 (IC₅₀ = 4,397 nM), still induced cytotoxicity, albeit at significantly higher concentrations.[4] This indicates that at micromolar concentrations, off-target effects or different mechanisms may contribute to cell death.

  • The comparison between UWB1.289 (BRCA1 mutant) and UWB1.289 + BRCA1 (BRCA1 restored) cells clearly demonstrates the principle of synthetic lethality. Olaparib is ~57 times more potent in the BRCA1-deficient line, while the effect is similarly pronounced for the analogues.[4]

Experimental Protocols: Measuring Cytotoxicity

Accurate and reproducible cytotoxicity data is the foundation of any drug development program. The Sulforhodamine B (SRB) assay is a robust and widely used method that relies on the measurement of cellular protein content.[8] Unlike metabolic assays (e.g., MTT), it is less susceptible to interference from compounds that alter cellular metabolism.[9]

G start Day 1: Cell Seeding treat Day 2: Compound Treatment start->treat Plate cells in 96-well plates incubate Day 2-7: Incubation (e.g., 120h) treat->incubate Add serial dilutions of compounds fix Day 7: Cell Fixation incubate->fix Add cold TCA to fix cells stain Day 7: SRB Staining fix->stain Add SRB dye to stain cellular protein wash Day 7: Wash & Dry stain->wash Wash with acetic acid to remove unbound dye solubilize Day 7: Solubilization wash->solubilize Add Tris base to dissolve bound dye read Day 7: Read Absorbance (510 nm) solubilize->read end Data Analysis (EC₅₀ Calculation) read->end

Figure 2. General workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Cell culture medium, Trypsin-EDTA, PBS

  • 96-well flat-bottom plates

  • Test compounds (Olaparib and analogues) and vehicle (e.g., DMSO)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Include wells with medium only for background control.

    • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in culture medium.

    • Remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

    • Return plates to the incubator for the desired exposure time (e.g., 120 hours).[10]

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%) without aspirating the medium.[11]

    • Incubate at 4°C for 1 hour.

      Expert Insight: Cold TCA fixes the cells to the plate by precipitating proteins and macromolecules. Adding it directly to the medium prevents cell detachment that can occur during aspiration.

  • Staining:

    • Wash the plates 4-5 times with slow-running tap water or 1% acetic acid and allow them to air dry completely.[11]

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[8]

    • Allow the plates to air-dry completely. A well-dried plate is critical for accurate results.

  • Solubilization and Measurement:

    • Add 150 µL of 10 mM Tris base solution to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to completely solubilize the protein-bound dye.[11]

    • Measure the absorbance (OD) at 510 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background OD (medium-only wells) from all readings.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Advanced Assays for Mechanistic Insights

While EC₅₀ values tell us if a compound is cytotoxic, they don't tell us how. To understand the mechanism of cell death induced by these analogues, more advanced assays are required.

A. Apoptosis vs. Necrosis: Annexin V/PI Staining

PARP inhibitor-induced synthetic lethality is expected to result in apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating apoptosis from necrosis via flow cytometry.

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that binds with high affinity to PS. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[14]

  • Protocol Outline:

    • Culture and treat cells with the olaparib analogue for a specified time (e.g., 48-72 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[14]

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Analyze immediately by flow cytometry.

  • Interpreting Results:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

B. DNA Damage: γH2AX Foci Formation

The formation of DSBs is the ultimate cause of death in the synthetic lethality model. A sensitive molecular marker for DSBs is the phosphorylation of histone H2AX, forming γH2AX.[15] Upon DSB formation, hundreds of H2AX molecules in the surrounding chromatin are rapidly phosphorylated, creating discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[16]

  • Principle: This assay uses an antibody specific to the phosphorylated form of H2AX to detect sites of DNA damage.

  • Protocol Outline:

    • Grow cells on coverslips or in imaging-compatible plates and treat with the compounds.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.[16]

    • Block non-specific antibody binding using bovine serum albumin (BSA).

    • Incubate with a primary antibody against γH2AX.[16]

    • Incubate with a fluorescently-labeled secondary antibody.

    • Mount with a DAPI-containing medium to stain the nuclei.

    • Image the cells using a fluorescence microscope and quantify the number of foci per nucleus using imaging software (e.g., Fiji).[16]

  • Interpreting Results: A significant increase in the number of γH2AX foci per cell after treatment with an olaparib analogue provides direct evidence that the compound is causing DSBs, consistent with its proposed mechanism of action.[4][5]

Discussion and Future Directions

The comparative analysis of olaparib analogues with diazaspiro cores highlights a key principle in drug discovery: subtle structural changes can lead to profound differences in biological activity. The data from Reilly et al. shows that it is possible to design high-affinity PARP inhibitors that are less cytotoxic than olaparib.[4][5] This could be highly valuable for indications beyond oncology, such as treating inflammatory diseases where PARP hyperactivation is implicated but widespread cell death is undesirable.[4]

Conversely, for oncology applications, the goal remains to maximize cytotoxicity in a targeted manner. Future research should focus on:

  • Expanding Cell Line Screening: Testing analogues against a broader panel of cancer cell lines, including those with different DNA repair deficiencies, will clarify their spectrum of activity.

  • In Vivo Efficacy: Promising analogues must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing more analogues will build a more comprehensive SAR, enabling the rational design of compounds with optimized properties.[17]

By combining robust cytotoxicity screening with detailed mechanistic assays, researchers can effectively identify and advance the most promising olaparib analogues, paving the way for the next generation of PARP-targeted therapies.

References

  • Reilly, S. M., Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Reilly, S. M., Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar. [Link]

  • Gay, F., et al. (2019). Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. Clinical Cancer Research, 25(13), 3940-3950. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Various Authors. (2018). Protocol for Annexin V-FITC apoptosis assay? ResearchGate. [Link]

  • University of Virginia Flow Cytometry Core. (n.d.). The Annexin V Apoptosis Assay. [Link]

  • Musella, A., et al. (2018). Synthetic Lethality Triggered by Combining Olaparib with BRCA2–Rad51 Disruptors. ACS Chemical Biology, 13(9), 2459-2467. [Link]

  • National Center for Biotechnology Information. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubChem. [Link]

  • European Bioinformatics Institute. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ChEMBL. [Link]

  • Chornenkyy, Y., et al. (2019). PARP1 inhibitor olaparib (Lynparza) exerts synthetic lethal effect against ligase 4-deficient melanomas. Oncotarget, 10(42), 4353-4368. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Maya-Mendoza, A., et al. (2022). OGG1 inhibition triggers synthetic lethality and enhances the effect of PARP inhibitor olaparib in BRCA1-deficient TNBC cells. White Rose Research Online. [Link]

  • Liu, B., et al. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 15(16). [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Yan, Y., et al. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. bioRxiv. [Link]

  • Ivashkevich, A., et al. (2012). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. Cancer Letters, 327(1-2), 123-133. [Link]

  • Girst, S., et al. (2017). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. In Radiation and Cancer. Methods in Molecular Biology, vol 1599. Humana Press, New York, NY. [Link]

  • Mah, L. J., et al. (2010). Quantification of γH2AX Foci in Response to Ionising Radiation. Journal of Visualized Experiments, (43), 1957. [Link]

  • Chang Gung University. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Academic Achievements Repository. [Link]

  • Kamal, A., et al. (2011). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. Bioorganic & Medicinal Chemistry Letters, 21(19), 5755-5759. [Link]

  • Grellet, A. (2021). Molecular Targets 2021: Examining Synthetic Lethality Beyond PARP Inhibitors. AACR. [Link]

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS One, 10(12), e0145855. [Link]

  • Jurczyluk, J., et al. (2023). The PARP inhibitor olaparib promotes senescence in murine macrophages. GeroScience, 45(4), 2415-2435. [Link]

Sources

A Comparative Guide to the Synthesis of Diazaspiro[3.4]octane Scaffolds: An Evaluation of Novel and Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro[3.4]octanes in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is paramount for escaping the "flatland" of traditional aromatic compounds.[1] Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, have emerged as privileged structures. Their rigid, well-defined conformational arrangements can significantly improve physicochemical properties, metabolic stability, and target selectivity.[1] Among these, the diazaspiro[3.4]octane core, a motif featuring a four-membered azetidine ring fused spirocyclically to a five-membered pyrrolidine ring, has garnered substantial interest as a versatile building block for novel therapeutics.[2][3]

This technical guide provides a comparative analysis of prominent synthetic routes to access diazaspiro[3.4]octane building blocks. We will delve into the mechanistic underpinnings, scalability, and strategic advantages of both established and recently developed methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate these valuable scaffolds into their discovery programs.

Comparative Analysis of Synthetic Strategies

The synthesis of the diazaspiro[3.4]octane core can be broadly approached through several distinct strategies, each with its own merits and limitations. The choice of route often depends on the desired isomer (e.g., 2,6-diaza vs. 6,7-diaza), the required substitution patterns, and the scale of the synthesis. Here, we benchmark two leading methodologies: the well-established [3+2] cycloaddition for accessing the 2,6-diaza isomer and a novel strain-release spirocyclization for the previously elusive 6,7-diaza isomer.

Route A: [3+2] Dipolar Cycloaddition for 2,6-Diazaspiro[3.4]octanes

The 1,3-dipolar cycloaddition is a powerful and reliable method for constructing five-membered rings. In the context of 2,6-diazaspiro[3.4]octanes, this strategy typically involves the reaction of an azomethine ylide with a suitable dipolarophile to form the pyrrolidine ring, followed by the formation of the azetidine ring.

A notable implementation of this strategy involves a TFA-catalyzed reaction between an azomethine ylide precursor, such as N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, and an acrylate derivative.[4] This approach allows for the efficient construction of a pyrrolidine intermediate, which can then be further elaborated to form the final spirocyclic system. A key advantage of this multi-step approach is the ability to introduce orthogonal protecting groups (e.g., Boc and Benzyl) on the two nitrogen atoms.[4] This dual protection is highly valuable in medicinal chemistry, as it enables the selective functionalization of each nitrogen atom at different stages of a synthetic sequence, providing a modular entry to diverse compound libraries.

Route B: Strain-Release Driven Spirocyclization for 6,7-Diazaspiro[3.4]octanes

Recently, a groundbreaking method has been developed that leverages the high ring strain of bicyclo[1.1.0]butanes (BCBs) to drive the formation of spirocycles.[5] This innovative approach provides unprecedented access to the 6,7-diazaspiro[3.4]octane framework. The key transformation is a scandium-catalyzed spirocyclization of readily accessible BCBs with azomethine imines.[5]

The reaction proceeds via activation of the azomethine imine by the Lewis acidic scandium triflate catalyst, followed by nucleophilic attack of the strained C1–C3 bond of the BCB. This bond, possessing significant p-character, is susceptible to ring-opening, which releases approximately 64 kcal/mol of strain energy, thereby driving the reaction forward.[5] This method is not only novel but also showcases a broad substrate scope and delivers the desired products in good to excellent yields. The synthetic utility has been demonstrated through gram-scale synthesis and subsequent functionalization of the spirocyclic product.[5]

Data Summary: Benchmarking Key Synthetic Routes
Synthetic RouteTarget IsomerKey Reaction TypeTypical Overall YieldNumber of StepsScalabilityKey AdvantagesKey LimitationsReference(s)
Route A 2,6-Diazaspiro[3.4]octane1,3-Dipolar Cycloaddition26% (for orthogonally protected)6Gram scale, amenable to scale-upAccess to orthogonally protected scaffolds, modular for library synthesis, uses established chemistry.Multi-step sequence, moderate overall yield.[4][6]
Route B 6,7-Diazaspiro[3.4]octaneStrain-Release Spirocyclization53-86%1 (key step)Demonstrated on mmol scale, potential for scale-upAccess to novel and previously inaccessible isomer, high yields, broad substrate scope.Requires synthesis of strained BCB starting materials, uses a transition metal catalyst.[5]

Visualizing the Synthetic Workflows

To better illustrate the strategic differences between the discussed routes, the following diagrams outline the general synthetic logic.

Workflow for Route A: [3+2] Cycloaddition A Azomethine Ylide Precursor + Acrylate B [3+2] Cycloaddition A->B TFA C Pyrrolidine Intermediate B->C Yields up to 90% D Ring Closure / Annulation C->D E Orthogonally Protected 2,6-Diazaspiro[3.4]octane D->E Overall Yield ~26%

Caption: General workflow for the synthesis of 2,6-diazaspiro[3.4]octanes via [3+2] cycloaddition.

Workflow for Route B: Strain-Release Spirocyclization A Bicyclo[1.1.0]butane (BCB) + Azomethine Imine B Strain-Release Spirocyclization A->B Sc(OTf)3 C 6,7-Diazaspiro[3.4]octane B->C Yields 53-86%

Caption: General workflow for the synthesis of 6,7-diazaspiro[3.4]octanes via strain-release spirocyclization.

Logical Comparison of Synthetic Routes cluster_0 Route A: [3+2] Cycloaddition cluster_1 Route B: Strain-Release A1 Established Method A2 Orthogonal Protection A1->A2 A3 Multi-step A1->A3 A4 2,6-Isomer A1->A4 B4 6,7-Isomer B1 Novel Strategy B2 High Yield B1->B2 B3 Single Key Step B1->B3 B1->B4

Caption: Key feature comparison between the two primary synthetic routes.

Detailed Experimental Protocols

The following protocols are representative examples of the methodologies discussed and are adapted from the cited literature. They are intended for instructional purposes and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of an Orthogonally Protected 2,6-Diazaspiro[3.4]octane Derivative (Adapted from Orain et al.[4])

This protocol outlines the key cycloaddition step for the synthesis of a pyrrolidine intermediate en route to the 2,6-diazaspiro[3.4]octane scaffold.

Step 1: 1,3-Dipolar Cycloaddition

  • Reagents & Setup: To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and methyl acrylate (1.1 eq) in a suitable aprotic solvent (e.g., acetonitrile), add trifluoroacetic acid (TFA, 0.1 eq) dropwise at 0 °C.

    • Causality: TFA serves as a catalyst to promote the in situ formation of the azomethine ylide from its precursor. The acrylate acts as the dipolarophile.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product, a substituted pyrrolidine, by flash column chromatography on silica gel.

    • Self-Validation: The structure and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The reported yield for this key intermediate is approximately 90%.[4]

Subsequent steps would involve reduction of the ester, mesylation of the resulting alcohol, intramolecular cyclization to form the azetidine ring, and introduction of a Boc protecting group to yield the final orthogonally protected product.

Protocol 2: Scandium-Catalyzed Spirocyclization to a 6,7-Diazaspiro[3.4]octane (Adapted from Dong et al.[5])

This protocol describes the novel strain-release spirocyclization.

Step 1: Reaction Setup

  • Reagents & Setup: In a nitrogen-flushed vial, add the bicyclo[1.1.0]butane (BCB) substrate (1.2 eq), the C,N-cyclic azomethine imine (1.0 eq), and scandium(III) triflate (Sc(OTf)₃, 10 mol%).

    • Causality: The reaction is conducted under an inert atmosphere to prevent moisture from deactivating the Lewis acid catalyst. Sc(OTf)₃ activates the azomethine imine towards nucleophilic attack.

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Reaction: Stir the mixture at 60 °C for the time specified in the literature (e.g., 12 hours), monitoring progress by TLC or LC-MS.

  • Workup & Purification: After the reaction is complete, cool the mixture to room temperature and concentrate it directly under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 6,7-diazaspiro[3.4]octane product.

    • Self-Validation: The identity and purity of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Yields for this transformation are reported to be in the 53-86% range.[5]

Conclusion and Future Outlook

The diazaspiro[3.4]octane scaffold represents a valuable asset in the toolkit of medicinal chemists. The established [3+2] cycloaddition route provides a reliable and scalable method to access orthogonally protected 2,6-diazaspiro[3.4]octanes, which are ideal for systematic structure-activity relationship (SAR) studies.[4] The more recent development of a strain-release driven spirocyclization has opened the door to the previously inaccessible 6,7-diazaspiro[3.4]octane isomer, significantly expanding the available chemical space for drug discovery.[5]

The choice between these routes will be dictated by the specific research goals. For programs requiring modular derivatization of a known scaffold, the cycloaddition approach is well-suited. For those seeking to explore novel pharmacophores with unique 3D vectors, the strain-release methodology offers exciting new possibilities. As synthetic methodologies continue to evolve, we can anticipate the development of even more efficient, stereoselective, and scalable routes to these and other complex spirocyclic systems, further empowering the design and synthesis of next-generation therapeutics.

References

  • Bull, J. A., et al. (2016). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. MedChemComm, 7, 2096-2101. [Link]

  • Request PDF. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). [Link]

  • Dong, J. Y., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]

  • Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 229-234. [Link]

  • PubMed. (n.d.). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. [Link]

  • Request PDF. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1547-1550. [Link]

  • Google Patents. (n.d.). CN119684305B - Preparation method of 8, 8-difluoro-2, 6-diazaspiro [3.4] octane compound.
  • Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS No. 1158749-79-1), a key building block in modern drug discovery and development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are based on a synthesis of regulatory guidelines, safety data, and established best practices for chemical waste management.

Core Principles: Understanding the Compound and Its Hazards

Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste stream designation.

This compound, also known as N-Boc-1,6-diazaspiro[3.4]octane, belongs to the class of Boc-protected amines. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, valued for its stability in basic and nucleophilic conditions but its lability under acidic conditions.[1][2] This acid sensitivity is a critical chemical property to consider during waste segregation to prevent inadvertent deprotection, which could alter the chemical properties and hazard profile of the waste stream.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.

Hazard Class GHS Code Description Source
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH318Causes serious eye damage[3]
Specific Target Organ ToxicityH335May cause respiratory irritation[3]

These classifications mandate careful handling in a well-ventilated area and the use of appropriate personal protective equipment (PPE) at all times.

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is collected. It starts with safe handling during use and meticulous segregation at the point of generation.

Required Personal Protective Equipment (PPE)

Based on the compound's hazard profile, the following PPE is mandatory when handling the pure substance or its concentrated waste.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes that can cause serious eye damage (H318).[3][4]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact that leads to irritation (H315).[4][5]
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Protection Use in a chemical fume hoodMitigates the risk of respiratory tract irritation (H335) by controlling vapor and dust exposure.[5][6]
Waste Segregation and Containerization

Segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[7]

  • Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[8][9]

  • Chemical Incompatibility: This waste stream must be kept separate from acidic waste. The Boc protecting group is readily cleaved by strong acids, which would generate isobutylene gas and the free diamine, potentially leading to container pressurization and a change in the waste's chemical characteristics.[10][11]

  • Container Specifications: Use only containers made of compatible materials (e.g., high-density polyethylene, glass) that are in good condition and have a tightly sealing lid to prevent leaks and spills.[9][12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosion, irritant).[7]

Step-by-Step Disposal Procedures

The appropriate disposal route depends on the nature and quantity of the waste. The following workflows provide clear, actionable steps for common scenarios encountered in a research setting.

Workflow 1: Disposal of Contaminated Solids and Labware

This procedure applies to items such as used weighing paper, contaminated gloves, pipette tips, and empty product containers.

  • Gross Decontamination: Remove as much of the chemical residue as possible by scraping or wiping.

  • Rinsing (for Empty Containers): An empty container that held this compound should be rinsed. The rinsate must be collected as hazardous waste.[12] A common procedure is a triple rinse with a suitable organic solvent (e.g., methanol, isopropanol).

  • Collection: Place all contaminated solid waste, including the rinsed container, into the designated solid hazardous waste container.

  • Final Disposal: The sealed and labeled solid waste container must be disposed of through a licensed environmental waste management service.

Workflow 2: Disposal of Liquid Waste

This procedure applies to unused solutions, reaction mixtures, and solvent rinsates containing the compound.

  • Collection: Carefully pour the liquid waste into a designated liquid hazardous waste container using a funnel.

  • Segregation: Ensure the waste container is designated for non-halogenated organic waste and does not contain incompatible materials, particularly acids.

  • Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion.[9] Keep the container tightly sealed when not in use.

  • Final Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor. Incineration at a specialized facility is a common and effective method for destroying organic chemical waste.[8]

The logical flow for making disposal decisions can be visualized as follows:

DisposalWorkflow cluster_liquid_proc 3. Liquid Waste Protocol start Waste Generation Point (this compound) is_solid Contaminated Solid? (Gloves, Labware, Empty Vials) start->is_solid is_liquid Liquid Waste? (Solutions, Rinsates) start->is_liquid collect_solid Collect in Designated Solid Waste Container is_solid->collect_solid Yes check_compat Check Compatibility (AVOID ACIDS) is_liquid->check_compat Yes label_solid Label Container: 'Hazardous Waste', Chemical Name, Hazards collect_solid->label_solid end_point Arrange for Disposal via Certified Environmental Waste Management Service label_solid->end_point collect_liquid Collect in Designated Liquid Waste Container check_compat->collect_liquid label_liquid Label Container: 'Hazardous Waste', Chemical Name, Hazards collect_liquid->label_liquid label_liquid->end_point

Disposal decision workflow for generated waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Spill Cleanup
  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and evacuate non-essential personnel.[5]

  • Control Ignition Sources: If flammable solvents are present, remove all sources of ignition.

  • Absorb Spill: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Personnel Exposure and First Aid

The immediate response to personnel exposure is critical to minimizing harm.

Exposure Route First Aid Procedure Source
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[4][5]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the compound's hazards, implementing rigorous segregation protocols, and adhering to the specified disposal workflows, researchers can ensure a safe laboratory environment for themselves and their colleagues. Always consult your institution's specific waste management plan and EHS office for guidance tailored to your location.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. [Link]

  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 53484530. [Link]

  • National Center for Biotechnology Information. "tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate." PubChem Compound Summary for CID 56962205. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • National Center for Biotechnology Information. "Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate." PubChem Compound Summary for CID 21990422. [Link]

  • European Chemicals Agency. Guidance documents. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Oakwood Chemical. tert-butyl 1, 6-diazaspiro[3.4]octane-1-carboxylate hemioxalate, min 97%, 250 mg. [Link]

Sources

Navigating the Safe Handling of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, a key building block in modern medicinal chemistry. Moving beyond generic safety data sheets, this document offers practical, field-tested insights to empower you with the knowledge to manage this compound responsibly from receipt to disposal.

Understanding the Hazard Landscape

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage or irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

Given its potential to cause irritation and harm upon contact or inhalation, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential for mitigating risk.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection and proper use of PPE are your first and most critical lines of defense. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Activity Required Personal Protective Equipment Enhanced Precautions for High-Hazard Scenarios
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesNot applicable
Moderate-Hazard Activities (e.g., weighing of solid, preparation of stock solutions)• Chemical-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile or neoprene)• Face shield (in addition to goggles)• Disposable arm sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)• Disposable, solid-front laboratory gown• Chemical splash goggles and a face shield• Double-gloving (butyl rubber over nitrile)• Respiratory protection (N95 or higher)• Full-body protective suit (if there is a risk of significant exposure)

The "Why" Behind the "What": A Deeper Dive into PPE Selection

Hand Protection: More Than Just a Barrier

Choosing the right gloves involves understanding the principles of chemical resistance: breakthrough time and degradation. While specific permeation data for this compound is not widely available, guidance for handling diamines and other amine compounds provides a strong basis for selection.

  • Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable choice for general handling and as an inner layer when double-gloving.[4][5]

  • Neoprene and Butyl Rubber Gloves: Provide superior protection against a broader range of chemicals, including many amines, and are recommended for moderate to high-hazard activities or prolonged handling.

Always inspect your gloves for any signs of damage before use and change them immediately if you suspect contamination.

Eye and Face Protection: A Non-Negotiable

Given the risk of serious eye damage, standard safety glasses are insufficient for many tasks.

  • Chemical Splash Goggles: Should be worn whenever there is a risk of splashes or airborne particles.

  • Face Shield: Provides an additional layer of protection for the entire face and should be used in conjunction with goggles during moderate to high-hazard procedures.[4]

Respiratory Protection: Guarding Your Inhalation Pathway

As a respiratory irritant, particularly in its solid, powdered form, controlling inhalation exposure is critical.[1][2][3]

  • Engineering Controls First: Always handle the solid compound in a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[4][5]

  • N95 Respirator: Recommended for weighing operations even within a fume hood to provide an extra layer of protection against fine particulates.

  • Air-Purifying Respirator (APR) with Organic Vapor/Amine Cartridges: In situations where engineering controls are not feasible or in the event of a significant spill, a properly fitted half-mask or full-facepiece APR with the appropriate cartridges is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for ensuring safety and preventing contamination.

Diagram: Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Compound in Fume Hood prep_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe solid_waste Solid Waste in Labeled Container doff_ppe->solid_waste licensed_disposal Arrange for Licensed Disposal solid_waste->licensed_disposal liquid_waste Liquid Waste in Labeled Container liquid_waste->licensed_disposal contaminated_ppe Contaminated PPE Disposal contaminated_ppe->licensed_disposal

Caption: A step-by-step workflow for the safe handling of the compound.

Protocol for Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above for moderate-hazard activities.

  • Perform the weighing within a chemical fume hood or a balance enclosure to contain any airborne particles.[4]

  • Use anti-static weighing paper or a tared, sealed container to minimize the potential for dispersal.

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use.

  • Treat all disposable materials used in the process as contaminated waste.

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.

  • Slowly add the solvent to the solid compound to avoid splashing.

  • If sonication is required to dissolve the solid, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.

  • Clearly label the resulting solution with the compound name, concentration, solvent, date of preparation, and your initials.

Donning and Doffing of PPE: A Critical Procedure

The order and method of putting on and taking off your PPE are vital to prevent cross-contamination.

Diagram: PPE Donning and Doffing Sequence

PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat/Gown don2 Respirator (if required) don1->don2 don3 Goggles/Face Shield don2->don3 don4 Gloves (over cuffs) don3->don4 doff1 Gloves doff2 Gown/Lab Coat doff1->doff2 doff3 Goggles/Face Shield doff2->doff3 doff4 Respirator doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Caption: The correct sequence for putting on and taking off PPE.

Donning (Putting On) PPE:

  • Lab Coat or Gown: Put on your lab coat or gown, ensuring it is fully fastened.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles or Face Shield: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE:

The principle is to touch contaminated surfaces as little as possible.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside out over the first glove. Dispose of the gloves in the appropriate waste container.

  • Gown or Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.

  • Goggles or Face Shield: Remove by handling the strap or earpieces.

  • Respirator: Remove without touching the front of the respirator.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent entry.

  • Assess: If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office immediately.

  • Cleanup (for small, manageable spills by trained personnel):

    • Don the appropriate PPE, including respiratory protection.

    • For solid spills, gently cover with an absorbent material to prevent it from becoming airborne. Do not dry sweep.[6]

    • Carefully scoop the material into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[7]

    • All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables and excess compound, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled, and sealed container.

  • Contaminated PPE: All used PPE should be disposed of as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[6]

By adhering to these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link].

  • PubChem. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link].

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available at: [Link].

  • University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety. Available at: [Link].

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link].

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. Available at: [Link].

  • University of California San Diego. Biosafety: Decontamination Methods for Laboratory Use. Blink. Available at: [Link].

  • PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link].

  • West Virginia University. Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. Available at: [Link].

  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.